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  • Product: 4-Bromo-3-methoxybenzamide
  • CAS: 176961-57-2

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Technical Guide to 4-Bromo-3-methoxybenzamide (CAS No. 176961-57-2)

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of a Substituted Benzamide In the landscape of modern drug discovery and fine chemical synthesis, the strategic impor...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Substituted Benzamide

In the landscape of modern drug discovery and fine chemical synthesis, the strategic importance of well-functionalized building blocks cannot be overstated. 4-Bromo-3-methoxybenzamide, registered under CAS number 176961-57-2, emerges as a pivotal intermediate. Its architecture—a benzene ring decorated with a bromine atom, a methoxy group, and a primary amide—offers a trifecta of reactive sites, enabling chemists to forge complex molecular scaffolds with precision and efficiency. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions, while the methoxy and amide groups modulate the electronic properties and provide points for further derivatization. This guide provides an in-depth examination of this compound, from its synthesis and characterization to its applications and safe handling, grounded in the practical insights of a senior application scientist.

Physicochemical and Structural Profile

A comprehensive understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development.

PropertyValueSource
CAS Number 176961-57-2[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
IUPAC Name 4-Bromo-3-methoxybenzamide-
Appearance Expected to be an off-white to pale solidGeneral knowledge
Solubility Insoluble in water, soluble in organic solvents like DMSO, DMF, Methanol[2]
SMILES COC1=C(C=C(C=C1)Br)C(=O)N[2]

Retrosynthesis and Practical Synthesis Protocol

The synthesis of 4-bromo-3-methoxybenzamide is most logically achieved from its corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid. This precursor is a commercially available and well-characterized intermediate.[3] The transformation from a carboxylic acid to a primary amide is a fundamental reaction in organic chemistry, often proceeding through an activated intermediate such as an acyl chloride to facilitate the reaction with an ammonia source.[4][5]

Synthetic Pathway Overview

The chosen two-step pathway leverages robust and well-understood reactions, ensuring high yield and purity. The first step involves the selective bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, careful control of reaction conditions can favor the desired 4-bromo isomer. The second step is the conversion of the resulting carboxylic acid to the primary amide.

Synthesis_Pathway cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Amidation 3_methoxybenzoic_acid 3-Methoxybenzoic Acid 4_bromo_3_methoxybenzoic_acid 4-Bromo-3-methoxybenzoic Acid 3_methoxybenzoic_acid->4_bromo_3_methoxybenzoic_acid Br₂, FeBr₃ or NBS, Acid Catalyst acyl_chloride Acyl Chloride Intermediate 4_bromo_3_methoxybenzoic_acid->acyl_chloride SOCl₂ or (COCl)₂ target_compound 4-Bromo-3-methoxybenzamide acyl_chloride->target_compound NH₄OH or NH₃

Caption: A plausible two-step synthesis of 4-Bromo-3-methoxybenzamide.

Detailed Experimental Protocol: Synthesis of 4-Bromo-3-methoxybenzamide

This protocol describes the conversion of 4-bromo-3-methoxybenzoic acid to the target amide.

Materials:

  • 4-Bromo-3-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, ice bath, standard glassware

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of acid).

    • Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

    • Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.

    • Causality Insight: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is readily susceptible to nucleophilic attack by ammonia. Refluxing ensures the reaction goes to completion.

  • Amidation:

    • Cool the reaction mixture to room temperature and then carefully concentrate it under reduced pressure using a rotary evaporator to remove excess thionyl chloride and DCM. The crude 4-bromo-3-methoxybenzoyl chloride is obtained as an oil or solid.

    • Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask in an ice bath to 0°C.

    • Slowly add concentrated ammonium hydroxide solution (approx. 5.0 eq) dropwise with vigorous stirring. A white precipitate of the amide will form immediately.

    • Trustworthiness Check: The slow, dropwise addition at 0°C is critical to control the exothermicity of the reaction and prevent potential side reactions.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature and stir for an additional hour.

    • Transfer the mixture to a separatory funnel. Add water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and HCl), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-bromo-3-methoxybenzamide.

    • The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to afford the pure product.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

TechniqueExpected Observations
¹H NMR Aromatic protons (3H) exhibiting characteristic splitting patterns (doublet, doublet of doublets). A singlet for the methoxy group protons (3H, ~3.9 ppm). Broad singlets for the amide protons (2H, variable chemical shift).
¹³C NMR Signals for 8 distinct carbon atoms, including the carbonyl carbon (~165-170 ppm), aromatic carbons (4 signals in the 110-160 ppm range), and the methoxy carbon (~56 ppm).
FT-IR N-H stretching of the primary amide (two bands, ~3350 and 3180 cm⁻¹). C=O stretching of the amide (~1660 cm⁻¹). C-O stretching of the methoxy group (~1250 and 1050 cm⁻¹). C-Br stretching (~600-500 cm⁻¹).
Mass Spec (MS) A molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Expertise Insight: In ¹H NMR, the coupling constants between the aromatic protons can definitively establish the 1,2,4-substitution pattern on the benzene ring. This multi-technique approach ensures the structural assignment is robust and trustworthy.[6]

Applications in Drug Discovery and Medicinal Chemistry

4-Bromo-3-methoxybenzamide is not merely a chemical curiosity; it is a strategic building block for creating diverse libraries of compounds for biological screening.[7] Its utility stems from the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions.

Role as a Versatile Scaffold

The "bromo" handle allows for the introduction of various substituents at the 4-position, fundamentally altering the molecule's properties. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[8] For instance, benzamide derivatives have been investigated as potent inhibitors of targets like Fibroblast Growth Factor Receptor 1 (FGFR1), which is implicated in certain cancers.[9]

Applications cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start 4-Bromo-3-methoxybenzamide Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Heck Heck Coupling (Alkenes) Start->Heck Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Library Diverse Compound Library (for SAR studies) Suzuki->Library Heck->Library Buchwald->Library Sonogashira->Library

Caption: Utility in generating molecular diversity via cross-coupling reactions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Bromo-3-methoxybenzamide should always be consulted, hazard information can be inferred from structurally related compounds. Related benzamides and bromo-aromatic compounds are often classified as irritants and may be harmful if swallowed or inhaled.[10][11]

5.1. Hazard Profile and Precautionary Measures

  • Potential Hazards: May cause skin, eye, and respiratory irritation.[11] Harmful if swallowed.[12]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Handling: Avoid creating dust. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.

Conclusion

4-Bromo-3-methoxybenzamide is a high-value chemical intermediate whose utility is firmly established in the fields of organic synthesis and medicinal chemistry. Its well-defined structure provides multiple avenues for chemical modification, making it an ideal scaffold for building molecular complexity. The synthetic route from its corresponding carboxylic acid is reliable and scalable. Proper analytical characterization ensures the integrity of the material, while adherence to safety protocols ensures its responsible use. For the research scientist, this compound represents a key tool for unlocking novel chemical space in the pursuit of new therapeutics and functional materials.

References

  • 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc. (n.d.). Retrieved January 24, 2026, from [Link]

  • The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]

  • 4-Bromo-3-methoxybenzaldehyde | C8H7BrO2 | CID 12187207 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]

  • 4-Bromo-N-(4-fluoro-3-methoxyphenyl)benzenesulfonamide - MySkinRecipes. (n.d.). Retrieved January 24, 2026, from [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Making Amides from Carboxylic Acids - YouTube. (2019, January 25). Retrieved January 24, 2026, from [Link]

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. (n.d.). Retrieved January 24, 2026, from [Link]

  • the preparation of amides - Chemguide. (n.d.). Retrieved January 24, 2026, from [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-3-methoxybenzamide: Molecular Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 4-Bromo-3-methoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. Due to the limited direct literature...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Bromo-3-methoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. Due to the limited direct literature on this specific compound, this guide focuses on its logical synthesis from the well-documented precursor, 4-Bromo-3-methoxybenzoic acid, and details the expected structural and spectroscopic characteristics. This approach provides a robust framework for researchers and drug development professionals to synthesize, characterize, and utilize this molecule.

Introduction: The Significance of Substituted Benzamides

Benzamides are a cornerstone structural motif in drug discovery, present in a wide array of approved pharmaceuticals with diverse therapeutic applications, including antiemetic, antipsychotic, and anticancer properties. The specific substitution pattern on the phenyl ring and the nature of the amide nitrogen substituents critically influence the molecule's physicochemical properties, pharmacokinetic profile, and biological activity. The presence of a bromine atom can enhance binding affinity through halogen bonding and provides a reactive handle for further synthetic diversification via cross-coupling reactions. The methoxy group can modulate solubility and metabolic stability, making the 4-bromo-3-methoxy substitution pattern a region of interest for chemical exploration.

Molecular Structure and Physicochemical Properties

Molecular Formula: C₈H₈BrNO₂

IUPAC Name: 4-Bromo-3-methoxybenzamide

Molecular Structure:

The core of the molecule is a benzene ring substituted with a bromine atom at position 4, a methoxy group at position 3, and a carboxamide group at position 1.

Caption: 2D structure of 4-Bromo-3-methoxybenzamide.

Predicted Physicochemical Properties:

The properties of the parent compound, 4-Bromo-3-methoxybenzoic acid, can provide a baseline for predicting those of the amide.

PropertyValue (4-Bromo-3-methoxybenzoic acid)Predicted Trend for AmideRationale
Molecular Weight231.05 g/mol 230.06 g/mol Conversion of -OH to -NH₂
Melting Point221-224 °C[1]Likely lowerAmides generally have lower melting points than their corresponding carboxylic acids due to differences in intermolecular hydrogen bonding.
pKa~3.85[1]Not applicable (Amide is neutral)The acidic proton of the carboxylic acid is replaced by the amide group.
LogP-Likely lowerThe primary amide is generally more polar than the corresponding carboxylic acid, which would decrease the LogP value.
Synthesis of 4-Bromo-3-methoxybenzamide

The most logical and efficient synthesis of 4-Bromo-3-methoxybenzamide proceeds through the activation of its corresponding carboxylic acid, 4-Bromo-3-methoxybenzoic acid, followed by amidation. 4-Bromo-3-methoxybenzoic acid is a commercially available starting material.

3.1. Synthesis of the Precursor: 4-Bromo-3-methoxybenzoic Acid

While commercially available, understanding the synthesis of the precursor provides valuable context. A common route involves the bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, the steric hindrance from the methoxy group and the electronic effects can influence the regioselectivity of the bromination.

3.2. Conversion of 4-Bromo-3-methoxybenzoic Acid to 4-Bromo-3-methoxybenzamide

There are several reliable methods to achieve this transformation. The choice of method often depends on the desired scale, purity requirements, and available reagents.

Method 1: Acyl Chloride Formation followed by Ammonolysis

This is a classic and high-yielding two-step procedure.

Step 1: Formation of 4-Bromo-3-methoxybenzoyl chloride

The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Causality: The acyl chloride is a much stronger electrophile than the parent carboxylic acid, making it highly susceptible to nucleophilic attack by ammonia.

Step 2: Ammonolysis of the Acyl Chloride

The crude or purified acyl chloride is then reacted with an excess of ammonia (aqueous or gaseous) to form the primary amide.

  • Self-Validation: The reaction is typically rapid and exothermic. The formation of a precipitate (the benzamide) and ammonium chloride are strong indicators of reaction progression.

Experimental Protocol: Acyl Chloride Method

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 4-Bromo-3-methoxybenzoic acid (1.0 eq).

  • Acyl Chloride Formation: Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (typically 70-80 °C) for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • Ammonolysis: Cautiously add the crude acyl chloride to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess).

  • Isolation: Stir the mixture vigorously. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

Caption: Synthetic workflow from benzoic acid to benzamide.

Method 2: Direct Amide Coupling

This method avoids the isolation of the often-sensitive acyl chloride by using a coupling reagent to activate the carboxylic acid in situ.

  • Expertise & Experience: Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are highly effective for forming amide bonds under mild conditions. This method is particularly useful for small-scale synthesis and when sensitive functional groups are present.

Experimental Protocol: Direct Coupling Method

  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-3-methoxybenzoic acid (1.0 eq), a coupling agent (e.g., EDC, 1.1 eq), and an additive (e.g., HOBt, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane).

  • Amine Addition: Add a source of ammonia, such as ammonium chloride (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove the coupling byproducts and unreacted starting materials. The organic layer is then dried, concentrated, and the product purified by recrystallization or column chromatography.

Spectroscopic Characterization

The identity and purity of the synthesized 4-Bromo-3-methoxybenzamide would be confirmed using standard spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The aromatic region will display a characteristic splitting pattern reflecting the substitution on the ring. The methoxy group will appear as a singlet around 3.9 ppm. The amide protons will appear as two broad singlets, the chemical shift of which can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide will have a characteristic chemical shift in the range of 165-175 ppm.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3400-3200 (two bands for primary amide)
C=O Stretch (Amide)1680-1630
C-N Stretch (Amide)1420-1380
C-O Stretch (Methoxy)1250-1020
C-Br Stretch680-515

4.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence for the presence of a single bromine atom in the molecule.

Applications in Research and Drug Development

As a functionalized building block, 4-Bromo-3-methoxybenzamide is a valuable intermediate for the synthesis of more complex molecules.

  • Medicinal Chemistry: The primary amide can be a key pharmacophoric element, engaging in hydrogen bonding interactions with biological targets. The bromine atom serves as a versatile handle for introducing further diversity through reactions like Suzuki, Heck, or Buchwald-Hartwig cross-coupling, allowing for the rapid generation of compound libraries for screening.

  • Materials Science: The rigid aromatic core and the potential for hydrogen bonding make this class of molecules interesting for the development of novel materials with specific electronic or self-assembly properties.

Caption: Potential application areas for 4-Bromo-3-methoxybenzamide.

Conclusion

While direct experimental data for 4-Bromo-3-methoxybenzamide is scarce, its synthesis and properties can be reliably inferred from established chemical principles and the known chemistry of its precursors. This guide provides a robust, scientifically grounded framework for the preparation and characterization of this compound, enabling its use as a versatile intermediate in various fields of chemical research, particularly in the design and synthesis of novel therapeutic agents and functional materials.

References

  • 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc. [Link]

  • N,N-Dimethyl 4-bromo-3-methoxybenzamide | C10H12BrNO2 - BuyersGuideChem. [Link]

  • 4-Bromo-3-methoxybenzaldehyde | C8H7BrO2 | CID 12187207 - PubChem. [Link]

  • The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. [Link]

  • Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab | Journal of Chemical Education. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Bromo-3-methoxybenzamide: A Key Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Bromo-3-methoxybenzamide, a valuable building block in medicinal chemistry. While not extensivel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-3-methoxybenzamide, a valuable building block in medicinal chemistry. While not extensively cataloged as a commercial chemical, its structural motifs are integral to the development of novel therapeutics. This document details its chemical identity, a robust synthetic protocol from its readily available precursor, its significance in drug design, and essential safety considerations based on analogous compounds.

Chemical Identity and Nomenclature

The formal identification of a chemical entity is paramount for scientific accuracy and reproducibility. 4-Bromo-3-methoxybenzamide is systematically named according to IUPAC conventions, which provide an unambiguous descriptor of its molecular structure.

IUPAC Name: 4-Bromo-3-methoxybenzamide

Synonyms: While no common synonyms are widely registered, systematic variations such as 4-Bromo-3-methoxy-benzamide may be encountered.

Molecular Structure: The molecule consists of a benzene ring substituted with a bromine atom at position 4, a methoxy group (-OCH₃) at position 3, and a carboxamide group (-CONH₂) at position 1. This specific arrangement of functional groups offers multiple avenues for synthetic diversification.

digraph "4-Bromo-3-methoxybenzamide" {
  graph [layout=neato, fontname="Helvetica", fontsize=10, size="4,4!"];
  node [shape=plaintext, fontname="Helvetica", fontsize=12];
  edge [fontname="Helvetica", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_amide [label="C", pos="2.5,0!"]; O_amide [label="O", pos="3.0,-0.8!"]; N_amide [label="N", pos="3.0,0.8!"]; O_methoxy [label="O", pos="-2.2,0.8!"]; C_methoxy [label="C", pos="-3.2,1.2!"]; Br [label="Br", pos="0,-2.2!"]; H_N1 [label="H", pos="3.8,0.5!"]; H_N2 [label="H", pos="3.8,1.1!"]; H_methoxy1 [label="H", pos="-3.5,1.8!"]; H_methoxy2 [label="H", pos="-3.8,0.7!"]; H_methoxy3 [label="H", pos="-3.0,0.6!"]; H2 [label="H", pos="-1.9,-1.5!"]; H5 [label="H", pos="1.9,-1.5!"]; H6 [label="H", pos="1.9,1.5!"];

// Benzene ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituent bonds C1 -- C_amide [len=1.5]; C_amide -- O_amide [style=double, len=1.2]; C_amide -- N_amide [len=1.4]; N_amide -- H_N1 [len=1.0]; N_amide -- H_N2 [len=1.0]; C3 -- O_methoxy [len=1.4]; O_methoxy -- C_methoxy [len=1.4]; C4 -- Br [len=1.9]; C2 -- H2 [len=1.0]; C5 -- H5 [len=1.0]; C6 -- H6 [len=1.0];

// Positioning C1 [pos="1.2,0!"]; C2 [pos="-0.6,-1!"]; C3 [pos="-1.2,0!"]; C4 [pos="-0.6,1!"]; C5 [pos="0.6,1!"]; C6 [pos="1.2,0!"]; // This is a simplified 2D representation; exact bond lengths and angles are not to scale. }

Figure 2: General workflow for the synthesis of 4-Bromo-3-methoxybenzamide.

Role in Medicinal Chemistry and Drug Development

The benzamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. [1]The specific substitution pattern of 4-Bromo-3-methoxybenzamide makes it a particularly interesting starting point for creating libraries of novel compounds.

  • Structural Significance: The amide group can act as both a hydrogen bond donor and acceptor, which is crucial for binding to the active sites of enzymes and receptors. [1]The aromatic ring provides a rigid framework for orienting other functional groups.

  • Synthetic Handles:

    • The bromine atom is an exceptionally useful functional group. It can be readily replaced or modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups. This is a powerful strategy for exploring the structure-activity relationship (SAR) of a lead compound.

    • The methoxy group influences the electronic properties of the benzene ring and can participate in hydrogen bonding. Its presence can also impact the metabolic stability and pharmacokinetic profile of a drug candidate.

  • Therapeutic Applications of Analogues: While specific data for 4-Bromo-3-methoxybenzamide is limited, structurally related compounds have shown significant biological activity. For instance, various substituted benzamides are being investigated as potent anticancer agents, acting as inhibitors of enzymes like heparanase, which is involved in tumor cell invasion and angiogenesis. [2]The broader class of benzamide derivatives has yielded drugs with antimicrobial, analgesic, and anti-inflammatory properties. [2]

Safety and Handling

No specific safety data sheet (SDS) is available for 4-Bromo-3-methoxybenzamide. However, based on the hazard profiles of structurally similar compounds, such as 4-bromo-3-methoxybenzaldehyde and 4-bromo-3-methoxybenzonitrile, a cautious approach to handling is warranted. [3] Inferred Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. [3]* Irritation: Expected to cause skin irritation and serious eye irritation. [3]* Respiratory Effects: May cause respiratory irritation. [3] The following GHS hazard classifications are reported for analogous compounds and should be considered as a baseline for handling 4-Bromo-3-methoxybenzamide:

Hazard StatementDescriptionClassSource (Analogous Cmpd.)
H302Harmful if swallowedAcute Tox. 4 (Oral)[3]
H312Harmful in contact with skinAcute Tox. 4 (Dermal)[3]
H315Causes skin irritationSkin Irrit. 2[3]
H319Causes serious eye irritationEye Irrit. 2A[3]
H332Harmful if inhaledAcute Tox. 4 (Inhal.)[3]
H335May cause respiratory irritationSTOT SE 3[3]
Recommended Handling Procedures

Given the potential hazards, this compound should only be handled by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Engineering Controls: Use in a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3-methoxybenzamide represents a valuable, albeit under-documented, chemical intermediate for drug discovery and development. Its strategic placement of a versatile bromine handle, a modulating methoxy group, and a biologically relevant benzamide core makes it an attractive scaffold for generating diverse compound libraries. The synthetic route from its corresponding carboxylic acid is straightforward and employs standard organic chemistry techniques. Researchers working with this compound should exercise appropriate caution, adhering to safety protocols established for analogous hazardous materials. As the exploration of novel chemical space continues, building blocks like 4-Bromo-3-methoxybenzamide will remain essential tools for the medicinal chemist.

References

  • Chem-Impex. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved January 24, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3-methoxybenzamide

Foreword: Navigating the Uncharted Solubility Landscape of Novel Compounds Physicochemical Characterization of 4-Bromo-3-methoxybenzamide A comprehensive understanding of a molecule's intrinsic properties is the first st...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Solubility Landscape of Novel Compounds

Physicochemical Characterization of 4-Bromo-3-methoxybenzamide

A comprehensive understanding of a molecule's intrinsic properties is the first step in predicting and interpreting its solubility. While experimental data for 4-Bromo-3-methoxybenzamide is scarce, we can infer its likely characteristics based on its constituent functional groups and data from structurally similar compounds.

Molecular Structure:

Caption: Chemical structure of 4-Bromo-3-methoxybenzamide.

Table 1: Estimated Physicochemical Properties of 4-Bromo-3-methoxybenzamide

PropertyEstimated Value/InformationRationale for Estimation and Impact on Solubility
Molecular Formula C₈H₈BrNO₂-
Molecular Weight 230.06 g/mol Higher molecular weight can sometimes negatively impact solubility.
Melting Point (°C) ~170-185Estimated based on similar structures like 4-Bromo-3-methylbenzamide (177-182°C)[1]. A high melting point suggests strong crystal lattice energy, which must be overcome for dissolution, potentially leading to lower solubility.
pKa Amide N-H: ~17 (weakly acidic)The benzamide functional group is generally neutral in the physiological pH range. Its solubility is therefore not expected to be significantly influenced by pH changes in aqueous media typical for oral drug absorption.[2][3]
Calculated logP ~1.5 - 2.5The presence of the polar amide and methoxy groups is offset by the lipophilic bromo and phenyl moieties, suggesting moderate lipophilicity. This predicts poor to moderate aqueous solubility and better solubility in organic solvents.
Polar Surface Area ~52.3 Ų (based on 4-methoxybenzamide)[4]A moderate polar surface area suggests the molecule can engage in polar interactions, which is favorable for solubility in polar solvents.
Hydrogen Bond Donors 1 (from the amide -NH₂)The presence of a hydrogen bond donor is crucial for interactions with protic solvents like water and alcohols.
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and methoxy oxygen)Hydrogen bond acceptors also facilitate interactions with protic solvents.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

The adage "like dissolves like" provides a foundational framework for predicting solubility. The structure of 4-Bromo-3-methoxybenzamide, possessing both polar (amide, methoxy) and non-polar (bromophenyl) regions, suggests a nuanced solubility profile.

  • Aqueous Solubility: The presence of hydrogen bond donors and acceptors on the amide and methoxy groups allows for interaction with water. However, the bulky, hydrophobic bromophenyl group is expected to significantly limit aqueous solubility. Therefore, 4-Bromo-3-methoxybenzamide is predicted to be poorly soluble in water.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and their alkyl chains provide some non-polar character. It is anticipated that the compound will exhibit moderate to good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent at disrupting intermolecular forces and can accept hydrogen bonds. High solubility is expected in these solvents. Acetonitrile, being less polar, may be a less effective solvent.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the amide and methoxy groups, the solubility in non-polar solvents is expected to be very low.

The Gold Standard: Experimental Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is widely regarded as the definitive technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5] It involves generating a saturated solution in equilibrium with an excess of the solid drug. The following protocol provides a detailed, step-by-step guide for determining the solubility of 4-Bromo-3-methoxybenzamide.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess 4-Bromo-3-methoxybenzamide prep_solvent Add selected solvent to vials prep_compound->prep_solvent Add compound to solvent shake Agitate at constant temperature (e.g., 24-48h) prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filter dilute Dilute filtrate for analysis filter->dilute hplc Analyze by validated HPLC-UV method dilute->hplc calculate Calculate solubility from calibration curve hplc->calculate result Final Solubility Value calculate->result Report solubility (e.g., mg/mL, µg/mL)

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 4-Bromo-3-methoxybenzamide (solid, high purity)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, DMSO)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[6]

  • Validated HPLC method for 4-Bromo-3-methoxybenzamide

Procedure:

  • Preparation of Vials: Add an excess amount of solid 4-Bromo-3-methoxybenzamide to several glass vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment. A good starting point is 5-10 mg of the compound.

  • Addition of Solvent: Accurately dispense a known volume of the desired solvent (e.g., 1 mL) into each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined time to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for some settling of the excess solid. To effectively separate the saturated solution from the undissolved solid, centrifugation is recommended (e.g., 10,000 rpm for 10 minutes).[7]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.[8] It is crucial to discard the first portion of the filtrate (e.g., 0.2 mL) to saturate any potential binding sites on the filter membrane.

  • Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • Quantitative Analysis by HPLC-UV:

    • Method Validation: A specific and validated HPLC method is essential for accurate quantification. A typical reversed-phase method using a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or other suitable modifier) is a good starting point.[6]

    • Calibration Curve: Prepare a series of standard solutions of 4-Bromo-3-methoxybenzamide of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the diluted sample from step 6 into the HPLC system and record the peak area.

  • Calculation of Solubility: Using the calibration curve, determine the concentration of 4-Bromo-3-methoxybenzamide in the diluted sample. Then, calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Analytical Methodologies: The Key to Accurate Quantification

The choice of analytical technique is critical for the reliable determination of solubility. Both HPLC-UV and UV-Vis spectroscopy are commonly employed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the preferred method due to its high specificity and ability to separate the analyte of interest from potential impurities or degradants.[9]

Table 2: Exemplary HPLC Method Parameters for Benzamide Derivatives

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds like benzamides.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Elution A gradient from low to high percentage of Mobile Phase BEnsures elution of the compound with good peak shape and allows for the separation of impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Injection Volume 5-10 µLA typical volume for analytical HPLC.
Detection Wavelength Determined by UV-Vis scan (likely around 254 nm)The wavelength of maximum absorbance should be used for optimal sensitivity.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
UV-Vis Spectroscopy

For high-throughput screening or when an HPLC is not available, UV-Vis spectroscopy can be a viable alternative, provided the compound has a suitable chromophore and there are no interfering substances.[10]

Protocol Outline:

  • Determine λmax: Scan a dilute solution of 4-Bromo-3-methoxybenzamide in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve.[11]

  • Measure Sample Absorbance: After performing the shake-flask experiment and appropriate dilution, measure the absorbance of the sample at λmax.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility, accounting for the dilution.

The Broader Context: Solubility in Drug Development

The determination of a compound's solubility profile is not merely an academic exercise; it is a critical step in the drug development pipeline, guided by regulatory bodies such as the International Council for Harmonisation (ICH).[12][13]

  • Biopharmaceutics Classification System (BCS): Solubility data is a cornerstone of the BCS, which classifies drugs based on their aqueous solubility and intestinal permeability.[14] This classification can be used to justify biowaivers, potentially reducing the need for in vivo bioequivalence studies.

  • Formulation Development: Understanding the solubility in various excipients and solvent systems is essential for developing a stable and effective dosage form, be it an oral solid, a liquid formulation, or an injectable.

  • Preclinical and Clinical Studies: Poor solubility can lead to low and variable oral bioavailability, making it challenging to achieve therapeutic concentrations in vivo and leading to unreliable data in toxicology and efficacy studies.[15]

Conclusion and Future Directions

While this guide could not provide pre-existing solubility data for 4-Bromo-3-methoxybenzamide, it has laid out a comprehensive framework for its experimental determination. By leveraging the detailed protocols for the shake-flask method coupled with robust analytical techniques like HPLC-UV, researchers can confidently and accurately characterize the solubility profile of this and other novel compounds. This empirical data is indispensable for making informed decisions in lead optimization, guiding formulation strategies, and ultimately, advancing promising candidates through the drug development pipeline. The principles and methodologies detailed herein are designed to empower scientists to navigate the challenges of early-stage drug development with scientific rigor and integrity.

References

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Exploratory

The Versatile Benzamide Scaffold: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzamides represent a cornerstone of modern medicinal chemistry, demonstrating remarkable therapeutic diversity across a spectrum of d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzamides represent a cornerstone of modern medicinal chemistry, demonstrating remarkable therapeutic diversity across a spectrum of diseases. This in-depth technical guide provides a comprehensive review of this critical class of compounds, navigating from fundamental synthetic strategies to nuanced mechanistic insights and clinical applications. We will explore the core principles of benzamide chemistry, dissect the structure-activity relationships that govern their pharmacological profiles, and delve into the pharmacokinetic and pharmacodynamic properties that dictate their clinical utility. Through detailed case studies of prominent benzamide drugs, including the antipsychotic amisulpride, the anticancer agent entinostat, and the antiemetic metoclopramide, this guide offers a holistic view of the enduring legacy and future potential of substituted benzamides in drug discovery and development.

Introduction: The Enduring Significance of the Benzamide Moiety

The benzamide scaffold, characterized by a carboxamide group attached to a benzene ring, is a privileged structure in drug design. Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, coupled with its metabolic stability, has made it a versatile template for the development of a wide array of therapeutic agents. Substituted benzamides have yielded successful drugs in numerous therapeutic areas, including psychiatry, oncology, and gastroenterology.[1] This guide will provide a detailed exploration of the chemical and biological landscape of these compounds, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies for Substituted Benzamides

The synthesis of substituted benzamides is a well-established field in organic chemistry, with a variety of reliable methods for forging the crucial amide bond. The most prevalent approach involves the coupling of a substituted benzoic acid with a corresponding amine.

General Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved in one of two ways:

  • Conversion to an Activated Acyl Species: The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an anhydride, which then readily reacts with the amine.

  • In Situ Activation with Coupling Reagents: A coupling reagent is used to activate the carboxylic acid in the reaction mixture, facilitating its reaction with the amine. Common coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium or aminium salts (e.g., BOP, HBTU).

Experimental Protocol: Synthesis of a Generic Substituted Benzamide

The following protocol outlines a general procedure for the synthesis of a substituted benzamide using a carbodiimide coupling agent.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Substituted amine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and the substituted amine (1.1 eq) in an appropriate solvent (e.g., DCM).

  • Addition of Coupling Reagents: Add DMAP (0.1 eq) to the solution. In a separate container, dissolve the coupling reagent (DCC or EDC, 1.2 eq) in the same solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure substituted benzamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Mechanism of Action: A Tale of Two Targets

The therapeutic diversity of substituted benzamides stems from their ability to interact with a range of biological targets. Two of the most prominent mechanisms of action are the antagonism of dopamine D2/D3 receptors in the central nervous system and the inhibition of histone deacetylase (HDAC) enzymes in cancer cells.

Dopamine D2/D3 Receptor Antagonism in Psychiatry

Many substituted benzamide antipsychotics, such as amisulpride, exert their therapeutic effects by selectively blocking dopamine D2 and D3 receptors, primarily in the limbic system. This region of the brain is associated with emotions, motivation, and reward. An overactivity of dopamine in the mesolimbic pathway is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] By antagonizing D2/D3 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

Interestingly, at lower doses, some benzamides like amisulpride are thought to preferentially block presynaptic D2/D3 autoreceptors.[3] This leads to an increase in dopamine release and neurotransmission, which may contribute to their efficacy in treating the negative symptoms of schizophrenia and depression.[3]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Autoreceptor D2/D3 Autoreceptor Dopamine->Autoreceptor Negative Feedback PostsynapticReceptor Postsynaptic D2/D3 Receptor Dopamine->PostsynapticReceptor Binding Signaling Downstream Signaling (e.g., ↓cAMP) PostsynapticReceptor->Signaling Benzamide Substituted Benzamide Benzamide->Autoreceptor Blockade (Low Dose) Benzamide->PostsynapticReceptor Blockade (High Dose)

Caption: Dopaminergic signaling and benzamide antagonism.

Histone Deacetylase (HDAC) Inhibition in Oncology

In the realm of oncology, a class of substituted benzamides, exemplified by entinostat, functions as histone deacetylase (HDAC) inhibitors.[1] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of certain genes, including tumor suppressor genes.[4][5] By inhibiting HDACs, particularly class I HDACs, these benzamide drugs promote histone hyperacetylation.[1][4] This results in a more relaxed chromatin structure, allowing for the re-expression of silenced tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]

G cluster_nucleus Cell Nucleus DNA DNA Histones Histones HAT HAT (Acetylation) Histones->HAT HDAC HDAC (Deacetylation) Histones->HDAC ActiveGene Gene Transcription HAT->ActiveGene InactiveGene Gene Silencing HDAC->InactiveGene Benzamide Benzamide HDAC Inhibitor Benzamide->HDAC Inhibition

Caption: Mechanism of action of benzamide HDAC inhibitors.

Structure-Activity Relationships (SAR)

The biological activity of substituted benzamides is exquisitely sensitive to the nature and position of substituents on both the benzoyl and amide moieties. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and improved therapeutic agents.

SAR of Antipsychotic Benzamides

For benzamides targeting dopamine receptors, key structural features that influence activity include:

  • Substituents on the Benzene Ring: The presence of specific substituents, such as methoxy and sulfamoyl groups, is crucial for high affinity and selectivity for D2/D3 receptors.

  • The Amide Linker: The nature of the substituent on the amide nitrogen significantly impacts the pharmacokinetic and pharmacodynamic properties of the molecule. Often, this is a basic amine-containing side chain that is believed to interact with an acidic residue in the receptor binding pocket.

  • Chirality: Many antipsychotic benzamides are chiral, and their enantiomers can exhibit different pharmacological profiles. For instance, the (S)-enantiomer of amisulpride displays higher affinity for the D2 receptor.[3]

SAR of Benzamide HDAC Inhibitors

Benzamide HDAC inhibitors typically conform to a common pharmacophore model consisting of three key components:

  • A Zinc-Binding Group (ZBG): The ortho-amino anilide moiety of many benzamide HDAC inhibitors chelates the zinc ion in the active site of the enzyme.

  • A Linker Region: This connects the ZBG to the "cap" group and its length and flexibility can influence isoform selectivity.

  • A "Cap" Group: This is typically a larger, often aromatic, group that interacts with the surface of the enzyme, contributing to binding affinity and selectivity.

Pharmacokinetics and Metabolism (ADMET)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. Substituted benzamides exhibit a wide range of pharmacokinetic properties.

Drug Bioavailability (%) Protein Binding (%) Half-life (hours) Metabolism Excretion
Amisulpride 48[8]16[3]~12[8]Minimal[3]Primarily renal[8]
Entinostat Orally bioavailable[1]N/A33-150[1]N/AN/A
Metoclopramide 32-98305-6Hepatic (sulfation and glucuronide conjugation)Renal

Data for metoclopramide is generally known and can be found in standard pharmacology references.

Many benzamides are subject to first-pass metabolism, which can significantly reduce their oral bioavailability. The specific metabolic pathways are highly dependent on the substituents present on the benzamide core. For instance, metoclopramide undergoes significant metabolism in the liver.

Clinical Applications and Case Studies

The therapeutic utility of substituted benzamides is best illustrated through a detailed examination of key drugs that have made a significant impact in clinical practice.

Case Study: Amisulpride - A Dual-Action Antipsychotic

Amisulpride is a second-generation antipsychotic approved for the treatment of schizophrenia. It is particularly noted for its efficacy against both the positive and negative symptoms of the disorder.[9] Its dose-dependent mechanism of action, with high doses targeting postsynaptic D2/D3 receptors for positive symptoms and low doses acting on presynaptic autoreceptors for negative symptoms and depression, makes it a versatile therapeutic agent.[3] Clinical trials have demonstrated its efficacy to be comparable or superior to other atypical antipsychotics.[10]

Case Study: Entinostat - An Epigenetic Modulator in Cancer Therapy

Entinostat is an orally bioavailable, selective inhibitor of class I HDACs that has shown promise in the treatment of various cancers, particularly hormone receptor-positive breast cancer.[1][11] It is typically used in combination with other anticancer agents to enhance their efficacy.[4] For example, in combination with exemestane, entinostat has demonstrated a significant improvement in progression-free and overall survival in patients with advanced breast cancer.[11] This highlights the potential of epigenetic modulators to overcome resistance to conventional therapies.[12]

Case Study: Metoclopramide - A Prokinetic and Antiemetic Agent

Metoclopramide is a widely used drug for the treatment of nausea, vomiting, and gastroparesis.[13] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone of the brainstem, which is a key area for the induction of vomiting.[14] Additionally, it has prokinetic effects on the gastrointestinal tract, enhancing gastric emptying and intestinal transit.[14] This is achieved through a combination of dopamine antagonism and serotonergic (5-HT4) receptor agonism.[14]

Future Directions and Conclusion

The substituted benzamide scaffold continues to be a rich source of novel therapeutic agents. Current research is focused on several key areas:

  • Development of Isoform-Selective HDAC Inhibitors: The design of benzamides that can selectively target specific HDAC isoforms may lead to improved efficacy and reduced off-target effects in cancer therapy.

  • Novel Antipsychotics with Improved Side-Effect Profiles: The development of new benzamide antipsychotics with enhanced selectivity for specific dopamine receptor subtypes or with polypharmacological profiles that address a broader range of symptoms with fewer side effects is an active area of investigation.

  • Exploration of New Therapeutic Areas: The diverse pharmacological activities of substituted benzamides suggest that they may have therapeutic potential in other disease areas, such as neurodegenerative disorders and inflammatory diseases.

References

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  • Yardley, D. A., et al. (2019). Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer. Targeted Oncology, 14(6), 695-706.
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  • Inks, M. D., et al. (2012). Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells. AIDS Research and Human Retroviruses, 28(7), 721-731.
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Foundational

A Technical Guide to the Initial Biological Screening of 4-Bromo-3-methoxybenzamide Derivatives

Abstract The benzamide scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of approved therapeutics. This guide outlines a comprehensive, tiered strategy for the initial biological evaluation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of approved therapeutics. This guide outlines a comprehensive, tiered strategy for the initial biological evaluation of a novel series of 4-Bromo-3-methoxybenzamide derivatives. We present a rationale-driven approach, beginning with broad-spectrum primary assays to identify preliminary biological activity, followed by a discussion of logical secondary assays for mechanism-of-action studies. This document provides detailed, field-tested protocols for antimicrobial susceptibility and cancer cell cytotoxicity screening. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to efficiently characterize this promising chemical series, prioritize hit compounds, and guide future optimization efforts.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The benzamide moiety is a recurring motif in a wide array of clinically significant drugs, valued for its metabolic stability and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Its true power lies in its versatility as a scaffold. By modifying the substituents on the phenyl ring and the amide nitrogen, medicinal chemists can fine-tune the molecule's steric, electronic, and pharmacokinetic properties.

This structural versatility has led to the development of benzamide-containing drugs across diverse therapeutic areas:

  • Oncology: The benzamide group is a key pharmacophore in potent enzyme inhibitors, such as Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib) and Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat).[2][3][4] In these roles, the benzamide often mimics the nicotinamide portion of the NAD+ cofactor, enabling competitive binding at the enzyme's active site.[3]

  • Central Nervous System (CNS) Disorders: Substituted benzamides are well-known for their activity as antipsychotics and antiemetics, primarily through antagonism of dopamine D2 receptors.

  • Antimicrobial Agents: The benzamide core has been incorporated into novel compounds showing promising activity against drug-resistant bacteria.[5]

The subject of this guide, the 4-Bromo-3-methoxybenzamide core, presents an intriguing starting point. The methoxy group can influence solubility and receptor interactions, while the bromo-substituent provides a vector for further chemical modification (e.g., via cross-coupling reactions) and can participate in halogen bonding, a potentially significant interaction with protein targets.

A Rationale for a Tiered Screening Strategy

In early-stage drug discovery, screening large numbers of compounds requires a strategy that maximizes efficiency and minimizes cost.[6] A tiered or hierarchical approach is the industry-standard for achieving this.[7] The philosophy is to use broad, high-throughput assays in the initial tier to cast a wide net and identify any potential "hits," which are compounds showing a predefined level of biological activity.[8] These hits are then advanced to more complex, resource-intensive secondary assays to confirm activity and begin to elucidate their mechanism of action.[9]

This strategy prevents the costly investigation of inactive compounds and focuses resources on the most promising candidates.

G cluster_0 Tier 1: Primary Screening (Broad & High-Throughput) cluster_2 Tier 2: Secondary Screening (Confirmatory & Mechanistic) Antimicrobial Antimicrobial Screen (MIC Determination) Data_Analysis Consolidate Data Define 'Hit' Criteria (e.g., MIC < 16 µg/mL, IC50 < 10 µM) Antimicrobial->Data_Analysis Cytotoxicity Cytotoxicity Screen (MTT Assay vs. Cancer Lines) Cytotoxicity->Data_Analysis Mechanism Mechanism of Action Studies (e.g., PARP/HDAC Enzyme Assays) Data_Analysis->Mechanism Cytotoxic Hit Selectivity Selectivity Profiling (vs. Normal Cell Lines) Data_Analysis->Selectivity Cytotoxic Hit Hit_Compound Prioritized Hit Compound Mechanism->Hit_Compound Selectivity->Hit_Compound

Caption: A tiered approach for efficient screening and hit validation.

Tier 1: Primary Screening Protocols

The initial screening phase is designed to rapidly assess the derivatives against common and high-value biological targets. Based on the known activities of the broader benzamide class, antimicrobial and anticancer assays are logical and cost-effective starting points.[10][11]

Protocol: Antimicrobial Susceptibility via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12] It is the gold standard for quantitative antimicrobial susceptibility testing.[13]

Rationale: The broth microdilution method is highly reproducible and scalable, allowing for the simultaneous testing of multiple compounds against various bacterial strains in a 96-well plate format. The methodology is standardized by the Clinical and Laboratory Standards Institute (CLSI), ensuring that results are comparable across different studies.[14]

Methodology:

  • Preparation of Compound Stock: Dissolve each derivative in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Bacterial Strain Selection: Utilize a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) strains.

  • Inoculum Preparation: Culture bacteria overnight on appropriate agar plates. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay plate.

  • Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB, typically ranging from 128 µg/mL to 0.25 µg/mL. The final volume in each well should be 50 µL.

    • Scientist's Note: Ensure the final DMSO concentration does not exceed 1-2%, as higher concentrations can be toxic to bacteria. Include a vehicle control (DMSO only) and a positive control (e.g., Ciprofloxacin).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol: In Vitro Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[15]

Rationale: This assay is a rapid, sensitive, and reliable method for screening the cytotoxic potential of compounds against cancer cell lines.[15] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of living cells into a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Line Selection: Choose a panel of representative cancer cell lines, for example, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma).

  • Cell Seeding: Plate the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-Bromo-3-methoxybenzamide derivatives in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. A typical concentration range is 0.1 to 100 µM.

    • Scientist's Note: Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin). The final DMSO concentration should be kept below 0.5%.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 N HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Data Analysis and Hit Prioritization

Once the primary screening is complete, the data must be analyzed to identify "hit" compounds. A hit is a compound that meets a predefined threshold of activity. For instance, a common hit criterion for an antimicrobial screen might be an MIC value ≤ 16 µg/mL, while for a cytotoxicity screen, an IC50 value ≤ 10 µM is often considered significant.

Hypothetical Screening Data:

Compound IDStructureMIC vs. S. aureus (µg/mL)IC50 vs. MCF-7 (µM)
BMB-001 R = Phenyl>12825.4
BMB-002 R = 4-Chlorophenyl648.7
BMB-003 R = 4-Fluorophenyl>12845.1
BMB-004 R = Pyridin-3-yl8>100
BMB-005 R = Cyclohexyl161.2

In this hypothetical dataset, BMB-004 would be prioritized as an antimicrobial hit, while BMB-002 and BMB-005 would be prioritized as cytotoxic hits for further investigation.

Tier 2: A Forward Look at Mechanistic Elucidation

Promising hits from the primary screen warrant a deeper investigation to confirm their activity and understand their mechanism of action.

For Cytotoxic Hits: Given the prevalence of benzamides as PARP and HDAC inhibitors, a logical next step is to screen active compounds in specific enzyme inhibition assays.[17][18]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[19] Inhibiting PARP in cancers with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality and cell death.

  • HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a key role in the epigenetic regulation of gene expression.[2] HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[2]

G cluster_pathway Simplified PARP-Mediated DNA Repair Pathway cluster_inhibition Inhibition Mechanism DNA_Damage DNA Single-Strand Break PARP1 PARP1 Enzyme DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Chain (PAR) PARP1->PAR synthesizes No_Repair DNA Repair Blocked -> Cell Death PARP1->No_Repair leads to NAD NAD+ NAD->PARP1 consumes Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins signals for Repair DNA Repair Repair_Proteins->Repair Benzamide_Hit Benzamide Derivative (BMB-005) Benzamide_Hit->PARP1 inhibits

Caption: Potential mechanism of a cytotoxic hit via PARP1 inhibition.

A crucial secondary assay is to test cytotoxic hits against a non-cancerous cell line (e.g., human fibroblasts) to determine their selectivity index (SI). A high SI indicates the compound is more toxic to cancer cells than normal cells, a desirable characteristic for a potential therapeutic.

Conclusion

This guide provides a structured, rationale-driven framework for the initial biological screening of 4-Bromo-3-methoxybenzamide derivatives. By employing a tiered strategy that begins with broad antimicrobial and cytotoxicity assays, research efforts can be efficiently focused on compounds with the highest potential. The detailed protocols serve as a practical starting point for laboratory execution. Subsequent elucidation of the mechanism of action for prioritized hits will be critical in guiding the structure-activity relationship (SAR) studies needed to optimize this promising chemical scaffold for future preclinical development.

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Exploratory

An In-Depth Technical Guide to 4-Bromo-3-methoxybenzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Bromo-3-methoxybenzamide, a halogenated aromatic amide of increasing interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-methoxybenzamide, a halogenated aromatic amide of increasing interest in medicinal chemistry and organic synthesis. While not as extensively documented as some of its structural isomers, this compound serves as a valuable scaffold and synthetic intermediate. This document consolidates available information on its synthesis, physicochemical properties, and potential applications, offering a foundational resource for researchers in drug discovery and chemical development.

Introduction: The Significance of the Benzamide Moiety

The benzamide functional group is a cornerstone of medicinal chemistry, prized for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[1][2] The historical development of benzamide-containing drugs, such as the antiarrhythmic procainamide and the antipsychotic sulpiride, highlights the scaffold's versatility.[3] The introduction of various substituents onto the benzene ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. The presence of a bromine atom and a methoxy group, as seen in 4-Bromo-3-methoxybenzamide, offers unique electronic and steric features that can be exploited in the design of novel therapeutic agents and functional molecules.

Physicochemical Properties

While specific experimental data for 4-Bromo-3-methoxybenzamide is not extensively published, its properties can be inferred from its constituent parts and data from closely related compounds.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₈H₈BrNO₂-
Molecular Weight 230.06 g/mol -
Appearance Likely a solid at room temperatureInferred from related benzamides
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Inferred from related benzamides
CAS Number Not definitively assigned in major public databases.-

Note: The N-phenyl derivative, N-Phenyl-4-bromo-3-methoxybenzamide, has a registered CAS number of 1072944-33-2.[4]

Synthesis of 4-Bromo-3-methoxybenzamide

The most logical and common synthetic route to 4-Bromo-3-methoxybenzamide is through the amidation of its corresponding carboxylic acid, 4-Bromo-3-methoxybenzoic acid. This precursor is a known organic building block used in the synthesis of active pharmaceutical ingredients (APIs).[5]

Synthesis_Pathway cluster_0 Starting Material cluster_1 Activation cluster_2 Amidation cluster_3 Product 4-Bromo-3-methoxybenzoic_acid 4-Bromo-3-methoxybenzoic acid Acid_Chloride 4-Bromo-3-methoxybenzoyl chloride 4-Bromo-3-methoxybenzoic_acid->Acid_Chloride SOCl₂ or (COCl)₂ Final_Product 4-Bromo-3-methoxybenzamide 4-Bromo-3-methoxybenzoic_acid->Final_Product Coupling Agents (e.g., EDC, HOBt), then Ammonia Acid_Chloride->Final_Product Ammonia Ammonia Ammonia (aq.) or NH4Cl/Base Applications cluster_0 Potential Therapeutic Areas Core 4-Bromo-3-methoxybenzamide Scaffold Anticancer Anticancer Agents Core->Anticancer Intermediate for Kinase Inhibitors Antimicrobial Antimicrobial Agents Core->Antimicrobial Scaffold for Novel Antibiotics CNS_Disorders CNS Disorders Core->CNS_Disorders Precursor for Neuropsychiatric Drugs

Sources

Foundational

A Researcher's Guide to Procuring 4-Bromo-3-methoxybenzamide: Supplier Evaluation and Quality Control

For researchers and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. 4-Bromo-3-methoxybenzamide, a key building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. 4-Bromo-3-methoxybenzamide, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This in-depth technical guide provides a comprehensive overview of commercial suppliers, critical quality control parameters, and in-house verification methods to ensure the procurement of high-purity 4-Bromo-3-methoxybenzamide for research and development purposes.

Introduction to 4-Bromo-3-methoxybenzamide: A Versatile Scaffolding

4-Bromo-3-methoxybenzamide (CAS No. 259639-33-9) is a substituted benzamide that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility is noted in the development of potential anti-cancer agents and compounds targeting neurological disorders. The strategic placement of the bromo and methoxy groups on the benzene ring provides distinct points for further chemical modification, making it a valuable tool for medicinal chemists.

Table 1: Key Physicochemical Properties of 4-Bromo-3-methoxybenzamide

PropertyValue
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Off-white to pale yellow powder
Melting Point Typically in the range of 175-185 °C
Solubility Soluble in DMSO and methanol

Navigating the Commercial Supplier Landscape

A multitude of chemical suppliers offer 4-Bromo-3-methoxybenzamide, often with varying purity grades and documentation. For research purposes, it is imperative to select a supplier that provides comprehensive analytical data and demonstrates consistent quality.

Table 2: Representative Commercial Suppliers of 4-Bromo-3-methoxybenzamide

SupplierProduct Number (Example)Stated Purity (Typical)Available Quantities
Sigma-Aldrich Inquire for specific catalog number≥98%Grams to Kilograms
Thermo Fisher Scientific (Alfa Aesar) Inquire for specific catalog number~98%Grams to Kilograms
Santa Cruz Biotechnology sc-280003Inquire for detailsGrams
Chem-Impex International 28568≥98%Grams to Kilograms
TCI America B5728 (related compound)>95% (GC)Grams

Note: Availability, product numbers, and purity may vary. Researchers should always consult the supplier's website for the most current information.

The Critical Role of Supplier Documentation: Decoding the Certificate of Analysis

A Certificate of Analysis (CoA) is a foundational document that provides key quality control data for a specific batch of a chemical. When evaluating a supplier, the completeness and transparency of their CoA are of utmost importance.

A comprehensive CoA for 4-Bromo-3-methoxybenzamide should include:

  • Identification: Compound name, CAS number, molecular formula, and molecular weight.

  • Physical Properties: Appearance, melting point, and solubility.

  • Purity Assessment: A clear indication of the analytical method used (e.g., HPLC, GC, NMR) and the resulting purity value.

  • Spectroscopic Data: Confirmation of the chemical structure, typically through ¹H NMR and Mass Spectrometry.

  • Date of Analysis and Batch Number: Essential for traceability.

It is crucial to note that some suppliers may offer products with limited analytical data. For instance, a listing might state that the "buyer assumes responsibility to confirm product identity and/or purity"[1]. While these may be suitable for initial screening, for pivotal studies, a fully characterized material is indispensable.

Understanding the Synthesis of 4-Bromo-3-methoxybenzamide and Potential Impurities

A thorough understanding of the synthetic route to 4-Bromo-3-methoxybenzamide is crucial for anticipating potential process-related impurities. A common synthetic pathway involves the amidation of 4-bromo-3-methoxybenzoic acid.

Synthesis of 4-Bromo-3-methoxybenzamide cluster_0 Synthesis Pathway Starting Material 4-Bromo-3-methoxybenzoic acid Intermediate Acyl Chloride/Activated Ester Starting Material->Intermediate  Amidation Reagent (e.g., SOCl₂, Oxalyl Chloride) Final Product 4-Bromo-3-methoxybenzamide Intermediate->Final Product  Ammonia or Ammonium Hydroxide

Caption: A generalized synthetic scheme for 4-Bromo-3-methoxybenzamide.

Based on this and related syntheses, potential impurities could include:

  • Unreacted Starting Material: Residual 4-bromo-3-methoxybenzoic acid.

  • Over-brominated or Under-brominated Species: If the starting material synthesis is not well-controlled, isomers with different bromination patterns may be present.

  • Side-products from the Amidation Reaction: Depending on the reagents used, various side-products can form. For instance, if excess acylating agent is used, N,N-diacylated impurities could arise[2].

  • Residual Solvents: Solvents used during the reaction and purification steps may be present in the final product.

In-House Quality Control: A Practical Guide to Verification

Even when a comprehensive CoA is provided, it is best practice to perform in-house verification of the material's identity and purity. This ensures the integrity of the compound after shipping and handling and provides a baseline for future experiments.

QC_Workflow cluster_1 Incoming Material Verification Workflow Receive Receive 4-Bromo-3-methoxybenzamide Documentation Review Supplier CoA Receive->Documentation Visual Visual Inspection (Color, Form) Documentation->Visual Solubility Solubility Test (e.g., in DMSO) Visual->Solubility Analysis Analytical Verification Solubility->Analysis HPLC HPLC-UV for Purity Analysis->HPLC NMR ¹H NMR for Identity Analysis->NMR MS Mass Spec for MW Confirmation Analysis->MS Decision Compare Data to CoA and Specifications HPLC->Decision NMR->Decision MS->Decision Release Release for Research Use Quarantine Quarantine/Reject Decision->Release  Meets Specs Decision->Quarantine  Fails Specs

Caption: A typical workflow for the in-house quality control of incoming 4-Bromo-3-methoxybenzamide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is a robust and widely used method for determining the purity of aromatic compounds like 4-Bromo-3-methoxybenzamide.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Degas the mobile phases prior to use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Bromo-3-methoxybenzamide in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm

    • Gradient Elution:

      • Start with 30% B.

      • Linearly increase to 90% B over 15 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 30% B and equilibrate for 5 minutes before the next injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of 4-Bromo-3-methoxybenzamide. The expected proton signals can be predicted based on the molecular structure.

Expected ¹H NMR Signals (in DMSO-d₆):

  • A singlet for the methoxy (-OCH₃) protons.

  • A singlet for the amide (-CONH₂) protons (which may be broad).

  • Signals in the aromatic region corresponding to the three protons on the benzene ring. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

Any significant deviation from the expected spectrum or the presence of unexpected signals could indicate impurities or a different compound altogether.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is used to confirm the molecular weight of the compound. For 4-Bromo-3-methoxybenzamide, the expected molecular ion peak would correspond to its molecular weight of approximately 230.06 g/mol . The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Conclusion: Ensuring Research Integrity Through Diligent Sourcing

The quality of research outcomes is intrinsically linked to the quality of the starting materials. For researchers utilizing 4-Bromo-3-methoxybenzamide, a diligent approach to supplier selection and in-house quality control is not merely a recommendation but a necessity. By carefully evaluating supplier documentation, understanding potential impurities from the synthetic process, and implementing robust analytical verification methods, scientists can ensure the integrity and reproducibility of their work, ultimately accelerating the pace of drug discovery and development.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Bromo-3-methoxybenzamide

Abstract This document provides a comprehensive guide for the synthesis of 4-Bromo-3-methoxybenzamide, a key intermediate in pharmaceutical and agrochemical research. The protocol details a reliable two-step synthetic pa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-3-methoxybenzamide, a key intermediate in pharmaceutical and agrochemical research. The protocol details a reliable two-step synthetic pathway commencing from commercially available 4-bromo-3-methoxybenzoic acid. The methodology involves the initial conversion of the carboxylic acid to the corresponding acyl chloride via thionyl chloride, followed by amidation with aqueous ammonia. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction

4-Bromo-3-methoxybenzamide is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and agrochemicals. Its substituted benzamide structure is a common motif in biologically active molecules. The presence of the bromo and methoxy functionalities on the aromatic ring provides specific steric and electronic properties that can be crucial for molecular recognition and binding to biological targets. A robust and well-documented synthetic route is therefore essential for researchers in these fields.

This application note describes a widely-used and efficient two-step synthesis of 4-Bromo-3-methoxybenzamide from 4-bromo-3-methoxybenzoic acid. The chosen pathway is favored for its high yields and the relative ease of purification of the final product.

Synthetic Pathway Overview

The synthesis of 4-Bromo-3-methoxybenzamide is achieved through a two-step process, as illustrated below. The first step involves the activation of the carboxylic acid group of 4-bromo-3-methoxybenzoic acid by converting it into a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The second step is the nucleophilic acyl substitution of the acyl chloride with ammonia to yield the desired amide.

Synthesis_Pathway Start 4-Bromo-3-methoxybenzoic Acid Intermediate 4-Bromo-3-methoxybenzoyl chloride Start->Intermediate SOCl₂, cat. DMF (Step 1: Acyl Chloride Formation) Product 4-Bromo-3-methoxybenzamide Intermediate->Product aq. NH₃ (Step 2: Amidation)

Caption: Two-step synthesis of 4-Bromo-3-methoxybenzamide.

Experimental Protocols

PART 1: Synthesis of 4-Bromo-3-methoxybenzoyl chloride (Acyl Chloride Formation)

This protocol details the conversion of 4-bromo-3-methoxybenzoic acid to its acyl chloride derivative. This intermediate is typically used in the subsequent step without further purification.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromo-3-methoxybenzoic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich

Instrumentation:

  • Round-bottom flask (appropriate size)

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methoxybenzoic acid (1.0 eq). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Thionyl Chloride: Under a fume hood, cautiously add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask.

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF). The addition of DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.[1]

  • Reaction: Stir the mixture at room temperature. Vigorous effervescence (evolution of HCl and SO₂ gas) will be observed. This off-gassing should be directed to a scrubber.

  • Heating: After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours, or until the gas evolution ceases completely.

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Azeotropic Removal of Residual Thionyl Chloride: To ensure the complete removal of any remaining thionyl chloride, add anhydrous toluene to the crude product and evaporate the solvent again under reduced pressure. This step should be repeated twice. The resulting crude 4-bromo-3-methoxybenzoyl chloride is a pale yellow oil or solid and is used directly in the next step.

PART 2: Synthesis of 4-Bromo-3-methoxybenzamide (Amidation)

This protocol describes the conversion of the crude 4-bromo-3-methoxybenzoyl chloride to the final product, 4-Bromo-3-methoxybenzamide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromo-3-methoxybenzoyl chlorideCrude from Part 1-
Aqueous Ammonia (NH₃)28-30% solutionSigma-Aldrich
Dichloromethane (DCM)ACS gradeFisher Scientific
Deionized Water--
Saturated Sodium Bicarbonate Solution--
Brine (Saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)-Sigma-Aldrich

Instrumentation:

  • Beaker or Erlenmeyer flask

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

Protocol:

  • Dissolution of Acyl Chloride: Dissolve the crude 4-bromo-3-methoxybenzoyl chloride from Part 1 in a minimal amount of dichloromethane (DCM).

  • Ammonia Solution: In a separate beaker or Erlenmeyer flask, place an excess of chilled aqueous ammonia solution (approximately 10-15 equivalents) and cool it in an ice bath.

  • Addition: While vigorously stirring the ammonia solution, slowly add the solution of 4-bromo-3-methoxybenzoyl chloride dropwise. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions. A white precipitate of the amide will form immediately.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-3-methoxybenzamide as a solid.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for recrystallization is ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation & Purification A 1. Charge flask with 4-bromo-3-methoxybenzoic acid B 2. Add SOCl₂ and catalytic DMF A->B C 3. Stir at RT, then reflux (2-3 hours) B->C D 4. Cool to RT and remove excess SOCl₂ via rotary evaporation C->D E 5. Azeotropically remove residual SOCl₂ with toluene (2x) D->E F Crude 4-bromo-3-methoxybenzoyl chloride E->F G 6. Dissolve crude acyl chloride in DCM F->G Proceed to next step H 7. Add dropwise to cold aqueous ammonia G->H I 8. Stir in ice bath, then at RT H->I J 9. Work-up: - Separate organic layer - Wash with H₂O, NaHCO₃, brine - Dry over MgSO₄ I->J K 10. Concentrate via rotary evaporation J->K L 11. Purify by recrystallization K->L M Pure 4-Bromo-3-methoxybenzamide L->M

Caption: Detailed experimental workflow for the synthesis of 4-Bromo-3-methoxybenzamide.

Characterization Data

Note: Experimental spectral data for 4-Bromo-3-methoxybenzamide is not widely available in public databases. The following are predicted and expected characteristic peaks based on the structure and data from analogous compounds.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~7.7 (d, 1H, Ar-H)

    • ~7.5 (d, 1H, Ar-H)

    • ~7.2 (dd, 1H, Ar-H)

    • ~6.0 (br s, 2H, -CONH₂)

    • ~3.9 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~168.0 (C=O)

    • ~156.0 (C-OCH₃)

    • ~135.0 (C-Br)

    • ~132.0 (Ar-CH)

    • ~125.0 (Ar-CH)

    • ~115.0 (Ar-C)

    • ~112.0 (Ar-CH)

    • ~56.0 (-OCH₃)

  • FT-IR (KBr, cm⁻¹):

    • 3400-3200 (N-H stretch, two bands for primary amide)

    • ~1660 (C=O stretch, Amide I band)

    • ~1600 (N-H bend, Amide II band)

    • ~1250 (C-O stretch, aryl ether)

    • ~1100 (C-N stretch)

Safety and Handling

Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive, toxic, and moisture-sensitive reagent. It reacts violently with water to produce toxic gases (HCl and SO₂).[2]

  • Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[3]

  • Quenching: Any residual thionyl chloride should be quenched cautiously by slowly adding it to a stirred, cold solution of sodium bicarbonate or calcium hydroxide.

  • Spills: In case of a spill, neutralize with a dry solid absorbent material like sodium bicarbonate or sand. Do not use water.

Ammonia (NH₃): Concentrated aqueous ammonia is corrosive and has a pungent, irritating odor.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles.

General Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Ensure all glassware is dry before use, especially for the acyl chloride formation step.

  • Use appropriate caution when handling all chemicals and consult their respective Safety Data Sheets (SDS) before use.

References

  • Organic Syntheses, Coll. Vol. 3, p.720 (1955); Vol. 29, p.80 (1949). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. (2022, October 4). Chemistry of Amides. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • PubChem. 4-Bromo-3-methoxybenzoic acid. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • New Jersey Department of Health. (2009). Hazard Summary: Thionyl Chloride. [Link]

  • Wang, J. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Application

Synthesis of 4-Bromo-3-methoxybenzamide: A Detailed Laboratory Protocol

This comprehensive guide provides a detailed protocol for the laboratory synthesis of 4-Bromo-3-methoxybenzamide, a valuable building block in medicinal chemistry and drug development. This document is intended for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the laboratory synthesis of 4-Bromo-3-methoxybenzamide, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

4-Bromo-3-methoxybenzamide and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of the bromo and methoxy functionalities on the aromatic ring allows for diverse downstream chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. This protocol outlines a reliable two-step synthesis commencing from the commercially available 4-bromo-3-methoxybenzoic acid. The synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, followed by amidation.

Overall Synthesis Workflow

The synthesis of 4-Bromo-3-methoxybenzamide is achieved through a two-step process starting from 4-bromo-3-methoxybenzoic acid. The initial step involves the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride. The subsequent step is the reaction of the acid chloride with ammonia to yield the final amide product.

SynthesisWorkflow start Start: 4-Bromo-3-methoxybenzoic Acid step1 Step 1: Acid Chloride Formation (Thionyl Chloride) start->step1 intermediate Intermediate: 4-Bromo-3-methoxybenzoyl Chloride step1->intermediate step2 Step 2: Amidation (Aqueous Ammonia) intermediate->step2 product Final Product: 4-Bromo-3-methoxybenzamide step2->product purification Purification (Recrystallization) product->purification analysis Analysis (NMR, IR, MP) purification->analysis

Caption: Overall workflow for the synthesis of 4-Bromo-3-methoxybenzamide.

Part 1: Synthesis of 4-Bromo-3-methoxybenzoyl Chloride

Reaction Principle:

The first step is a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is converted into a good leaving group by reaction with thionyl chloride (SOCl₂). This forms the highly reactive 4-bromo-3-methoxybenzoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.[1]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
4-Bromo-3-methoxybenzoic acidC₈H₇BrO₃231.0410.0 g (43.27 mmol)
Thionyl chloride (SOCl₂)SOCl₂118.9715.0 mL (206 mmol)
Toluene (anhydrous)C₇H₈92.1450 mL

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing system (e.g., a bubbler with NaOH solution)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Experimental Protocol:

  • Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methoxybenzoic acid (10.0 g, 43.27 mmol).

  • Addition of Thionyl Chloride: Under a fume hood, cautiously add an excess of thionyl chloride (15.0 mL, 206 mmol) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature. Effervescence due to the evolution of HCl and SO₂ gas should be observed.

  • Heating: After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the gas evolution ceases completely. The reaction can be monitored by the disappearance of the solid starting material.

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Azeotropic Removal: To ensure the complete removal of any residual thionyl chloride, add anhydrous toluene (25 mL) to the crude product and evaporate again under reduced pressure. Repeat this step once more.

  • Product: The resulting crude 4-bromo-3-methoxybenzoyl chloride is a yellow to brown oil or low-melting solid and is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid and to act as a solvent for the reaction.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, ensuring the reaction proceeds to completion in a reasonable timeframe.

  • Azeotropic Removal with Toluene: Toluene forms an azeotrope with thionyl chloride, which aids in its complete removal from the reaction mixture. This is crucial as any remaining thionyl chloride will react with ammonia in the next step.

Part 2: Synthesis of 4-Bromo-3-methoxybenzamide

Reaction Principle:

This step is a nucleophilic acyl substitution where the highly reactive 4-bromo-3-methoxybenzoyl chloride is attacked by ammonia. Ammonia acts as the nucleophile, displacing the chloride leaving group to form the stable amide product, 4-Bromo-3-methoxybenzamide.[1]

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
Crude 4-bromo-3-methoxybenzoyl chlorideC₈H₆BrClO₂249.49~10.7 g (from Part 1)
Dichloromethane (DCM)CH₂Cl₂84.93100 mL
Concentrated Ammonium Hydroxide (NH₄OH, ~28-30%)NH₄OH35.0450 mL
Deionized WaterH₂O18.02For washing

Equipment:

  • 500 mL Erlenmeyer flask or beaker

  • Ice bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

  • Drying oven or desiccator

Experimental Protocol:

  • Dissolution of Acid Chloride: Dissolve the crude 4-bromo-3-methoxybenzoyl chloride from Part 1 in dichloromethane (100 mL) in a 500 mL Erlenmeyer flask.

  • Cooling: Cool the flask in an ice bath to 0-5°C with vigorous stirring. This is important to control the exothermic reaction.

  • Addition of Ammonia: While stirring vigorously, slowly add concentrated ammonium hydroxide (50 mL) dropwise to the solution. A white precipitate of 4-Bromo-3-methoxybenzamide will form immediately.

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure full conversion.

  • Isolation of Product: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid sequentially with cold deionized water (2 x 50 mL) to remove any ammonium salts and then with a small amount of cold dichloromethane to remove any unreacted starting material.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C or in a desiccator over a suitable drying agent to obtain the final 4-Bromo-3-methoxybenzamide.

Visualized Reaction Mechanism:

Caption: Mechanism of amidation of 4-bromo-3-methoxybenzoyl chloride.

Purification and Characterization

Purification by Recrystallization:

The crude 4-Bromo-3-methoxybenzamide can be further purified by recrystallization to obtain a high-purity solid.[2]

  • Solvent Selection: A suitable solvent system for recrystallization is typically a mixture of ethanol and water or methanol and water. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol or methanol in an Erlenmeyer flask.

    • If there are any insoluble impurities, perform a hot gravity filtration.

    • To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid.

    • If turbidity persists, add a few drops of hot alcohol until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Characterization:

The identity and purity of the synthesized 4-Bromo-3-methoxybenzamide can be confirmed by various analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group (N-H stretch around 3300-3100 cm⁻¹, C=O stretch around 1650 cm⁻¹).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the expected signals for the aromatic protons, the methoxy group, and the amide protons.[3]

Safety Precautions

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[4] It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of skin contact, wash immediately with copious amounts of water.

  • Ammonia Solution (NH₄OH): Concentrated ammonia solution is corrosive and has a pungent, irritating odor.[5] Handle it in a fume hood and wear appropriate PPE. Avoid inhalation of vapors.

  • Dichloromethane (CH₂Cl₂): Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • General Precautions: Always wear appropriate PPE in the laboratory. Be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations.

Waste Disposal

  • Thionyl Chloride: Any excess thionyl chloride and the contents of the scrubbing solution should be neutralized carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) under a fume hood before disposal.

  • Ammonia Solution: Large quantities of ammonia waste should be collected in a designated container for hazardous waste disposal. Small amounts can be neutralized with a weak acid before flushing down the drain with plenty of water, in accordance with local regulations.[6]

  • Organic Solvents: All organic solvent waste should be collected in appropriately labeled containers for hazardous waste disposal.

References

  • This section should be populated with the actual references used in the generation of this protocol. For the purpose of this example, placeholder references are used.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available from: [Link]

  • Safety Manual EH&S Guideline Number: 04-030. University of Pittsburgh. Available from: [Link]

Sources

Method

The Versatile Scaffold: 4-Bromo-3-methoxybenzamide as a Key Intermediate in Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Substructure In the landscape of medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Substructure

In the landscape of medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutics. 4-Bromo-3-methoxybenzamide has emerged as a significant building block, offering a strategic combination of functional groups that allow for diverse and precise molecular elaborations. Its substituted phenyl ring serves as a privileged scaffold, found in a variety of biologically active compounds. The presence of a bromine atom at the 4-position provides a reactive handle for modern cross-coupling reactions, while the methoxy group at the 3-position and the primary amide at the 1-position influence the molecule's electronic properties, conformation, and hydrogen bonding potential. This guide provides an in-depth exploration of the applications of 4-Bromo-3-methoxybenzamide in drug discovery, complete with detailed protocols and mechanistic insights for its strategic deployment in the synthesis of next-generation therapeutics.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its effective and safe use in the laboratory.

PropertyValueReference
Molecular FormulaC₈H₈BrNO₂N/A
Molecular Weight230.06 g/mol N/A
Melting Point221-224°C[1]
AppearanceSolid[1]
pKa~3.85 (for the corresponding carboxylic acid)[1]

Safety and Handling:

4-Bromo-3-methoxybenzamide and its precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[2] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Applications: A Gateway to Molecular Diversity

The true power of 4-Bromo-3-methoxybenzamide as a chemical intermediate lies in its capacity to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space of potential drug candidates.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and heteroaryl structures prevalent in many pharmaceuticals. The bromine atom of 4-Bromo-3-methoxybenzamide serves as an excellent electrophilic partner in this reaction.

Mechanism of Action: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R'-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Application Example: Synthesis of FGFR1 Inhibitors

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[3][4] The synthesis involved a Suzuki coupling reaction to introduce various aryl and heteroaryl moieties at the 4-position.

Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-3-methoxybenzamide

This protocol is adapted from a similar synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[5]

Materials:

  • 4-Bromo-3-methoxybenzamide (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)[5]

  • 1,4-Dioxane and water (e.g., 10:1 mixture)[5]

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-3-methoxybenzamide (1 mmol, 1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv), and K₂CO₃ (2 mmol, 2.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 10:1, 10 mL) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key pharmacophores in a multitude of drug molecules. This reaction allows for the coupling of 4-Bromo-3-methoxybenzamide with a wide range of primary and secondary amines.

Mechanism of Action: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.[4]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)L2-Br->Amine_Coordination HNR'R'' Base Ar-Pd(II)L2-NR'R'' Ar-Pd(II)L2-NR'R'' Amine_Coordination->Ar-Pd(II)L2-NR'R'' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR'R''->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Application Example: Synthesis of Bioactive Amines

The Buchwald-Hartwig amination of 4-Bromo-3-methoxybenzamide with various amines can lead to the synthesis of compounds with potential applications as kinase inhibitors, GPCR modulators, and other therapeutic agents.

Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-3-methoxybenzamide

This protocol is based on established methodologies for the amination of electron-rich aryl bromides.[6][7]

Materials:

  • 4-Bromo-3-methoxybenzamide (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)[6]

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) (1.2-2.4 mol%)[6]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)) (1.5-2.0 equiv)[7]

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add 4-Bromo-3-methoxybenzamide and the amine to the tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110°C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Specific Therapeutic Areas

The versatility of 4-Bromo-3-methoxybenzamide has been demonstrated in the synthesis of inhibitors for several important drug targets.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors for Cancer Therapy

Aberrant FGFR1 signaling is implicated in the proliferation, survival, and angiogenesis of various cancers, including non-small cell lung cancer.[3][4] Derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have shown potent inhibitory activity against FGFR1.[3][4] The core scaffold provides a foundation for interaction with the kinase domain, while modifications at the 4-position, enabled by Suzuki coupling, allow for the optimization of potency and selectivity. One promising compound, C9, demonstrated significant inhibition of NSCLC cell lines with FGFR1 amplification, induced apoptosis, and inhibited the phosphorylation of downstream signaling proteins like PLCγ1 and ERK.[3][4]

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds PLCg1 PLCγ1 FGFR1->PLCg1 Activates RAS RAS FGFR1->RAS Activates PI3K PI3K PLCg1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 4-Bromo-3-methoxybenzamide Derivative (e.g., C9) Inhibitor->FGFR1 Inhibits

Caption: Simplified FGFR1 Signaling Pathway and the Site of Inhibition.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists for Pain Management

The TRPV1 receptor is a key player in the transmission of pain signals and is a validated target for the development of new analgesics.[8] Benzamide derivatives have been identified as potent TRPV1 antagonists.[9] Halogenation of the 4-hydroxy-3-methoxyphenyl acetamide scaffold, a structure related to our intermediate, has been shown to shift the functional activity towards antagonism.[8][10] The 4-bromo-3-methoxybenzamide core can be utilized to synthesize novel TRPV1 modulators, where the bromine can be further functionalized to explore structure-activity relationships.

TRPV1_Signaling_Pathway cluster_membrane Nociceptive Neuron Membrane cluster_cytoplasm Cytoplasm TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Stimuli Painful Stimuli (Heat, Capsaicin, Protons) Stimuli->TRPV1 Activates Signal Pain Signal Transmission Ca_ion->Signal Antagonist 4-Bromo-3-methoxybenzamide Derivative Antagonist->TRPV1 Blocks

Caption: TRPV1 Channel Activation in Pain Signaling and Antagonist Action.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors for Cancer Therapy

PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in the BRCA1/2 genes. These inhibitors exploit the concept of synthetic lethality. While there is no direct evidence of 4-Bromo-3-methoxybenzamide being used in the synthesis of currently approved PARP inhibitors, the benzamide moiety is a common feature in many PARP inhibitors. The 4-bromo-3-methoxybenzamide scaffold offers a valuable starting point for the design and synthesis of novel PARP inhibitors, where the bromine atom can be replaced with various groups to optimize interactions with the PARP enzyme active site.

PARP_Inhibition_Mechanism cluster_dna_repair DNA Repair Pathways cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Recruits DSB Double-Strand Break (DSB) SSB->DSB Unrepaired SSB leads to BER Base Excision Repair (BER) PARP->BER Initiates HRR Homologous Recombination Repair (HRR) DSB->HRR Repaired by Apoptosis Apoptosis (Cell Death) HRR->Apoptosis Defective HRR BRCA BRCA1/2 BRCA->HRR Essential for PARPi PARP Inhibitor (Derived from Benzamide Scaffold) PARPi->PARP Inhibits PARPi->Apoptosis Synthetic Lethality in BRCA-deficient cells

Sources

Application

Application of 4-Bromo-3-methoxybenzamide in the Synthesis of Potent Enzyme Inhibitors: A Technical Guide

Introduction: The Strategic Importance of the 4-Bromo-3-methoxybenzamide Scaffold In the landscape of modern medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Bromo-3-methoxybenzamide Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. 4-Bromo-3-methoxybenzamide has emerged as a particularly valuable starting material for the synthesis of a diverse array of enzyme inhibitors. Its utility stems from a combination of inherent structural features: the benzamide core, a common motif in many biologically active compounds, provides a stable and synthetically versatile foundation. The bromine atom at the 4-position serves as a key functional handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target enzyme's binding site. The methoxy group at the 3-position influences the electronic properties of the aromatic ring and can participate in crucial hydrogen bonding interactions within the enzyme's active site, contributing to both potency and selectivity. This guide provides a detailed exploration of the application of 4-Bromo-3-methoxybenzamide in the synthesis of enzyme inhibitors, with a focus on practical, field-proven insights and protocols for researchers, scientists, and drug development professionals.

Key Applications in Enzyme Inhibition

The 4-Bromo-3-methoxybenzamide scaffold has proven to be a versatile starting point for the development of inhibitors targeting several important classes of enzymes, including, but not limited to:

  • Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors: Dysregulation of the FGFR signaling pathway is implicated in various cancers, making FGFR1 a compelling target for therapeutic intervention. Derivatives of 4-Bromo-3-methoxybenzamide have been successfully synthesized as potent FGFR1 inhibitors.

  • 12-Lipoxygenase (12-LOX) Inhibitors: 12-LOX is an enzyme involved in the biosynthesis of signaling molecules that play a role in inflammation and thrombosis. The development of selective 12-LOX inhibitors is a promising strategy for the treatment of various inflammatory diseases and cardiovascular conditions.

  • Poly (ADP-ribose) Polymerase (PARP) Inhibitors: PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. The benzamide moiety is a well-established pharmacophore in many potent PARP inhibitors.

Synthetic Strategies: Harnessing the Reactivity of 4-Bromo-3-methoxybenzamide

The primary synthetic utility of 4-Bromo-3-methoxybenzamide lies in the strategic exploitation of its functional groups. The following sections detail the key synthetic transformations employed to generate libraries of potential enzyme inhibitors.

Amide Bond Formation: The Gateway to Diversity

While the topic compound is a benzamide, it is often synthesized from its corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid. This amidation step is a fundamental transformation in medicinal chemistry, allowing for the introduction of a wide range of amine-containing fragments to probe the structure-activity relationship (SAR).

Conceptual Workflow for Amide Synthesis:

G cluster_start Starting Material cluster_activation Activation cluster_coupling Amide Coupling cluster_product Product start 4-Bromo-3-methoxybenzoic Acid activation Acid Chloride Formation (e.g., SOCl₂) or In situ activation (e.g., HATU, HOBt/EDC) start->activation Activation of Carboxylic Acid coupling Nucleophilic Acyl Substitution activation->coupling amine Primary or Secondary Amine (R₁R₂NH) amine->coupling product 4-Bromo-3-methoxybenzamide Derivative coupling->product Formation of Amide Bond

Figure 1: General workflow for the synthesis of 4-Bromo-3-methoxybenzamide derivatives from the corresponding benzoic acid.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of 4-Bromo-3-methoxybenzamide, this reaction enables the substitution of the bromine atom with a variety of boronic acids or esters, leading to the synthesis of biaryl and heteroaryl-aryl structures. These extended aromatic systems can form crucial π-stacking and hydrophobic interactions within the enzyme's active site, significantly enhancing inhibitory potency.[1] The mechanism of the Suzuki coupling involves the activation of the boronic acid with a base to facilitate transmetallation.[2]

Conceptual Workflow for Suzuki-Miyaura Coupling:

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product start 4-Bromo-3-methoxybenzamide Derivative coupling Suzuki-Miyaura Cross-Coupling start->coupling boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->coupling catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->coupling base Base (e.g., K₂CO₃, Cs₂CO₃) base->coupling product 4-Aryl/Heteroaryl-3-methoxybenzamide Derivative coupling->product C-C Bond Formation

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-methoxybenzamide derivatives.

Case Study: Synthesis of FGFR1 Inhibitors

Derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[3] One of the most promising compounds from this series, designated as C9, demonstrated significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[3]

Biological Activity Data

The following table summarizes the in vitro efficacy of compound C9 against various NSCLC cell lines.

Cell LineIC₅₀ (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Data sourced from a 2018 study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors.[3]

Mechanism of Action: Disruption of the FGFR1 Signaling Cascade

FGFR1 is a receptor tyrosine kinase that, upon binding to its ligand (fibroblast growth factor), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the MAPK and PLCγ pathways, are crucial for cell proliferation, survival, and differentiation.[3] The synthesized benzamide derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR1 kinase domain. This binding event prevents the phosphorylation of FGFR1 and subsequently blocks the activation of downstream signaling molecules like PLCγ1 and ERK.[3] Molecular docking studies have indicated that these inhibitors form multiple hydrogen bonds within the FGFR1 active site, contributing to their high affinity and inhibitory potency.[3]

FGFR1 Signaling Pathway and Point of Inhibition:

FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg Activates GRB2 GRB2 FGFR1->GRB2 Recruits PIP2 PIP₂ PLCg->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Proliferation Cell Proliferation & Survival PKC->Proliferation Promotes SOS SOS GRB2->SOS Recruits RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes Inhibitor 4-Bromo-3-methoxybenzamide Derivative Inhibitor->FGFR1 Inhibits (ATP-competitive)

Figure 3: Simplified representation of the FGFR1 signaling pathway and the inhibitory action of 4-Bromo-3-methoxybenzamide derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol 1: Synthesis of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide

This protocol describes the amidation of 4-bromo-3-methoxybenzoic acid with 3,5-dimethoxyaniline.

Materials:

  • 4-Bromo-3-methoxybenzoic acid

  • 3,5-Dimethoxyaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-3-methoxybenzoic acid (1.0 equivalent) in anhydrous DMF (or DCM), add 3,5-dimethoxyaniline (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired 4-bromo-N-(3,5-dimethoxyphenyl)benzamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 4-Bromo-3-methoxybenzamide Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-bromo-3-methoxybenzamide derivative with an arylboronic acid.

Materials:

  • 4-Bromo-3-methoxybenzamide derivative (from Protocol 1)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (10:1 mixture)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dried Schlenk tube equipped with a magnetic stir bar, combine the 4-bromo-3-methoxybenzamide derivative (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 10:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired biaryl product.

Conclusion and Future Perspectives

4-Bromo-3-methoxybenzamide stands as a testament to the power of strategic scaffold design in modern drug discovery. Its inherent chemical functionalities provide a robust platform for the synthesis of a wide range of enzyme inhibitors with significant therapeutic potential. The synthetic protocols outlined in this guide, centered around amide bond formation and Suzuki-Miyaura cross-coupling, offer a reliable framework for the generation of diverse compound libraries. The successful application of this scaffold in the development of potent FGFR1 inhibitors highlights its promise. Future research will undoubtedly uncover new applications for this versatile building block in the pursuit of novel therapeutics targeting a broader spectrum of enzymes implicated in human disease. The continued exploration of the chemical space accessible from this starting material, guided by a deep understanding of enzyme structure and mechanism, will undoubtedly lead to the discovery of next-generation enzyme inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromo-3-methoxybenzamide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 4-bromo-3-methoxybenzamide as a key building block. Bia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 4-bromo-3-methoxybenzamide as a key building block. Biaryl methoxybenzamide scaffolds are of significant interest in medicinal chemistry and materials science. This document offers an in-depth exploration of the reaction mechanism, optimization of critical parameters, step-by-step experimental procedures, and troubleshooting advice tailored for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Biaryl Methoxybenzamides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

The specific substrate, 4-bromo-3-methoxybenzamide, is a valuable building block. The benzamide moiety is a common feature in biologically active molecules, and the methoxy group can influence molecular conformation and metabolic stability. The ability to functionalize this core structure through C-C bond formation opens up vast chemical space for the development of novel compounds with tailored properties. This guide provides the necessary insights and practical steps to effectively utilize this substrate in your research.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-3-methoxybenzamide. This is often the rate-determining step. The electronic nature of the aryl bromide is critical; electron-withdrawing groups can facilitate this step, while electron-donating groups may slow it down.[3]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[6] This complex then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂(Br) (Palladacycle) Pd0->ArPdBr OxAdd Oxidative Addition OxAdd->Pd0 ArPdAr Ar-Pd(II)L₂(R') (Di-organo Complex) ArPdBr->ArPdAr Trans Transmetalation Trans->ArPdBr ArPdAr->Pd0 RedElim Reductive Elimination RedElim->ArPdAr ArBr 4-Bromo-3-methoxybenzamide (Ar-Br) ArBr->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Trans Product Ar-R' (Biaryl Product) Product->RedElim Byproduct X⁻ + B(OH)₃

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] Its broad substrate scope and tolerance for various functional groups have made it an indispensable tool in drug discovery and development, enabling the efficient assembly of complex molecular architectures.[2]

This guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 4-bromo-3-methoxybenzamide. This substrate presents an interesting case study due to the presence of both an electron-donating methoxy group and a potentially coordinating benzamide functionality. Understanding the interplay of these groups is key to developing a robust and high-yielding amination protocol.

Reaction Overview: The Catalytic Cycle in Action

The core of the Buchwald-Hartwig amination is a palladium-catalyzed cycle that couples an aryl halide with an amine in the presence of a base. The generally accepted mechanism involves a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl bromide bond of 4-bromo-3-methoxybenzamide. The resulting Pd(II) complex then coordinates with the incoming amine. A base is required to deprotonate the amine, forming a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle. "L" represents the phosphine ligand, and "Ar" corresponds to the 3-methoxybenzamide moiety.

Optimizing the Reaction: A Deep Dive into Key Parameters

The success of the Buchwald-Hartwig amination of 4-bromo-3-methoxybenzamide is highly dependent on the judicious selection of the catalyst system, base, and solvent. The electron-rich nature of the aryl bromide due to the methoxy group and the presence of the benzamide group are key considerations.

Catalyst and Ligand Selection:

The choice of palladium source and phosphine ligand is critical. While simple palladium salts can be used, modern Buchwald-Hartwig reactions often employ pre-catalysts, which are air- and moisture-stable Pd(II) complexes that are readily reduced to the active Pd(0) species in situ.[6] For substrates containing potentially coordinating groups like amides, bulky, electron-rich biarylphosphine ligands are often essential to promote efficient oxidative addition and reductive elimination while preventing catalyst inhibition.

For the amination of aryl bromides, especially those with functional groups, ligands such as XPhos and Xantphos have demonstrated broad utility and high efficacy.[7] Xantphos, in particular, has been shown to be effective in the amidation of aryl halides, suggesting its suitability for substrates containing an amide moiety.[7][8]

Base Selection:

A base is required to deprotonate the amine nucleophile, facilitating its coordination to the palladium center. Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice and is known to promote high reaction rates.[4] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, although they may require higher reaction temperatures.[6]

Solvent Choice:

The reaction is typically carried out in anhydrous, aprotic solvents. Toluene and 1,4-dioxane are the most common choices, as they effectively dissolve the reactants and facilitate the reaction at the required temperatures (typically 80-110 °C).[6][9] It is crucial to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of 4-bromo-3-methoxybenzamide with a primary or secondary amine. Optimization may be required depending on the specific amine used.

Materials and Equipment:

  • 4-Bromo-3-methoxybenzamide

  • Amine (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2.4 - 4.8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware for workup and purification

  • Analytical equipment (TLC, LC-MS, NMR)

Reaction Setup Workflow:

G A 1. Add Pd₂(dba)₃, XPhos, and NaO-t-Bu to an oven-dried Schlenk flask. B 2. Seal the flask and purge with inert gas (3x cycles). A->B C 3. Add 4-bromo-3-methoxybenzamide and the amine under inert atmosphere. B->C D 4. Add anhydrous solvent via syringe. C->D E 5. Heat the reaction mixture (e.g., 100 °C) and monitor progress by TLC/LC-MS. D->E F 6. Cool to room temperature upon completion. E->F G 7. Quench, extract, and purify the product. F->G

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination reaction setup.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol% Pd), XPhos (e.g., 0.048 mmol, 4.8 mol%), and sodium tert-butoxide (e.g., 1.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reactants: Under a positive pressure of inert gas, add 4-bromo-3-methoxybenzamide (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (e.g., 5 mL) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Characterization and Expected Data

The identity and purity of the synthesized N-aryl-4-amino-3-methoxybenzamide should be confirmed using standard analytical techniques.

  • LC-MS: To confirm the molecular weight of the product and assess the purity of the crude and purified material.

  • ¹H and ¹³C NMR: To elucidate the structure of the product. The disappearance of the signals corresponding to the starting aryl bromide and the appearance of new aromatic and amine signals will confirm the transformation. The chemical shifts will be influenced by the specific amine coupled.[10][11]

  • FTIR: To identify the characteristic functional groups in the product molecule.

Coupling Partner ExampleCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001285-95General Knowledge
MorpholinePd₂(dba)₃ / XPhosNaOtBuDioxane100880-90General Knowledge
BenzamidePd(OAc)₂ / XantphosCs₂CO₃Dioxane1102470-85[7][8]
Primary AlkylaminePd₂(dba)₃ / XPhosNaOtBuToluene80-1004-1275-92General Knowledge

Note: The yields presented are typical ranges for analogous reactions and may vary depending on the specific amine and reaction scale.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base is not strong enough or has degraded. 4. Ligand is not suitable for the substrate.1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use a fresh bottle of NaOtBu and handle it under an inert atmosphere. 4. Screen other bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos).
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water or protic impurities. 2. Reductive elimination is slow compared to side reactions.1. Rigorously exclude moisture from the reaction. 2. Use a more electron-rich and bulky ligand to promote reductive elimination.[2]
Amide N-H Reactivity The benzamide N-H may compete with the amine nucleophile.This is generally not observed as the amide N-H is significantly less acidic and nucleophilic than that of primary or secondary amines. Standard conditions should favor amination at the aryl bromide position.
Poor Product Recovery The product may be highly polar and difficult to extract or purify.Modify the workup procedure, for example, by adjusting the pH. Use a more polar eluent system for column chromatography.

Safety and Handling

  • Palladium Catalysts (e.g., Pd₂(dba)₃): Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands (e.g., XPhos): Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide (NaOtBu): This is a strong base that is corrosive and reacts violently with water.[12][13][14][15] It is also flammable. Handle in a glovebox or under a stream of inert gas. Always wear appropriate PPE.

  • Solvents (Toluene, Dioxane): These are flammable and have associated health risks. Handle in a well-ventilated fume hood and avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). The Journal of Organic Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.). SURFACE at Syracuse University. Retrieved from [Link]

  • Sodium tert-butoxide (111990) Sodium tert-butoxide - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. (2001). Journal of the American Chemical Society. Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2017). Journal of the American Chemical Society. Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2022). JACS Au. Retrieved from [Link]

  • Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. (2001). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved from [Link]

  • Chemical shifts - UCL. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved from [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020, October 20). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Leveraging 4-Bromo-3-methoxybenzamide for the Synthesis of Novel Heterocyclic Compounds

Introduction: The Strategic Value of 4-Bromo-3-methoxybenzamide in Heterocyclic Chemistry In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount to t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-3-methoxybenzamide in Heterocyclic Chemistry

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of diverse and biologically relevant molecular scaffolds. 4-Bromo-3-methoxybenzamide has emerged as a highly versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its utility is anchored in its unique trifunctional nature: an aryl bromide poised for cross-coupling reactions, a methoxy group that electronically influences the aromatic ring, and a benzamide moiety that can participate in cyclization reactions or be further modified.

Heterocyclic compounds are a cornerstone of pharmacology, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring system.[1][2] These structures are prized for their ability to engage in a multitude of biological interactions, including hydrogen bonding, and for providing rigid scaffolds that can orient functional groups in three-dimensional space to optimize binding with biological targets.[1] This guide provides detailed protocols and expert insights into the application of 4-bromo-3-methoxybenzamide in the synthesis of medicinally important heterocyclic cores, such as benzimidazoles and quinazolinones, through powerful transition-metal-catalyzed cross-coupling reactions.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of 4-bromo-3-methoxybenzamide is primarily unlocked through palladium- and copper-catalyzed cross-coupling reactions. The aryl bromide serves as a key handle for the introduction of various substituents, which can then be elaborated into diverse heterocyclic systems. The choice of catalytic system is critical and is dictated by the desired transformation.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Medicinal Chemistry

Palladium-catalyzed reactions are renowned for their broad functional group tolerance and high efficiency, making them indispensable tools in modern organic synthesis.[3][4] For 4-bromo-3-methoxybenzamide, three key palladium-catalyzed reactions are of particular importance:

  • Suzuki-Miyaura Coupling: Forms carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. This is a robust method for introducing aryl, heteroaryl, or vinyl substituents.[4][5]

  • Buchwald-Hartwig Amination: Creates carbon-nitrogen bonds by coupling the aryl bromide with an amine. This reaction is a powerful tool for synthesizing arylamines, which are precursors to many nitrogen-containing heterocycles.[3][6]

  • Sonogashira Coupling: Forms carbon-carbon bonds between the aryl bromide and a terminal alkyne, yielding arylalkynes that can be further cyclized.[7][8]

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation/Amine Coordination Transmetalation/Amine Coordination Ar-Pd(II)-Br(L2)->Transmetalation/Amine Coordination R-M or R2NH Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation/Amine Coordination->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed Ullmann Condensation: A Classical Approach

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen or carbon-oxygen bonds.[9][10] While often requiring higher temperatures than palladium-catalyzed reactions, modern advancements with various ligands have made it a viable and often more economical alternative.[11][12]

Experimental Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a variety of heterocyclic compounds from 4-bromo-3-methoxybenzamide.

Protocol 1: Synthesis of N-Aryl-4-amino-3-methoxybenzamides via Buchwald-Hartwig Amination

This protocol details the synthesis of an arylamine derivative, a key intermediate for the construction of various nitrogen-containing heterocycles. The conditions are adapted from established methodologies for electron-rich aryl bromides.[6]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Bromo-3-methoxybenzamide>98%Sigma-Aldrich
Amine (e.g., Aniline, Morpholine)AnhydrousAcros OrganicsPurify if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeStrem Chemicals
Xantphos>98%Combi-BlocksAir-stable ligand.
Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%Alfa AesarDry in an oven at 120 °C for 4 hours before use.
TolueneAnhydrousFisher Scientific

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add 4-bromo-3-methoxybenzamide (1.0 mmol, 1.0 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Addition of Reagents: Under a positive pressure of argon, add the amine (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and Xantphos is effective for the amination of electron-rich aryl bromides. Xantphos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[6]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is highly effective in Buchwald-Hartwig aminations.

  • Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this reaction.

Protocol 2: Synthesis of 4-Aryl-3-methoxybenzamides via Suzuki-Miyaura Coupling

This protocol describes the formation of a biaryl structure, which can be a precursor to various fused heterocyclic systems.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Bromo-3-methoxybenzamide>98%Sigma-Aldrich
Arylboronic Acid>97%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst gradeStrem ChemicalsCan be sensitive to air and moisture.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Alfa Aesar
1,4-Dioxane/Water (4:1)Anhydrous/DeionizedFisher ScientificDegas the solvent mixture before use.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3-methoxybenzamide (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv) in a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Addition of Base and Catalyst: Add potassium carbonate (2.0 mmol, 2.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and add water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a widely used and effective catalyst for Suzuki couplings.[5]

  • Base and Solvent: The aqueous base (K₂CO₃ in dioxane/water) is crucial for the transmetalation step in the Suzuki catalytic cycle.[5]

Protocol 3: Synthesis of Benzimidazole Derivatives

This protocol outlines a two-step synthesis of benzimidazoles, starting with a Buchwald-Hartwig amination to introduce an ortho-aminoaniline moiety, followed by cyclization.

Benzimidazole Synthesis Workflow Start 4-Bromo-3-methoxybenzamide Step1 Buchwald-Hartwig Amination (o-phenylenediamine) Start->Step1 Intermediate 4-(2-aminophenylamino)-3-methoxybenzamide Step1->Intermediate Step2 Cyclization with Aldehyde (e.g., RCHO, p-TsOH) Intermediate->Step2 Product Benzimidazole Derivative Step2->Product

Sources

Application

The Versatile Scaffold: Application Notes on 4-Bromo-3-methoxybenzamide in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. The 4-bromo-3-methoxybenzamide core represents one such versatile scaffold. Its inherent structural features, including a hydrogen bond-donating amide, a strategically positioned methoxy group, and a reactive bromine handle, provide a rich platform for the development of potent and selective therapeutic agents across a spectrum of diseases.

This technical guide offers an in-depth exploration of the 4-bromo-3-methoxybenzamide scaffold, moving from its fundamental synthesis to its application in the design of targeted inhibitors for oncology, infectious diseases, and neurology. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to bridge foundational chemistry with advanced pharmacological applications.

Strategic Importance of the 4-Bromo-3-methoxybenzamide Scaffold

The utility of the 4-bromo-3-methoxybenzamide scaffold lies in its synthetic tractability and the distinct roles of its constituent functional groups. The benzamide moiety is a classic pharmacophore, capable of forming crucial hydrogen bond interactions with protein backbones. The methoxy group at the 3-position influences the electronic properties and conformation of the ring, often enhancing binding affinity and metabolic stability. Critically, the bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Core Synthesis Protocol: Preparation of 4-Bromo-3-methoxybenzamide

A reliable supply of the core scaffold is paramount for any medicinal chemistry program. The following protocol outlines a standard and reproducible method for the synthesis of 4-bromo-3-methoxybenzamide from its corresponding carboxylic acid. This two-step, one-pot procedure involves the activation of the carboxylic acid followed by amidation.

Protocol 2.1: Synthesis of 4-Bromo-3-methoxybenzamide

Materials:

  • 4-Bromo-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • To a stirred suspension of 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Cool the mixture to 0 °C using an ice bath.

    • Add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise via a dropping funnel over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The progress can be monitored by thin-layer chromatography (TLC).

  • Amidation:

    • Cool the reaction mixture containing the newly formed acyl chloride back to 0 °C.

    • Slowly and carefully add concentrated ammonium hydroxide (5.0 eq) to the flask. Caution: This is an exothermic reaction.

    • Stir the resulting biphasic mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure 4-bromo-3-methoxybenzamide.

Causality Behind Experimental Choices:

  • The use of thionyl chloride or oxalyl chloride with a catalytic amount of DMF is a standard and highly efficient method for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles than the parent acid.

  • Performing the amidation at 0 °C helps to control the exothermicity of the reaction between the acyl chloride and ammonia, minimizing potential side reactions.

  • The aqueous work-up with NaHCO₃ is crucial to neutralize any remaining acid and quench unreacted acyl chloride.

Application in Oncology: Targeting Fibroblast Growth Factor Receptor 1 (FGFR1)

Dysregulation of the FGFR signaling pathway is a known driver in various cancers, including non-small cell lung cancer (NSCLC). The 4-bromo-3-methoxybenzamide scaffold has been successfully employed to develop potent inhibitors of FGFR1.

Mechanism of Action: FGFR1 Inhibition

FGFR1 is a receptor tyrosine kinase. Upon binding of its ligand (Fibroblast Growth Factor), the receptor dimerizes, leading to autophosphorylation of tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling, primarily through the RAS-MAPK and PLCγ pathways, promoting cell proliferation, survival, and angiogenesis. Inhibitors based on the 4-bromo-3-methoxybenzamide scaffold are designed to bind to the ATP-binding pocket of the FGFR1 kinase domain, preventing autophosphorylation and blocking downstream signaling.

FGFR1_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binding FGFR1_dimer FGFR1 Dimer (Autophosphorylation) FGFR1->FGFR1_dimer Dimerization PLCg PLCγ FGFR1_dimer->PLCg RAS RAS FGFR1_dimer->RAS Inhibitor 4-Bromo-3-methoxy- benzamide Derivative Inhibitor->FGFR1_dimer Blocks ATP Binding & Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FtsZ_Inhibition cluster_process Bacterial Cell Division cluster_inhibitor Inhibitor Action FtsZ_m FtsZ Monomers Z_ring Dynamic Z-Ring (Polymerization/ Depolymerization) FtsZ_m->Z_ring Septum Septum Formation Z_ring->Septum Filamentation Cell Filamentation & Death Division Cell Division Septum->Division Inhibitor Benzamide Inhibitor Inhibitor->Z_ring Binds & Hyper-stabilizes (Blocks Dynamics)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Bromo-3-methoxybenzamide

Welcome to the technical support guide for the purification of crude 4-Bromo-3-methoxybenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4-Bromo-3-methoxybenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. Instead of a rigid protocol, this guide provides a framework of core scientific principles, troubleshooting strategies, and validated methodologies to empower you to develop a robust purification process tailored to your specific crude material.

Section 1: Understanding Your Crude Material: The First Principle

Effective purification begins with a thorough characterization of your crude product. The nature and quantity of impurities will dictate the most efficient purification strategy. Key impurities can arise from the specific synthetic route employed but often include unreacted starting materials (e.g., 3-methoxybenzamide or a precursor benzoic acid), regioisomers (e.g., 2-bromo-3-methoxybenzamide), or byproducts from side reactions.

Frequently Asked Questions (FAQs): Initial Characterization

Q1: What are the essential first steps before attempting a large-scale purification?

A1: Before committing your entire batch of crude material, you must perform preliminary analyses on a small scale.

  • Thin-Layer Chromatography (TLC): This is the most critical first step. It provides a qualitative snapshot of your mixture's complexity. Using a standard silica gel plate, you can visualize the number of components, estimate their relative polarities, and identify a potential solvent system for column chromatography.[1]

  • Solubility Testing: Understanding the solubility of your crude product in a range of common laboratory solvents at both room temperature and elevated temperatures is fundamental to designing a successful recrystallization protocol.

  • Melting Point Analysis: A broad and depressed melting point range compared to the pure compound is a classic indicator of impurity. While a specific literature value for 4-Bromo-3-methoxybenzamide is not consistently reported, analogous compounds like 4-Bromo-3-methylbenzamide melt at 177-182 °C, suggesting the target compound is a high-melting solid.

Q2: How do I choose a solvent system for TLC analysis?

A2: Start with a moderately polar solvent system, such as 30-50% ethyl acetate in hexanes. The goal is to achieve a retention factor (Rf) for your desired product of approximately 0.3-0.4, which allows for clear separation from both more polar and less polar impurities.[2] If the spots are too high (high Rf), decrease the eluent polarity (less ethyl acetate). If they remain at the baseline (low Rf), increase the polarity.

Q3: My compound is UV-active, but I suspect non-UV active impurities. How can I visualize them?

A3: While the aromatic ring in 4-Bromo-3-methoxybenzamide makes it visible under a 254 nm UV lamp, some impurities may not be.[1] After checking under UV, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with many functional groups that are susceptible to oxidation.

Section 2: Purification Methodologies & Step-by-Step Protocols

The two primary methods for purifying solid organic compounds like 4-Bromo-3-methoxybenzamide are recrystallization and flash column chromatography. The choice depends on the impurity profile, the required purity level, and the scale of the purification.

Method 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Troubleshooting Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Probable Cause: The solution is too supersaturated, or the cooling process is too rapid. Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point.

  • Solution:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool can help.

    • If the problem persists, consider a different solvent system.

Issue 2: No crystals form, even after the solution has cooled to room temperature.

  • Probable Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide a surface for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution.

    • Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Cool Further: Place the flask in an ice bath to further decrease solubility.[4]

Issue 3: The recovered crystals are still impure (e.g., poor color, broad melting point).

  • Probable Cause: Impurities may have co-precipitated with the product, or the chosen solvent does not effectively leave the impurities in the mother liquor.

  • Solution:

    • Perform a second recrystallization. Purity often increases with successive recrystallizations.

    • Hot Filtration: If colored impurities are present, they may be non-polar compounds that can be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration through fluted filter paper before cooling.[5]

    • Re-evaluate your solvent choice. The ideal solvent should be one in which your desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Protocol: Developing a Recrystallization Procedure

This protocol guides you through selecting an appropriate solvent system.

Step 1: Solvent Screening

  • Place ~20-30 mg of your crude 4-Bromo-3-methoxybenzamide into several small test tubes.

  • To each tube, add a different solvent from the table below, dropwise at room temperature, until the total volume is ~0.5 mL. Note the solubility.

  • If the solid is insoluble at room temperature, heat the test tube in a water bath. Observe if the solid dissolves.

  • If the solid dissolves when hot, cool the test tube to room temperature and then in an ice bath. Observe if crystals form.

  • The ideal single solvent is one where the compound is insoluble/sparingly soluble at room temperature but fully soluble when hot.

Solvent/System Polarity Typical Use Case for Amides
WaterHighUnlikely to be a good single solvent, but excellent as an anti-solvent with alcohols.[6]
Ethanol / MethanolHighOften effective for moderately polar compounds. A good starting point.
AcetoneMedium-HighGood solvent power, often used in a pair with a non-polar anti-solvent.[7]
Ethyl Acetate (EtOAc)MediumA versatile solvent, frequently paired with hexanes.
Dichloromethane (DCM)Medium-LowOften dissolves compounds at room temperature; more useful for chromatography.
TolueneLowGood for aromatic compounds; can be paired with hexanes.[7]
Hexanes / HeptaneVery LowUnlikely to dissolve the compound alone, but excellent as an anti-solvent.

Step 2: Single-Solvent Recrystallization

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[8]

  • If the solution is colored, consider a hot filtration with charcoal.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Step 3: Solvent-Pair Recrystallization

  • Dissolve the crude solid in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • While keeping the solution hot, add a "bad" or "anti-solvent" (one in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (the cloud point).[5]

  • Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Proceed from Step 4 of the single-solvent protocol. A common and effective pair for amides is Ethanol/Water or Diethyl Ether/Methanol.[5]

Method 2: Flash Column Chromatography

Flash chromatography is the method of choice for separating compounds with different polarities, especially when impurities are present in significant quantities or have similar solubility profiles to the product.

Troubleshooting Flash Column Chromatography

Issue 1: Poor separation of the desired product from an impurity (overlapping bands).

  • Probable Cause: The chosen eluent system is not optimal. The polarity difference between the compounds may be too small for the selected solvents.

  • Solution:

    • Re-optimize the solvent system using TLC. Find a solvent mixture that gives a larger difference in Rf (ΔRf) between your product and the impurity.

    • Use a less polar solvent system. This will cause all compounds to move more slowly down the column, increasing the interaction time with the silica and potentially improving separation.

    • Sample Overload: Loading too much crude material onto the column will cause broad bands and poor separation. A general rule is to use a silica-to-crude-product ratio of at least 50:1 by weight.

Issue 2: The product is not eluting from the column.

  • Probable Cause: The eluent is not polar enough to move the compound down the silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are running with 20% ethyl acetate in hexanes, gradually increase the proportion of ethyl acetate to 30%, 40%, or even higher.

    • Check for Decomposition: If you suspect the compound is unstable on silica, you can test this by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.

Issue 3: The compound is streaking or "tailing" on the TLC plate and column.

  • Probable Cause: This is common with compounds that have acidic or basic functional groups that interact strongly with the slightly acidic silica gel. The amide group can sometimes cause this.

  • Solution:

    • Add a small amount of a modifier to your eluent. For amides, adding ~0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the solvent system can often lead to sharper bands by neutralizing active sites on the silica gel. Given that the most likely acidic impurity is the corresponding carboxylic acid, adding a small amount of acetic acid might improve separation.

Protocol: Flash Column Chromatography

Step 1: Determine the Eluent System

  • Using TLC, find a solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf of ~0.3. This system will be your mobile phase.

Step 2: Pack the Column

  • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in your chosen eluent.

  • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.

  • Add a protective layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Load the Sample

  • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or your eluent.

  • Carefully apply the solution evenly to the top of the silica gel using a pipette.

  • Drain the solvent until it is just absorbed into the sand.

  • Gently add fresh eluent to the top of the column.

Step 4: Elute and Collect Fractions

  • Begin adding the eluent to the column and apply gentle pressure (flash chromatography) to achieve a steady flow rate.

  • Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Monitor the separation by spotting fractions onto TLC plates to identify which ones contain your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain your purified 4-Bromo-3-methoxybenzamide.

Section 3: Visualization of Workflow

A systematic approach is key to successful purification. The following diagram outlines the decision-making process.

Purification_Workflow cluster_analysis Phase 1: Analysis cluster_decision Phase 2: Strategy cluster_purification Phase 3: Execution cluster_verification Phase 4: Verification Crude Crude 4-Bromo-3-methoxybenzamide TLC TLC Analysis (e.g., 30% EtOAc/Hex) Crude->TLC Solubility Solubility Test (Various Solvents) Crude->Solubility Decision Impurity Profile? TLC->Decision Recrystallization Recrystallization Solubility->Recrystallization Decision->Recrystallization Minor Impurities (Different Solubility) Column Column Chromatography Decision->Column Major Impurities (Different Polarity) Verify_TLC Verify Purity (TLC) Recrystallization->Verify_TLC Column->Verify_TLC Pure_Product Pure Product Verify_MP Verify Purity (Melting Point) Verify_TLC->Verify_MP Verify_MP->Pure_Product

Caption: Decision workflow for purifying 4-Bromo-3-methoxybenzamide.

References
  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2014). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-Bromo-3-methylbenzamide, 99%. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4385.
  • Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • University of Cape Town, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Fieser, L. F. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Ottawa, Department of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

Sources

Optimization

Identifying and minimizing byproducts in 4-Bromo-3-methoxybenzamide reactions

Here is the technical support center guide for identifying and minimizing byproducts in 4-Bromo-3-methoxybenzamide reactions. Welcome to the technical guide for the synthesis of 4-Bromo-3-methoxybenzamide.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for identifying and minimizing byproducts in 4-Bromo-3-methoxybenzamide reactions.

Welcome to the technical guide for the synthesis of 4-Bromo-3-methoxybenzamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction, maximize yield, and ensure the highest purity of your final product.

Section 1: The Synthetic Pathway: A Mechanistic Overview

The most reliable and scalable method for synthesizing 4-Bromo-3-methoxybenzamide begins with its corresponding carboxylic acid. The process is typically a two-step, one-pot reaction where the carboxylic acid is first activated and then reacted with an ammonia source. The most common activating agent is thionyl chloride (SOCl₂), which converts the carboxylic acid into a highly reactive acyl chloride intermediate.[1][2][3]

This acyl chloride is not isolated but is reacted in situ with ammonia to form the desired amide. While straightforward in principle, each step presents opportunities for byproduct formation that can complicate purification and reduce overall yield. Understanding the underlying mechanisms is crucial for effective troubleshooting.

G A 4-Bromo-3-methoxybenzoic Acid B 4-Bromo-3-methoxybenzoyl Chloride (Reactive Intermediate) A->B C 4-Bromo-3-methoxybenzamide (Target Product) B->C

Caption: General reaction scheme for the synthesis of 4-Bromo-3-methoxybenzamide.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question: My final product is contaminated with unreacted 4-Bromo-3-methoxybenzoic acid. What went wrong?

Answer: This is the most frequent issue and points directly to an incomplete or inefficient first step: the formation of the acyl chloride.

  • Causality: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) is a chemical equilibrium.[4][5] To drive the reaction to completion, the gaseous byproducts (SO₂ and HCl) must be effectively removed. Insufficient heating or a closed system can allow these byproducts to remain, hindering the formation of the acyl chloride. Furthermore, the reaction requires stoichiometric or even excess SOCl₂ to ensure all the acid is converted.

  • Troubleshooting Steps & Solutions:

    • Verify Reagent Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of SOCl₂ are used. Impurities or moisture in the starting material can consume the reagent.

    • Optimize Reaction Temperature: The reaction is typically performed at reflux (around 79 °C for neat SOCl₂).[3] Ensure the reaction mixture reaches and maintains this temperature for an adequate duration (typically 1-3 hours).

    • Ensure Proper Ventilation: The reaction should be conducted in a fume hood with a setup that allows gaseous byproducts to escape (e.g., a condenser with a drying tube). This is critical for driving the equilibrium forward.

    • Consider a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride through the formation of the Vilsmeier reagent, a more potent activating agent.

Question: My LC-MS analysis shows a significant impurity with a mass corresponding to the anhydride of my starting material. How is this formed and how can I prevent it?

Answer: The presence of 4-Bromo-3-methoxybenzoic anhydride indicates a reaction between the highly reactive acyl chloride intermediate and unreacted starting material.

  • Causality: The acyl chloride is a powerful acylating agent. If the conversion of the carboxylic acid is slow or incomplete, the acyl chloride that has formed can react with the remaining carboxylic acid. This side reaction is particularly prevalent if the reaction temperature is too low or the addition of SOCl₂ is too slow.

  • Troubleshooting Steps & Solutions:

    • Reaction Order and Temperature: Add the carboxylic acid to the thionyl chloride (or vice versa) at room temperature before slowly heating to reflux. This ensures the activating agent is in excess from the start.

    • Sufficient Reaction Time: Allow enough time at reflux for the complete conversion to the acyl chloride before proceeding to the amidation step. In-process controls are key.

    • In-Process Control (IPC): Before adding the ammonia source, you can take a small aliquot of the reaction, carefully quench it with methanol, and analyze it by TLC or LC-MS. The formation of the methyl ester (4-bromo-3-methoxybenzoate) without any remaining starting acid indicates complete conversion.

Byproduct_Formation Acid Starting Acid AcylCl Acyl Chloride Acid->AcylCl + SOCl₂ (Step 1) Anhydride Anhydride Byproduct Acid->Anhydride + Acyl Chloride Amide Target Amide AcylCl->Amide + NH₃ (Step 2) AcylCl->Anhydride + Unreacted Acid Hydrolysis Acid (from Hydrolysis) AcylCl->Hydrolysis + H₂O (Quench)

Caption: Key byproduct formation pathways in the synthesis.

Question: My yield is very low, and the main impurity is again the starting carboxylic acid, even though I'm sure the acyl chloride formation was complete. What happened?

Answer: This strongly suggests that the acyl chloride intermediate was hydrolyzed back to the carboxylic acid during the amidation step.

  • Causality: Acyl chlorides are extremely sensitive to moisture. The amidation step, especially when using aqueous ammonia, is a competition between two nucleophiles: ammonia (desired) and water (undesired). The reaction with water is rapid and irreversible, regenerating the starting material.

  • Troubleshooting Steps & Solutions:

    • Control Temperature: The amidation reaction is highly exothermic. The reaction mixture containing the acyl chloride should be cooled significantly (e.g., to 0-5 °C) in an ice bath before the slow, dropwise addition of the ammonia source.

    • Use Concentrated Ammonia: Use a concentrated aqueous solution of ammonium hydroxide (e.g., 28-30%) to minimize the amount of water introduced.

    • Alternative Ammonia Sources: Consider using anhydrous ammonia gas bubbled through an inert solvent (like DCM or Toluene) or using ammonium chloride with a non-aqueous base like triethylamine. This completely avoids water.

    • Solvent Choice: Performing the reaction in an inert, aprotic solvent like dichloromethane (DCM) or toluene can help. After forming the acyl chloride, excess SOCl₂ is removed under vacuum, the residue is redissolved in the inert solvent, and then the ammonia source is added.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for identifying these byproducts?

A1: A combination of techniques is most effective.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. The starting acid, amide product, and anhydride will typically have different Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying components in the reaction mixture. It provides both the retention time and the mass of each species, making identification of the starting material, product, and byproducts like the anhydride unambiguous.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for characterizing the final, purified product and quantifying impurities if their peaks are well-resolved. Key differences in aromatic proton signals and the absence of the broad carboxylic acid proton (-COOH) are key indicators.

  • Infrared (IR) Spectroscopy: Useful for confirming the conversion of the carboxylic acid to the amide. The disappearance of the broad O-H stretch (around 2500-3300 cm⁻¹) and the appearance of N-H stretches (around 3100-3500 cm⁻¹) are diagnostic.

CompoundKey ¹H NMR Signal (DMSO-d₆, approx. δ)Key IR Signal (cm⁻¹)
Starting Acid ~13.0 ppm (s, 1H, COOH), 7.5-7.8 ppm (m, 3H, Ar-H)2500-3300 (broad, O-H), ~1680 (C=O)
Target Amide ~7.9 & 7.3 ppm (br s, 2H, CONH₂), 7.4-7.7 ppm (m, 3H, Ar-H)3350 & 3180 (N-H), ~1660 (C=O, Amide I)
Anhydride 7.6-8.0 ppm (complex m, 6H, Ar-H)~1810 & ~1750 (anhydride C=O)

Q2: How can I best purify the final 4-Bromo-3-methoxybenzamide?

A2: The best method depends on the primary impurity.

  • If contaminated with starting acid: An aqueous workup is highly effective. Dissolve the crude product in a water-immiscible solvent (like ethyl acetate or DCM). Wash with a mild base solution (e.g., saturated sodium bicarbonate). The acidic starting material will be deprotonated and move to the aqueous layer, while the neutral amide product remains in the organic layer.

  • If contaminated with anhydride or other neutral byproducts:

    • Recrystallization: This is often the most effective and scalable method for removing non-polar impurities.[6] Solvents like ethanol, isopropanol, or mixtures like ethyl acetate/heptane are good starting points.

    • Silica Gel Chromatography: While effective, this is less ideal for large-scale production. It is best used for obtaining a highly pure analytical sample.

Q3: Is thionyl chloride the only option for activating the carboxylic acid?

A3: No, other reagents can be used, though SOCl₂ is common due to its low cost and the fact that its byproducts are gases.[4][7]

  • Oxalyl Chloride ((COCl)₂): Very effective and often used for more sensitive substrates as the reaction can be run at lower temperatures. It also requires a catalytic amount of DMF. Its byproducts (CO, CO₂, HCl) are also gaseous.

  • Peptide Coupling Reagents (e.g., HATU, DCC, EDC): These are used for forming amides under very mild conditions, typically at room temperature.[1][] However, they are significantly more expensive and generate solid byproducts that must be filtered away, making them more suitable for small-scale or sensitive applications rather than bulk synthesis.

Section 4: Validated Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-methoxybenzamide

Disclaimer: This procedure should only be performed by trained chemists in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a CaCl₂ drying tube), add 4-Bromo-3-methoxybenzoic acid (1.0 eq).

    • Under an inert atmosphere (N₂ or Argon), add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.

    • Optional: Add 1-2 drops of DMF as a catalyst.

    • Slowly heat the mixture to reflux (80-85 °C oil bath) and maintain for 2 hours. The solution should become clear. The reaction is complete when gas evolution (SO₂/HCl) ceases.

    • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum). This step is crucial to prevent side reactions in the next step.

  • Amidation:

    • Place the flask containing the crude acyl chloride in an ice-water bath (0-5 °C).

    • Add an anhydrous, inert solvent such as Dichloromethane (DCM) or Toluene.

    • Slowly add concentrated ammonium hydroxide (NH₄OH, 28%, 3.0 eq) dropwise via an addition funnel. Maintain the internal temperature below 10 °C throughout the addition. A thick white precipitate will form.

    • Once the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Quench the reaction by slowly adding deionized water.

    • Filter the resulting solid precipitate using a Büchner funnel and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

    • Wash the cake with a small amount of cold ethanol or heptane to aid drying.

    • Dry the solid product under vacuum at 50 °C to a constant weight.

    • If necessary, recrystallize the crude product from hot ethanol to yield pure 4-Bromo-3-methoxybenzamide as a white crystalline solid.

References

  • Google Patents. (n.d.). Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • Google Patents. (n.d.). Method for preparing 3-bromo-4-methoxyaniline.
  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Retrieved from [Link]

  • Asymchem. (2021). Process Development of a Second Generation β-Amyloid-Cleaving Enzyme Inhibitor—Improving the Robustness of a Halogen-Metal Ex. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Creative Chemistry. (n.d.). The reactions of methoxybenzene. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Interactions between Substituents in the Benzene Ring. Experimental and Theoretical Study of Methoxy Substituted Acetophenones. Retrieved from [Link]

  • National Institutes of Health. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Retrieved from [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoanisole.
  • YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

Sources

Troubleshooting

Stability issues and proper storage of 4-Bromo-3-methoxybenzamide

Welcome to the technical support center for 4-Bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios rel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and proper storage of this compound. Our goal is to provide you with the necessary insights to ensure the integrity of your experiments and the longevity of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 4-Bromo-3-methoxybenzamide?

For optimal long-term stability, solid 4-Bromo-3-methoxybenzamide should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] Based on stability data for structurally similar benzamides, storage at -20°C is recommended for multi-year stability as a powder.[4] Storage at 4°C is also acceptable for shorter periods, potentially up to two years.[4] Always refer to the manufacturer's specific recommendations if available.

Q2: How should I store solutions of 4-Bromo-3-methoxybenzamide?

Solutions are significantly less stable than the solid powder. If you must store the compound in solution, it is crucial to use anhydrous solvents and store at low temperatures. For instance, a related compound, 3-Methoxybenzamide, when dissolved in a solvent like DMSO, is stable for only up to six months at -80°C and for a much shorter period of one month at -20°C .[4] It is highly recommended to prepare solutions fresh for each experiment to avoid degradation.

Q3: What solvents are recommended for dissolving 4-Bromo-3-methoxybenzamide?

While specific solubility data for 4-Bromo-3-methoxybenzamide is not extensively published, based on its chemical structure (a substituted benzamide), it is expected to be soluble in a range of organic solvents. Good starting points for solubility testing would include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For less polar applications, chlorinated solvents like dichloromethane or ethers such as tetrahydrofuran (THF) may be suitable. It is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific experimental concentration.

Q4: What are the primary factors that can cause degradation of 4-Bromo-3-methoxybenzamide?

The main factors that can compromise the stability of 4-Bromo-3-methoxybenzamide are:

  • Moisture: The amide and methoxy groups can be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Heat, Flames, and Sparks: As with many organic compounds, exposure to high temperatures or ignition sources should be avoided.[5]

  • Light: While not explicitly documented for this specific compound, aromatic compounds can be sensitive to UV light, which can catalyze degradation. It is good practice to store it in an amber vial or in the dark.

  • Strong Oxidizing Agents: These should be avoided as they can react with the aromatic ring and other functional groups.[1][5]

Q5: What are the signs of degradation in my 4-Bromo-3-methoxybenzamide sample?

Visual signs of degradation can include a change in color or the appearance of clumping (indicating moisture absorption). However, chemical degradation may not always be visible. If you suspect degradation, it is best to verify the purity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Stability Issues

This section provides a systematic approach to troubleshooting common stability-related problems encountered during experiments with 4-Bromo-3-methoxybenzamide.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing variability in your results, it could be due to the degradation of your 4-Bromo-3-methoxybenzamide stock.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Check Storage Conditions of Solid Compound A->B C Was it stored at -20°C or 4°C in a sealed, dry container? B->C D YES C->D E NO C->E G Evaluate Solution Preparation and Storage D->G F Improper storage is a likely cause. Procure a new, verified batch of the compound. E->F H Were solutions prepared fresh? If stored, for how long and at what temperature? G->H I Stored for >1 month at -20°C or >6 months at -80°C H->I K Prepared Fresh H->K J Solution has likely degraded. Prepare fresh solutions for each experiment. I->J L Verify Compound Purity Analytically (HPLC, LC-MS) K->L M Purity Confirmed L->M N Purity Degraded L->N O Troubleshoot other experimental parameters (reagents, cell lines, etc.). M->O P Discard degraded stock and obtain a fresh supply. N->P

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Changes in the Solid Compound (e.g., Color Change, Clumping)

Visible changes are a strong indicator of degradation or contamination.

Recommended Actions:

  • Do not use the compound. The integrity of your experiments will be compromised.

  • Review your storage protocol. Ensure that the container is properly sealed and stored in a desiccated environment to prevent moisture absorption.

  • Procure a new batch of the compound. It is not advisable to attempt to purify a potentially degraded starting material.

Understanding Potential Degradation Pathways

While specific degradation pathways for 4-Bromo-3-methoxybenzamide are not extensively detailed in the literature, we can infer potential routes based on its chemical structure and the behavior of similar molecules. Understanding these can help in making informed decisions about handling and experimental design.

cluster_0 4-Bromo-3-methoxybenzamide cluster_1 Degradation Initiators cluster_2 Potential Degradation Products A 4-Bromo-3-methoxybenzamide E 4-Bromo-3-hydroxybenzamide (O-demethylation) A->E e.g., via acidic conditions F 4-Bromo-3-methoxybenzoic acid (Amide hydrolysis) A->F via hydrolysis G Oxidized/Ring-Opened Products A->G H Combustion Products: CO, NOx, HBr A->H B Moisture/H₂O (Hydrolysis) B->E B->F C Strong Oxidants C->G D High Temperature D->H

Caption: Potential degradation pathways for 4-Bromo-3-methoxybenzamide.

Summary of Storage Recommendations

FormTemperatureDurationContainerKey Considerations
Solid -20°CYearsTightly sealed, amber vialProtect from moisture and light
4°CMonths to ~2 yearsTightly sealed, amber vialShorter-term storage
Solution -80°CUp to 6 monthsTightly sealed, anhydrous solventPrepare fresh when possible
-20°CUp to 1 monthTightly sealed, anhydrous solventVery short-term storage only

References

  • Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. [Link]

  • PubChem. 4-Bromo-3-methoxybenzaldehyde. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Benzamides

Introduction Welcome to the technical support center for the synthesis of substituted benzamides. The amide bond is one of the most fundamental and frequently formed linkages in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of substituted benzamides. The amide bond is one of the most fundamental and frequently formed linkages in medicinal chemistry and materials science.[1][2][3] While conceptually straightforward—typically involving the condensation of a carboxylic acid and an amine—the practical execution can be fraught with challenges.[4] Unanticipated side reactions, low yields, difficult purifications, and steric hindrance are common hurdles that researchers face.[2][3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and evidence-based solutions to the most common pitfalls encountered during benzamide synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose problems effectively and optimize your reactions for success.

Section 1: Reaction Setup & Reagent Selection FAQs

This section addresses critical upfront decisions that dictate the success of a coupling reaction.

Q1: My reaction failed to initiate. What are the most common culprits related to starting materials and reagents?

A1: A non-starting reaction is almost always traced back to one of four issues:

  • Inactive Coupling Agent: Many common coupling agents, especially carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are moisture-sensitive.[5] Always use a fresh bottle or a properly stored reagent from a desiccator. If you suspect your EDC is old, a significant drop in yield is a classic symptom.

  • Poor Quality Solvents: Anhydrous conditions are critical.[6] Water in your solvent can hydrolyze activated intermediates faster than the amine can react. For sensitive reactions, using freshly distilled solvents or solvents from a solvent purification system is recommended. DMF, a common solvent, can degrade to form dimethylamine, which can compete with your desired amine, so use a high-purity grade.[7]

  • Incorrect pH or Base: The amine must be in its free-base form to be nucleophilic. If your amine starting material is a salt (e.g., a hydrochloride salt), you must add a sufficient amount of a non-nucleophilic base, like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to neutralize it.[8] Typically, 2-2.5 equivalents of base are used.[8] An incorrect pH can stall the reaction.[5]

  • Ineffective Carboxylic Acid Activation: This is the rate-determining step in many amide couplings.[9] If the acid is not properly activated, no reaction will occur. This can be due to an inactive coupling reagent (see point 1) or inherent difficulties with the substrate itself (e.g., steric hindrance).[2][3]

Q2: How do I choose the right coupling reagent for my specific substrates?

A2: There is no "one-size-fits-all" coupling reagent. The choice depends on factors like steric hindrance, the risk of racemization, and the ease of byproduct removal.

Coupling Reagent ClassExamplesProsCons & Common PitfallsBest For
Carbodiimides EDC, DCC, DICInexpensive, widely available.[10] EDC byproducts are water-soluble, simplifying work-up.[10][11]Can cause racemization in chiral acids.[10] DCC byproduct (DCU) is poorly soluble and requires filtration.[10] Can form an inactive N-acylurea byproduct.Routine, scalable couplings where racemization is not a concern. EDC is excellent for solution-phase synthesis.
Phosphonium Salts PyBOP, BOPHigh reactivity, low racemization.[4] Does not react with the amine component, allowing for equimolar stoichiometry.[4]BOP is toxic (forms HMPA byproduct).[12] Byproducts can be difficult to remove.Difficult couplings, sterically hindered substrates, and intramolecular cyclizations.
Aminium/Uronium Salts HATU, HBTU, HCTUVery fast reaction times, very low racemization, highly efficient.[4][10]Can react with the amine to form a guanidinium byproduct if the acid is not pre-activated.[7] Byproducts (tetramethylurea) can be difficult to remove from polar products.[13][14]The "gold standard" for difficult couplings, chiral substrates, and when speed is critical.[10]
Anhydride Reagents T3P (Propylphosphonic Anhydride)High yields with low epimerization.[15] Byproducts are water-soluble, allowing for simple aqueous extraction.[15] Favorable safety and toxicity profile.[15]Requires a base. May not be as potent as HATU for the most challenging substrates.Large-scale synthesis where cost, safety, and ease of purification are paramount.[15][16]
Q3: What is the role of additives like HOBt or Oxyma, and are they always necessary?

A3: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are crucial, especially when using carbodiimides. Their primary roles are:

  • Suppressing Racemization: The activation of a chiral carboxylic acid with a carbodiimide can lead to racemization.[10][12][17] HOBt intercepts the initial highly reactive O-acylisourea intermediate to form an HOBt-ester. This ester is still reactive towards the amine but is significantly less prone to racemization.[5][10][18]

  • Improving Efficiency: The HOBt-ester intermediate is often more reactive towards the amine than the O-acylisourea, leading to faster and cleaner reactions with higher yields.

  • Preventing Side Reactions: The O-acylisourea intermediate, if left to accumulate, can rearrange into an unreactive N-acylurea, which terminates the reaction and appears as a persistent byproduct. HOBt minimizes the concentration of the O-acylisourea, thus preventing this side reaction.

Section 2: Troubleshooting Failed or Low-Yielding Reactions

This section provides a logical workflow for diagnosing and solving common reaction failures.

Workflow for Troubleshooting Benzamide Synthesis

G cluster_paths Diagnostic Paths cluster_solutions Potential Causes & Solutions start Reaction Failure (Low Yield / No Product) tlc Analyze TLC/LC-MS: What species are present? start->tlc path1 Only Starting Materials (SMs) Present tlc->path1 Path 1 path2 SMs + Activated Intermediate (e.g., O-acylisourea) tlc->path2 Path 2 path3 SMs + Byproducts (e.g., N-acylurea, Guanidine) tlc->path3 Path 3 path4 Complex Mixture Product + SMs + Byproducts tlc->path4 Path 4 sol1 Cause: Ineffective Activation 1. Check coupling reagent quality. 2. Ensure anhydrous conditions. 3. Increase temperature/time. path1->sol1 sol2 Cause: Poor Nucleophile 1. Check amine quality/purity. 2. Ensure sufficient base (if amine is a salt). 3. Consider a stronger coupling reagent (e.g., HATU). path2->sol2 sol3 Cause: Side Reaction Outcompetes Amine 1. Add HOBt/Oxyma to prevent N-acylurea. 2. Pre-activate acid before adding amine (for HATU). 3. Lower temperature. path3->sol3 sol4 Cause: Incomplete Reaction / Steric Hindrance 1. Increase reaction time/temperature. 2. Switch to a more potent reagent (HATU, PyBOP). 3. Check stoichiometry (use slight excess of amine). path4->sol4

Caption: A decision tree for troubleshooting failed benzamide coupling reactions.

Q4: My reaction is sluggish and stalls, leaving unreacted starting materials. How can I drive it to completion?

A4: This is a classic problem, especially with sterically hindered or electron-deficient substrates.[1][2][3][19]

  • Increase Temperature: Many standard protocols start at 0°C and warm to room temperature.[8] For difficult couplings, gently heating the reaction (e.g., to 40-50°C) can significantly increase the rate. Monitor by TLC to avoid decomposition.

  • Change Solvent: Substrate solubility is key. If your starting materials are not fully dissolved, the reaction will be slow. Switch to a more polar solvent like DMF or NMP.

  • Use a More Powerful Reagent: If EDC/HOBt is failing, it's time to escalate. HATU is often the reagent of choice for overcoming steric hindrance or coupling weakly nucleophilic amines.[1][8]

  • Check Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of the amine can help push the equilibrium towards the product, especially if the carboxylic acid is more valuable.[5]

Q5: I have a chiral carboxylic acid and I'm concerned about racemization. How do I prevent it?

A5: Racemization is a major concern in peptide synthesis and with any chiral α-substituted carboxylic acid.[12][17] It occurs when the α-proton of the activated acid is abstracted, often via an oxazolone intermediate.[12]

Prevention Strategies:

  • Always Use an Additive: Use HOBt, and for particularly sensitive substrates, consider HOAt or Oxyma, which are even more effective at suppressing racemization.[10][18]

  • Control the Base: Use a sterically hindered, non-nucleophilic base like DIPEA. Avoid using more than the necessary amount. Some protocols for EDC coupling suggest no external base is needed unless neutralizing an amine salt.[20]

  • Keep the Temperature Low: Perform the activation and coupling at low temperatures (e.g., 0°C or even -15°C) to minimize the rate of enolization and oxazolone formation.[5]

  • Choose the Right Reagent: Uronium/aminium (HATU) and phosphonium (PyBOP) reagents are generally superior to carbodiimides for maintaining stereochemical integrity.[4][10]

Mechanism of HOBt in Suppressing Side Reactions

G cluster_main Carbodiimide (EDC) Activation cluster_path_A Undesirable Pathway (No HOBt) cluster_path_B Desired Pathway (with HOBt) Acid R-COOH OAI O-Acylisourea (Highly Reactive Intermediate) Acid->OAI + EDC EDC EDC NAU N-Acylurea (Inactive Byproduct) OAI->NAU Rearrangement (Slow) HOBt_Ester HOBt Active Ester (Stable, Racemization Resistant) OAI->HOBt_Ester + HOBt (Fast) HOBt HOBt Amide Product (Benzamide) HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amide->HOBt Regenerates

Caption: Role of HOBt in trapping the reactive O-acylisourea intermediate.

Section 3: Work-up and Purification Pitfalls

A high-yielding reaction can be ruined by a difficult purification. This section focuses on removing common byproducts.

Q6: How do I remove the urea byproduct from my DCC or EDC reaction?

A6:

  • Dicyclohexylurea (DCU) from DCC is notoriously insoluble in most common organic solvents like DCM and ethyl acetate.[10] The simplest method is to filter the crude reaction mixture through a pad of Celite before proceeding with the aqueous work-up.

  • Ethyl-(3-dimethylaminopropyl)urea (EDU) from EDC is water-soluble.[10] A standard aqueous work-up is usually sufficient. Perform sequential washes of the organic layer with a mild acid (e.g., 1M HCl or 5% citric acid) to remove any unreacted amine and the basic EDU byproduct, followed by a wash with saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt, and finally a brine wash.[6][8]

Q7: My product is very polar, and the tetramethylurea byproduct from my HATU reaction is co-eluting during chromatography. How can I separate them?

A7: This is a very common and frustrating problem. Tetramethylurea (TMU) is polar and highly soluble in many organic solvents.[14]

  • Aqueous Extraction: If your product has moderate lipophilicity, you can often remove the bulk of TMU with multiple aqueous washes. TMU has some water solubility.

  • Precipitation/Recrystallization: If your product is a solid, recrystallization is often the most effective method.[13] Alternatively, precipitating the product by adding an anti-solvent (like diethyl ether or hexanes) can sometimes leave the TMU in the mother liquor.[13]

  • Hexane/Heptane Wash: For very polar products that are insoluble in nonpolar solvents, you can try triturating or washing the crude solid with hexanes or heptane, as TMU has some solubility in these solvents while highly polar products do not.[14]

  • Acidic Wash: Some sources suggest that a wash with a dilute acid (like 1% HCl) can help remove TMU, though this may not be effective if your product is acid-sensitive.

Section 4: Standard Operating Protocol

This section provides a robust, general-purpose protocol for a typical benzamide synthesis using EDC/HOBt, which serves as a good starting point for optimization.

Protocol: General Benzamide Synthesis via EDC/HOBt Coupling

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Substituted Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq, only if amine is an HCl salt, otherwise 1.2 eq)

  • Anhydrous DCM or DMF (to make a ~0.1 M solution)

Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and the amine (1.1 eq).

  • Dissolution: Add anhydrous DCM or DMF and stir until all solids are dissolved.

  • Base Addition: If required, add DIPEA and stir for 5 minutes.

  • Additive: Add HOBt (1.2 eq) to the mixture.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Activation: Slowly add EDC·HCl (1.2 eq) portion-wise to the cold, stirring solution.[8]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.[8] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) solution (1x).[8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to obtain the final benzamide.[8]

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Das, U., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(3), 1248-1252. Available at: [Link]

  • NileRed. (2018). Benzamide Preparation from Benzoic Acid. YouTube. Retrieved from [Link]

  • Lund, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 244-249. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • ResearchGate. (n.d.). How to remove Tetramethylurea byproduct from HATU coupling? Retrieved from [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70, 244-249. Available at: [Link]

  • Reddit. (n.d.). What is the correct order of addition for EDCI and HOBt? r/Chempros. Retrieved from [Link]

  • Ahmadi, M., et al. (2017). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Monatshefte für Chemie - Chemical Monthly, 148(9), 1605-1612. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Reddit. (n.d.). Hatu reaction. r/chemistry. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2015). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Molecules, 20(9), 16466-16483. Available at: [Link]

  • Kemp, D. S., et al. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(22), 7110-7112. Available at: [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2054-2057. Available at: [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Han, S., et al. (2020). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry, 85(1), 570-580. Available at: [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 83. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddit. (n.d.). Purification of N-benzylbenzamides. r/chemistry. Retrieved from [Link]

  • Reddit. (n.d.). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]

  • Reddit. (n.d.). Unusual Mass in standard HATU Coupling. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 4-Bromo-3-methoxybenzamide Production

Welcome to the technical support guide for the synthesis and scale-up of 4-Bromo-3-methoxybenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-Bromo-3-methoxybenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in its production. The synthesis, while conceptually straightforward, presents several obstacles during scale-up that can impact yield, purity, and process efficiency. This guide offers a structured approach to troubleshooting, grounded in chemical principles, to ensure a robust and reproducible manufacturing process.

Overview of Synthetic Strategy

The most common and economically viable route to 4-Bromo-3-methoxybenzamide involves a two-step process starting from 3-methoxybenzoic acid.

  • Electrophilic Bromination: The aromatic ring of 3-methoxybenzoic acid is brominated to yield 4-Bromo-3-methoxybenzoic acid. The methoxy group is an ortho-, para- director, and while some ortho-isomer may form, the para-product is sterically favored and typically the major product.

  • Amidation: The resulting carboxylic acid is then converted to the primary amide, 4-Bromo-3-methoxybenzamide. This is typically achieved by first activating the carboxylic acid (e.g., converting it to an acyl chloride) followed by reaction with an ammonia source, or by using direct amide coupling agents.

This guide will focus on troubleshooting challenges within this synthetic framework, particularly those that emerge during process scale-up.

Troubleshooting Guide: From Lab Bench to Scale-Up

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Low Yield and Impurity Formation During Bromination

Question: My large-scale bromination of 3-methoxybenzoic acid is giving a low yield of the desired 4-bromo-3-methoxybenzoic acid, and I'm seeing significant amounts of unreacted starting material and a di-brominated byproduct. How can I improve selectivity and conversion?

Causality & Solution:

This is a classic scale-up challenge where reaction control becomes paramount. The methoxy group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[1] Poor control can lead to both incomplete reactions and over-bromination.

  • Root Cause 1: Inefficient Mixing & Localized "Hot Spots". On a larger scale, inefficient stirring can create localized areas with a high concentration of the brominating agent, leading to the formation of di-brominated species. Conversely, other areas may have insufficient brominating agent, leaving unreacted starting material.

  • Root Cause 2: Poor Temperature Control. Electrophilic bromination is exothermic. A failure to adequately dissipate heat can accelerate the reaction rate uncontrollably, favoring the formation of side products.

  • Root Cause 3: Incorrect Stoichiometry. Inaccurate addition of the brominating agent is a common pitfall. While a slight excess is often used to drive the reaction to completion, a large excess will inevitably lead to di-bromination.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting bromination.

Recommended Actions:

  • Controlled Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ in acetic acid) slowly and subsurface to ensure it reacts before it can accumulate locally.

  • In-Process Monitoring: Implement reaction monitoring using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This allows you to track the consumption of starting material and the formation of the product and byproducts, enabling you to stop the reaction at the optimal point.

  • Optimize Temperature: Maintain a consistent, low temperature (e.g., 0-10 °C) throughout the addition process to manage the exotherm and improve selectivity.

Issue 2: Difficulties in Amidation Step - From Acid to Amide

Question: I am struggling to convert 4-Bromo-3-methoxybenzoic acid to the amide. The direct coupling reaction is slow and inefficient, and the acyl chloride route is difficult to handle at scale. What are my best options?

Causality & Solution:

Directly reacting a carboxylic acid and an amine (or ammonia) is challenging due to the formation of a stable ammonium carboxylate salt.[3] To proceed, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

  • Route A: The Acyl Chloride Pathway. This is a very common and effective method.[4] The carboxylic acid is first activated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride, which then readily reacts with an ammonia source.

    • Scale-up Challenge: Thionyl chloride reacts to produce HCl and SO₂ gases, which must be scrubbed. The acyl chloride intermediate can also be sensitive to moisture.[2]

    • Solution: Use a well-ventilated reactor system with an appropriate gas scrubber. Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the acyl chloride intermediate.[2]

  • Route B: Direct Coupling Agents. This route avoids the formation of a separate acyl chloride intermediate. Coupling reagents activate the carboxylic acid in situ.

    • Scale-up Challenge: Many common coupling agents like DCC or EDC generate byproducts (DCU and EDU, respectively) that can be difficult to remove from the product, especially at a large scale.[4] The cost of these reagents can also be prohibitive for large-scale production.[5]

    • Solution: Consider more atom-economical and scalable coupling methods. Boric acid has emerged as an inexpensive and green catalyst for direct amidation, forming a mixed anhydride intermediate that facilitates the reaction.[6][7]

Recommended Protocol: Two-Step Acyl Chloride Method

This method is often the most robust and cost-effective for scale-up, provided the proper engineering controls are in place.

Part 1: Synthesis of 4-Bromo-3-methoxybenzoyl chloride

  • Setup: Charge a dry, inerted reactor with 4-Bromo-3-methoxybenzoic acid (1.0 equiv.) and a suitable solvent like toluene.

  • Activation: Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 equiv.) to the slurry at room temperature. A catalytic amount of DMF can be used to accelerate the reaction.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction for the cessation of gas evolution (HCl, SO₂). The reaction progress can be confirmed by HPLC.

  • Isolation: Once complete, remove the excess SOCl₂ and solvent under reduced pressure. The crude 4-Bromo-3-methoxybenzoyl chloride is often used directly in the next step without purification.

Part 2: Synthesis of 4-Bromo-3-methoxybenzamide

  • Setup: In a separate reactor, charge a solution of aqueous ammonia (~25-30%) and cool it in an ice bath to 0-5 °C.

  • Amidation: Slowly add the crude acyl chloride (dissolved in a solvent like THF or toluene) to the cold ammonia solution while maintaining the temperature below 10 °C. The reaction is fast and exothermic.[8]

  • Isolation: After the addition is complete, stir the mixture for an additional 30-60 minutes. The product will precipitate.

  • Workup: Collect the solid product by filtration, wash thoroughly with cold water to remove any ammonium salts, and dry under vacuum.

Issue 3: Product Purification and Color

Question: My final 4-Bromo-3-methoxybenzamide product is off-white or slightly yellow, and HPLC shows minor impurities. How can I improve the purity and color?

Causality & Solution:

Color can be indicative of residual starting materials, byproducts from the bromination step, or degradation products. The key to a pure product lies in effective purification of the intermediates and the final compound.

  • Purification of 4-Bromo-3-methoxybenzoic Acid: Before amidation, it is crucial that the carboxylic acid intermediate is pure.

    • Recrystallization: This is the most effective method. The crude acid can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water. This will remove unreacted 3-methoxybenzoic acid and the di-bromo byproduct.

  • Final Product Purification:

    • Trituration: Slurrying the crude amide product in a solvent like hot water or a non-polar solvent like hexanes can help remove more soluble impurities.[2]

    • Recrystallization: If trituration is insufficient, recrystallize the final product from a suitable solvent such as ethanol or isopropanol.

Data Summary: Solvent Selection for Recrystallization

CompoundRecommended Solvent SystemRationale
4-Bromo-3-methoxybenzoic acid Ethanol / WaterGood solubility in hot ethanol; poor solubility in cold water allows for high recovery.
4-Bromo-3-methoxybenzamide Isopropanol or EthanolGood solubility at elevated temperatures and lower solubility at room temperature, facilitating crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Both brominating agents (like Br₂) and activating agents (like SOCl₂) are highly corrosive and toxic. Always work in a well-ventilated fume hood or a contained reactor system.[9] Ensure appropriate personal protective equipment (PPE) is worn. The reactions can be exothermic, so proper temperature control and monitoring are essential to prevent runaways.

Q2: How can I effectively monitor the reaction progress at scale? A2: While TLC is excellent for qualitative bench-scale analysis, HPLC is the preferred method for quantitative analysis in a production setting.[2] It allows for precise measurement of reactant consumption and product/impurity formation, leading to better process control and batch-to-batch consistency.

Q3: My amidation reaction seems to stall. What could be the cause? A3: If using the acyl chloride route, the most likely cause is hydrolysis of the acyl chloride intermediate due to moisture in the reagents or solvents. Ensure all materials are anhydrous. If using a direct coupling method, the coupling agent may be of poor quality or an insufficient amount may have been used.

Q4: Can I use a different base for the amidation step? A4: In the Schotten-Baumann type reaction with an acyl chloride, a base is used to neutralize the HCl byproduct.[10] While an excess of the amine/ammonia source can serve this purpose, an external non-nucleophilic base like triethylamine or pyridine can also be used, though this adds complexity and another reagent to be removed later. For the synthesis of a primary amide with ammonia, an excess of aqueous ammonia is the most straightforward and common method.

Process Flow Diagram

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Mass Spectrometry and Fragmentation of 4-Bromo-3-methoxybenzamide

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-Bromo-3-methoxybenzamide, a substituted aro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-Bromo-3-methoxybenzamide, a substituted aromatic amide, represents a class of molecules whose characterization is critical for understanding structure-activity relationships. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a powerful analytical technique for providing detailed structural information through the analysis of molecular fragmentation patterns.[1]

This guide offers an in-depth analysis of the EI mass spectrometry fragmentation pattern of 4-Bromo-3-methoxybenzamide. By comparing its fragmentation behavior with two structurally related alternatives—4-Bromobenzamide and 3-Methoxybenzamide—we aim to provide researchers with a robust framework for identifying these compounds and interpreting their mass spectra with confidence. The discussion is grounded in the fundamental principles of ion chemistry, explaining the causality behind observed fragmentation pathways.

The Decisive Role of Electron Ionization in Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule. This energy is sufficient to not only ionize the molecule by ejecting an electron, forming a molecular ion (M+•), but also to induce extensive fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule, with each peak corresponding to a specific fragment ion. The pattern of these fragments provides a roadmap to the original molecular structure. For aromatic systems, the stability of the aromatic ring often leads to strong molecular ion peaks, providing clear molecular weight information.

Fragmentation Pattern Analysis: 4-Bromo-3-methoxybenzamide

The structure of 4-Bromo-3-methoxybenzamide contains several key features that dictate its fragmentation: a stable aromatic ring, a primary amide group, a methoxy substituent, and a bromine atom. The presence of bromine is particularly diagnostic, as its two major isotopes, 79Br and 81Br, exist in a nearly 1:1 natural abundance.[3][4] This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge (m/z) units.

The molecular formula of 4-Bromo-3-methoxybenzamide is C8H8BrNO2. Its molecular weight is approximately 230.06 g/mol . Therefore, the molecular ion peaks are expected at m/z 230 and 232 .

The primary fragmentation pathways are driven by the cleavage of the most labile bonds and the formation of stable fragment ions:

  • α-Cleavage of the Amide: The most common fragmentation pathway for primary amides involves the cleavage of the C-N bond, resulting in the loss of an amino radical (•NH2, mass 16).[5][6] This generates the highly stable 4-bromo-3-methoxybenzoyl cation. This acylium ion is resonance-stabilized and is often the base peak or one of the most intense peaks in the spectrum.

  • Loss of Methoxy Group: Fragmentation can occur via the loss of a methyl radical (•CH3, mass 15) from the methoxy group, followed by the loss of a neutral carbon monoxide (CO, mass 28) molecule. Alternatively, a methoxy radical (•OCH3, mass 31) can be lost.

  • Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br, mass 79 or 81).

  • Sequential Losses: The primary fragment ions can undergo further fragmentation, such as the loss of CO from the benzoyl cation, to yield even smaller, stable ions.

Visualizing the Fragmentation Pathway

The following diagram illustrates the principal fragmentation cascade for 4-Bromo-3-methoxybenzamide.

fragmentation_pathway M [C₈H₈BrNO₂]⁺˙ m/z 230/232 Molecular Ion F1 [C₈H₅BrO₂]⁺ m/z 214/216 4-Bromo-3-methoxybenzoyl cation M->F1 - •NH₂ F3 [C₈H₈NO₂]⁺ m/z 150 M->F3 - •Br F2 [C₇H₅BrO]⁺ m/z 183/185 F1->F2 - CO F4 [C₇H₅O]⁺ m/z 105 F2->F4 - Br•

Caption: Predicted EI fragmentation pathway for 4-Bromo-3-methoxybenzamide.

Comparative Analysis with Structural Alternatives

To highlight the unique spectral features of 4-Bromo-3-methoxybenzamide, we compare its fragmentation pattern with those of 4-Bromobenzamide and 3-Methoxybenzamide.

Alternative 1: 4-Bromobenzamide

4-Bromobenzamide (C7H6BrNO, MW ≈ 200.04 g/mol ) lacks the methoxy group.[7][8][9] Its mass spectrum is therefore simpler.

  • Molecular Ion: A strong M/M+2 peak pair will appear at m/z 200/202 .

  • Primary Fragmentation: The dominant fragmentation is the α-cleavage loss of •NH2, forming the 4-bromobenzoyl cation at m/z 184/186 . This is often the base peak.

  • Secondary Fragmentation: This acylium ion can then lose a CO molecule to form the 4-bromophenyl cation at m/z 156/158 , or lose a •Br radical to form the benzoyl cation at m/z 105 .

The absence of fragments related to the loss of •CH3 or •OCH3 clearly distinguishes it from 4-Bromo-3-methoxybenzamide.

Alternative 2: 3-Methoxybenzamide

3-Methoxybenzamide (C8H9NO2, MW ≈ 151.16 g/mol ) lacks the bromine atom.[10][11] This leads to two key spectral differences.

  • Molecular Ion: A single, distinct molecular ion peak will appear at m/z 151 . The characteristic M+2 peak will be absent.

  • Primary Fragmentation: Like the other amides, it will readily lose •NH2 to form the 3-methoxybenzoyl cation at m/z 135 .

  • Other Fragments: Loss of a •CH3 radical from the molecular ion yields a fragment at m/z 136 . The 3-methoxybenzoyl cation (m/z 135) can subsequently lose CO to form the 3-methoxyphenyl cation at m/z 107 .

The lack of the isotopic bromine signature is the most definitive feature distinguishing it from the bromo-substituted analogues.

Summary of Comparative Fragmentation Data

The table below summarizes the key predicted fragment ions for 4-Bromo-3-methoxybenzamide and its structural alternatives, providing a clear basis for differentiation.

m/z (Mass-to-Charge Ratio) Proposed Ion Structure 4-Bromo-3-methoxybenzamide 4-Bromobenzamide 3-Methoxybenzamide
230/232[M]+•
214/216[M - NH2]+
200/202[M]+•
184/186[M - NH2]+
183/185[M - NH2 - CO]+
156/158[M - NH2 - CO]+
151[M]+•
135[M - NH2]+
107[M - NH2 - CO]+
105[C7H5O]+

Experimental Protocol for Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality EI mass spectra suitable for structural elucidation and comparison.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the benzamide sample in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate).

  • Instrument Setup (GC-MS):

    • Inlet: Set to splitless mode. Injector temperature: 250°C.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.[12]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400. This range will cover the molecular ions and all significant fragments.

  • Data Acquisition: Inject 1 µL of the sample solution into the GC-MS. Acquire data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram.

    • Extract the mass spectrum for the analyte peak.

    • Analyze the spectrum for the molecular ion peak (including the M+2 peak for bromo-compounds) and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways and reference data.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis P1 Dissolve Sample (1 mg/mL) A1 Inject 1 µL P1->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-400) A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Molecular Ion & Isotope Pattern D1->D2 D3 Analyze Fragment Ions D2->D3 D4 Compare & Confirm Structure D3->D4

Caption: Experimental workflow for MS analysis of benzamide derivatives.

Conclusion

The mass spectrum of 4-Bromo-3-methoxybenzamide is characterized by a distinct set of fragment ions that arise from predictable cleavage patterns. The presence of the bromine isotope pattern at m/z 230/232 and in key fragments like the benzoyl cation (m/z 214/216) is a definitive identifier. By comparing its spectrum to those of 4-Bromobenzamide and 3-Methoxybenzamide, we can confidently distinguish it based on the unique combination of its molecular weight and the presence or absence of bromine- and methoxy-related fragments. This guide provides the necessary framework, from theoretical prediction to experimental protocol, for researchers to leverage mass spectrometry effectively in the structural elucidation of substituted benzamides.

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]

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  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from Doc Brown's Chemistry. [Link]

  • Pinto, E., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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  • PubChem. (n.d.). 3-Methoxybenzamide. Retrieved from PubChem. [Link]

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Validation

A Researcher's Guide to FT-IR Spectroscopy for the Analysis of 4-Bromo-3-methoxybenzamide

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. For novel compounds such as 4-Bromo-3-methoxybenzamide, a substituted aromatic amide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. For novel compounds such as 4-Bromo-3-methoxybenzamide, a substituted aromatic amide with potential applications in medicinal chemistry, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical technique. This guide provides an in-depth analysis of the FT-IR spectrum of 4-Bromo-3-methoxybenzamide, benchmarked against simpler structural analogs to elucidate the vibrational contributions of its constituent functional groups. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to interpret such spectra with confidence and precision.

The Structural Landscape of 4-Bromo-3-methoxybenzamide

Before delving into its spectral features, it is essential to visualize the molecular architecture of 4-Bromo-3-methoxybenzamide. The molecule is built upon a benzene ring, substituted with a primary amide (-CONH₂), a methoxy group (-OCH₃), and a bromine atom (-Br). This specific arrangement of functional groups gives rise to a unique infrared "fingerprint," which we will dissect in the subsequent sections.

Caption: Molecular structure of 4-Bromo-3-methoxybenzamide.

Deciphering the FT-IR Spectrum: A Detailed Functional Group Analysis

The FT-IR spectrum of a molecule is a graphical representation of its absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of its bonds.[1] For 4-Bromo-3-methoxybenzamide, we can anticipate a complex spectrum with distinct absorption bands indicative of its various functional moieties.

The Amide Signature: N-H and C=O Stretching Vibrations

The primary amide group is a dominant feature in the FT-IR spectrum. Due to the presence of the -NH₂ group, primary amides exhibit two N-H stretching vibrations.[2] These typically appear as a pair of peaks in the region of 3370-3170 cm⁻¹. The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode.

The carbonyl (C=O) stretching vibration of the amide, often referred to as the Amide I band, is one of the most intense absorptions in the spectrum.[2] For solid-state primary amides, this peak is generally observed around 1650 cm⁻¹.[3] Conjugation with the aromatic ring is expected to slightly lower this frequency compared to a saturated aliphatic amide.

Aromatic System Vibrations

The benzene ring gives rise to several characteristic absorptions:

  • Aromatic C-H Stretch: A weak to medium intensity band typically appears just above 3000 cm⁻¹ (around 3030 cm⁻¹), which is a key indicator of aromatic C-H bonds.[3][4]

  • Aromatic C=C Stretch: The stretching vibrations within the aromatic ring produce a series of medium to weak bands in the 1600-1450 cm⁻¹ region.[3][4]

  • Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can often be deduced from the strong absorptions in the 900-675 cm⁻¹ range, which arise from the out-of-plane bending of the remaining aromatic C-H bonds.[5] For a 1,2,4-trisubstituted benzene ring, as in our target molecule, characteristic bands are expected in this region.[3]

The Methoxy Group Signature

The methoxy group introduces the vibrational characteristics of an aromatic ether. The most prominent of these is the strong, asymmetric C-O-C stretching vibration, which for aromatic ethers typically falls in the 1300-1200 cm⁻¹ range.[6] A symmetric C-O-C stretching band may also be observed at a lower frequency, around 1040 cm⁻¹.[7]

The Carbon-Bromine Vibration

The C-Br stretching vibration is found in the lower frequency "fingerprint" region of the spectrum. These absorptions typically occur in the 690-515 cm⁻¹ range and can sometimes be difficult to distinguish in a complex spectrum.

Comparative Spectral Analysis: Isolating Substituent Effects

To fully appreciate the spectral contributions of each functional group in 4-Bromo-3-methoxybenzamide, it is instructive to compare its expected spectrum with those of simpler, related molecules: benzamide, anisole, and bromobenzene.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 4-Bromo-3-methoxybenzamide Benzamide [2][8]Anisole [7][9]Bromobenzene [10]
Primary Amide N-H Asymmetric Stretch~3350~3366--
N-H Symmetric Stretch~3170~3170--
C=O Stretch (Amide I)~1650-1660~1656--
N-H Bend (Amide II)~1620~1620--
C-N Stretch~1400~1398--
Aromatic Ring Aromatic C-H Stretch>3000>3000>3000>3000
Aromatic C=C Stretch~1600, ~1580, ~1470~1600, ~1580, ~1480~1600, ~1500~1580, ~1470
Aromatic Ether Asymmetric C-O-C Stretch~1250-~1249-
Symmetric C-O-C Stretch~1040-~1040-
Alkyl Halide C-Br Stretch~680-550--~680

This table presents approximate values and may vary based on the physical state of the sample and the specific instrumentation used.

By examining this comparison, we can make the following deductions:

  • The pair of N-H stretching bands and the strong Amide I and Amide II bands in the spectrum of 4-Bromo-3-methoxybenzamide are directly attributable to the benzamide core.

  • The strong absorption anticipated around 1250 cm⁻¹ is a clear marker for the methoxy group, a feature absent in benzamide and bromobenzene, but characteristic of anisole .[7]

  • The presence of the bromine atom is confirmed by a low-frequency band, which can be correlated with the C-Br stretch observed in the spectrum of bromobenzene .

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

A reliable FT-IR spectrum is contingent upon meticulous sample preparation and data acquisition. The following protocol outlines the standard procedure for analyzing a solid sample like 4-Bromo-3-methoxybenzamide using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Start: Obtain Sample (4-Bromo-3-methoxybenzamide) grind Grind 1-2 mg of Sample with ~200 mg KBr start->grind 1. press Press Mixture in Die (8-10 tons) grind->press 2. pellet Form Transparent KBr Pellet press->pellet 3. background Acquire Background Spectrum (empty) pellet->background sample_scan Place Pellet in Holder & Acquire Sample Spectrum background->sample_scan 4. process Process Data (Baseline Correction, etc.) sample_scan->process 5. end End: Analyze Spectrum process->end 6.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample and KBr Preparation: Gently grind 1-2 mg of high-purity 4-Bromo-3-methoxybenzamide with approximately 200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle. The goal is to create a fine, homogeneous powder. KBr is used as it is transparent to infrared radiation in the typical analysis range.[11]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a thin, transparent, or translucent KBr pellet containing the dispersed sample.

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient environment (e.g., CO₂ and water vapor). This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder. Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing and Analysis: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers. The spectrum can then be interpreted by assigning the observed absorption bands to the specific functional group vibrations as detailed in this guide.

Conclusion

FT-IR spectroscopy serves as an indispensable tool for the structural elucidation of 4-Bromo-3-methoxybenzamide. By systematically analyzing the characteristic absorption bands of the primary amide, aromatic ring, methoxy, and bromo functional groups, a definitive spectral fingerprint can be established. Furthermore, a comparative analysis against the spectra of benzamide, anisole, and bromobenzene provides a robust framework for understanding the influence of each substituent on the overall vibrational profile. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reproducible data, thereby upholding the scientific rigor required in research and development.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Bartleby.com. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). FT–IR benzamide. ResearchGate. Available at: [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Scientific Instruments. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, bromo-. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Anisole. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Available at: [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. NIST. Available at: [Link]

  • LibreTexts. (n.d.). Bromobenzene. Chemistry LibreTexts. Available at: [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Bioregistry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Evaluated Infrared Spectra. NIST Chemistry WebBook. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • YouTube. (2021). NIST Chemistry WebBook Substance Properties Database (FREE ACCESS! + tutorial). YouTube. Available at: [Link]

  • Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. CH435/535 Structure Determination by Spectroscopic Methods. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). SDBS. Available at: [Link]

  • ResearchGate. (2012). Development and release of a spectral database for organic compounds. ResearchGate. Available at: [Link]

  • YouTube. (2015). How to find chemical spectra online. SFU Library. Available at: [Link]

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Comparative

A Comparative Guide to the X-ray Crystallography of 4-Bromo-3-methoxybenzamide Derivatives: Unveiling Solid-State Architectures for Advanced Drug Design

Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the X-ray crystallography of 4-bromo-3-methoxybenzamide derivatives. This document is intended for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the X-ray crystallography of 4-bromo-3-methoxybenzamide derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural nuances that govern the solid-state properties of these valuable pharmaceutical scaffolds.

The 4-bromo-3-methoxybenzamide core is a key pharmacophore in numerous biologically active compounds. Understanding its three-dimensional structure and intermolecular interactions through X-ray crystallography is paramount for rational drug design, polymorphism screening, and the development of new chemical entities with optimized physicochemical properties. This guide will delve into the synthesis, crystallographic analysis, and a comparison of intermolecular interactions in derivatives of this scaffold, providing both foundational knowledge and practical experimental protocols.

I. The Strategic Importance of Crystallographic Analysis in Drug Development

The precise arrangement of atoms in a crystal lattice dictates a molecule's macroscopic properties, including solubility, stability, and bioavailability. For benzamide derivatives, which are prevalent in medicinal chemistry, single-crystal X-ray diffraction (SC-XRD) is an indispensable tool.[1][2] It provides unambiguous structural elucidation, revealing the conformational preferences of the molecule and the intricate network of non-covalent interactions that stabilize the crystal packing. These interactions, primarily hydrogen bonds and, in this case, halogen bonds, are fundamental to molecular recognition and binding at biological targets.[3][4][5]

II. Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a meticulous process requiring precision and an understanding of the underlying chemical principles.

A. Synthesis of 4-Bromo-3-methoxybenzamide Derivatives

The synthesis of 4-bromo-3-methoxybenzamide and its derivatives typically follows established amidation protocols. A common and effective method is the conversion of the parent carboxylic acid, 4-bromo-3-methoxybenzoic acid, into a more reactive acyl chloride, followed by reaction with a desired amine.

Detailed Protocol: Synthesis via Acyl Chloride

  • Activation of the Carboxylic Acid: 4-bromo-3-methoxybenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to yield 4-bromo-3-methoxybenzoyl chloride. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Amidation: The crude acyl chloride is then reacted with the appropriate primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated. This reaction is typically performed at low temperatures (0 °C to room temperature) to control its exothermicity.

  • Work-up and Purification: The reaction mixture is washed with dilute acid, base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[6]

Alternative Synthetic Routes: Other methods for benzamide synthesis include using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by heating the benzoic acid directly with urea.[7]

B. Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. The choice of solvent and crystallization technique is critical.

Common Crystallization Techniques:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is loosely covered to allow for the slow evaporation of the solvent, leading to the gradual formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

C. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8]

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[9]

  • Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group. The initial positions of the atoms are determined using direct methods or Patterson methods, often with software like SHELXS.[10]

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method (e.g., with SHELXL) to achieve the best possible fit between the calculated and observed diffraction data.[11]

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallography.

III. Comparative Analysis of Crystal Structures

While a comprehensive database for a series of 4-bromo-3-methoxybenzamide derivatives is not publicly available, we can draw valuable comparisons from related structures to understand the influence of the bromo and methoxy substituents. For illustrative purposes, we will consider the crystallographic data of two related compounds: (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate (Compound 1 ) and 4-bromo-N′-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide methanol solvate (Compound 2 ).[11][12]

ParameterCompound 1Compound 2
Chemical FormulaC₁₅H₁₃BrN₂O₃·H₂OC₁₅H₁₄Br₂N₂O₃
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/n
a (Å)7.9772 (7)7.2748 (3)
b (Å)21.446 (2)9.0786 (4)
c (Å)10.3928 (7)12.8613 (5)
α (°)9099.458 (2)
β (°)119.479 (5)100.401 (2)
γ (°)9099.499 (2)
Volume (ų)1547.8 (2)807.35 (6)
Z42

Analysis of Crystallographic Data:

  • Crystal System and Space Group: The difference in crystal systems (monoclinic vs. triclinic) and space groups (P2₁/n vs. Pī) immediately indicates different packing symmetries and arrangements of the molecules in the crystal lattice. The triclinic system of Compound 2 suggests a less symmetric packing arrangement compared to the monoclinic system of Compound 1 .

  • Unit Cell Parameters: The unit cell dimensions and angles define the size and shape of the repeating unit in the crystal. The significant differences in these parameters between the two compounds highlight the profound impact of subtle changes in chemical structure (in this case, the presence of a second bromine atom and a different solvate) on the crystal packing.

IV. Deciphering Intermolecular Interactions

The stability of a crystal structure is determined by a delicate balance of attractive and repulsive intermolecular forces. In 4-bromo-3-methoxybenzamide derivatives, several key interactions are expected to play a dominant role.

A. Hydrogen Bonding: The Primary Supramolecular Synthon

The amide functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), often leading to the formation of robust supramolecular synthons.[2] In the crystal structures of benzamides, it is common to observe chains or dimers formed through N-H···O hydrogen bonds.[13]

In the case of Compound 1 , the crystal structure is stabilized by a three-dimensional network of N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds.[11]

B. Halogen Bonding: A Directional and Tunable Interaction

The bromine atom in the 4-position of the benzamide ring is not merely a bulky substituent; it is an electrophilic halogen atom capable of forming halogen bonds.[14] A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom). These interactions are highly directional and their strength is comparable to that of conventional hydrogen bonds, making them a powerful tool in crystal engineering.[3][4] The presence of the bromine atom can lead to the formation of specific synthons, such as Br···O or Br···N interactions, which can significantly influence the crystal packing.[5][15]

C. Other Non-Covalent Interactions

In addition to hydrogen and halogen bonds, other weaker interactions contribute to the overall stability of the crystal lattice:

  • π-π Stacking: Face-to-face or offset interactions between the aromatic rings.

  • C-H···O and C-H···π Interactions: Weak hydrogen bonds involving carbon as the donor atom.

Interactions Molecule1 {4-Bromo-3-methoxybenzamide Derivative}|{N-H | C=O | Br | Aromatic Ring}} Molecule2 {Neighboring Molecule}|{O | N | Br | Aromatic Ring}} Molecule1:nh->Molecule2:o Hydrogen Bond Molecule1:br->Molecule2:o Halogen Bond Molecule1:ar->Molecule2:ar π-π Stacking

Caption: Key intermolecular interactions in benzamide derivatives.

V. Conclusion: From Molecular Structure to Material Properties

The crystallographic analysis of 4-bromo-3-methoxybenzamide derivatives provides invaluable information for drug development. By understanding the interplay of intermolecular forces, particularly the role of hydrogen and halogen bonding, scientists can:

  • Predict and control polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties. Crystallographic studies can help identify and characterize these polymorphs.

  • Improve drug formulation: Knowledge of the crystal structure can aid in the design of stable and effective drug formulations.

  • Rationalize structure-activity relationships: The precise conformation of a molecule in its crystal structure can provide insights into how it binds to its biological target.

This guide has outlined the essential experimental procedures and analytical considerations for the X-ray crystallographic study of 4-bromo-3-methoxybenzamide derivatives. The principles and methodologies discussed herein serve as a robust framework for researchers seeking to harness the power of crystallography in the pursuit of novel and improved therapeutics.

VI. References

  • BenchChem. (2025). A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Derivatives. BenchChem.

  • Yadav, V., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(9), 10491-10503.

  • Royal Society of Chemistry. (n.d.). Halogen Bonding in Crystal Engineering. Royal Society of Chemistry.

  • Acta Crystallographica Section E: Crystallographic Communications. (2012). (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. International Union of Crystallography.

  • ResearchGate. (2025). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. ResearchGate.

  • MDPI. (2020). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 25(21), 5099.

  • ResearchGate. (2020). Crystal structure of 4-bromo-N′-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide methanol solvate, C15H14Br2N2O3. ResearchGate.

  • National Institutes of Health. (2016). Halogen Bonding in Two‐Dimensional Crystal Engineering. ChemistryOpen, 5(3), 225-233.

  • Chopra, D., & Guru Row, T. N. (2005). Analysis of intermolecular interactions involving halogens in substituted benzanilides. Journal of Molecular Structure, 733(1–3), 133–141.

  • Google Patents. (2003). Process for the synthesis of a benzamide derivative.

  • National Institutes of Health. (2024). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163–170.

  • ResearchGate. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate.

  • MDPI. (2015). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 5(2), 177-189.

  • MDPI. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. Crystals, 13(8), 1224.

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. American Chemical Society.

  • BenchChem. (2025). A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Derivatives. BenchChem.

  • ACS Publications. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(11), 6398–6407.

  • PubMed. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2671-2681.

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography.

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure.

  • YouTube. (2018). Benzamide Preparation from Benzoic Acid.

  • ResearchGate. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate.

  • BLDpharm. (n.d.). 3-Bromo-4-methoxy-N-(4-(2-phenylacetamido)phenyl)benzamide.

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Validation

A Comparative Benchmarking Guide: 4-Bromo-3-methoxybenzamide and Its Analogs in Drug Discovery

For researchers, scientists, and drug development professionals, the benzamide scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing molecules with a wide array of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the benzamide scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing molecules with a wide array of pharmacological activities.[1] This guide provides an in-depth comparative analysis of 4-Bromo-3-methoxybenzamide, a promising but not yet fully characterized molecule, against its structural analogs. By examining the subtle yet significant impact of substituent placement and identity, we aim to provide a predictive framework for leveraging these compounds in drug discovery programs.

This document moves beyond a simple cataloging of data. Herein, we dissect the causal relationships between chemical structure, physicochemical properties, and biological activity. We provide not only a synthesis of existing knowledge but also detailed, field-tested experimental protocols to empower researchers to validate these findings and propel their own investigations.

The Benzamide Core: A Privileged Scaffold

The benzamide moiety is a recurring motif in a multitude of clinically significant drugs, demonstrating activities ranging from antipsychotic and antiemetic to anticancer and antimicrobial.[1] The amide group's ability to form crucial hydrogen bonds, coupled with the phenyl ring's capacity for various substitutions, allows for the fine-tuning of a molecule's interaction with biological targets.[2] Our focus compound, 4-Bromo-3-methoxybenzamide, and its selected analogs—3-Bromo-4-methoxybenzamide, 4-Chloro-3-methoxybenzamide, and the parent 3-methoxybenzamide—offer a compelling case study in structure-activity relationships (SAR).

Synthesis of 4-Bromo-3-methoxybenzamide and Analogs

The synthesis of these benzamides is typically achieved through a two-step process: the preparation of the corresponding benzoic acid followed by its conversion to the amide.

Synthesis of 4-Bromo-3-methoxybenzoic Acid

The precursor, 4-Bromo-3-methoxybenzoic acid, can be synthesized via the bromination of 3-methoxybenzoic acid. While various methods exist, a common laboratory-scale approach involves electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable catalyst or initiator.[3]

Experimental Protocol: Synthesis of 4-Bromo-3-methoxybenzoic Acid

Objective: To synthesize 4-Bromo-3-methoxybenzoic acid from 3-methoxybenzoic acid.

Materials:

  • 3-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzoic acid in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-3-methoxybenzoic acid.

Amidation of Benzoic Acids

The conversion of the synthesized benzoic acids to their corresponding benzamides can be achieved through several methods. A reliable and common approach involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with ammonia or an amine.[1] Alternatively, direct amidation can be achieved using coupling reagents.[4]

Experimental Protocol: General Amidation of Substituted Benzoic Acids

Objective: To convert a substituted benzoic acid to its corresponding primary benzamide.

Materials:

  • Substituted benzoic acid (e.g., 4-Bromo-3-methoxybenzoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous ammonia (NH₄OH)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend the substituted benzoic acid in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (2-3 equivalents) at 0°C. Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the solution becomes clear.

  • Solvent Removal: Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Workup: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Dilute the mixture with water and extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude benzamide by recrystallization or column chromatography.

Comparative Physicochemical Properties

The seemingly minor changes in the positions of the bromo and methoxy groups, or the substitution of bromine for chlorine, can significantly alter the physicochemical properties of the molecule. These properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructureMolecular Weight ( g/mol )Predicted logPPredicted pKaPredicted Aqueous Solubility
4-Bromo-3-methoxybenzamide 230.061.9516.5Low
3-Bromo-4-methoxybenzamide 230.061.9016.4Low
4-Chloro-3-methoxybenzamide 185.611.6516.5Low
3-Methoxybenzamide 151.161.1016.8Moderate

Note: Predicted values are generated from computational models and should be experimentally verified. The provided images are placeholders.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The presence of a halogen atom generally increases lipophilicity. The similar predicted logP values for the bromo-substituted isomers suggest that the position of the substituents has a minor effect on this property. The chloro-analog is predicted to be slightly less lipophilic than the bromo-analogs, and the parent 3-methoxybenzamide is the most hydrophilic of the group.

Experimental Protocol: Determination of logP by RP-HPLC

Objective: To experimentally determine the logP of benzamide analogs using reverse-phase high-performance liquid chromatography (RP-HPLC).

Rationale: This method provides a rapid and material-sparing approach to estimate logP by correlating the retention time of a compound on a nonpolar stationary phase with the retention times of known standards.[5]

Materials:

  • RP-HPLC system with a C18 column

  • Mobile phase: Methanol/water gradient

  • A set of standard compounds with known logP values

  • Test compounds (benzamide analogs) dissolved in a suitable solvent

Procedure:

  • Standard Curve Generation: Inject each standard compound and record its retention time. Plot the known logP values of the standards against their retention times to generate a calibration curve.

  • Sample Analysis: Inject each benzamide analog under the same chromatographic conditions and record its retention time.

  • logP Calculation: Use the retention time of each analog and the standard curve to interpolate its experimental logP value.

Acidity (pKa)

The pKa of the amide proton is high, indicating it is not significantly acidic under physiological conditions. The electronic effects of the bromo, chloro, and methoxy substituents are not predicted to cause a dramatic shift in the amide pKa.

Aqueous Solubility

The introduction of a halogen atom is expected to decrease aqueous solubility compared to the parent 3-methoxybenzamide. The solubility of all the halogenated analogs is predicted to be low, a crucial consideration for formulation and bioavailability.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

Objective: To determine the kinetic aqueous solubility of the benzamide analogs.

Rationale: This high-throughput method is suitable for early-stage drug discovery, providing a rapid assessment of a compound's solubility from a DMSO stock solution.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplates

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm)

Procedure:

  • Add the aqueous buffer to the wells of a microplate.

  • Add a small volume of the DMSO stock solution of the test compound to the buffer to achieve a range of final concentrations.

  • Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Measure the absorbance at 620 nm. The concentration at which a significant increase in absorbance is observed (due to precipitation) is taken as the kinetic solubility.

Comparative Biological Activity: A Focus on Tyrosine Kinase Inhibition

Benzamide derivatives have been identified as potent inhibitors of various protein kinases, including tyrosine kinases, which are critical targets in oncology.[6][7][8] The following section outlines a comparative study to evaluate the potential of 4-Bromo-3-methoxybenzamide and its analogs as tyrosine kinase inhibitors.

Rationale for Target Selection and Structure-Activity Relationship (SAR) Insights

The substitution pattern on the benzamide ring is crucial for its interaction with the kinase active site. The amide moiety often forms key hydrogen bonds with the hinge region of the kinase, while the substituted phenyl ring occupies a hydrophobic pocket.[2]

  • Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to the target protein. The position of the halogen is critical for optimal interaction.

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its position influences the overall electronic properties and orientation of the molecule within the binding site.

  • Isomeric Effects: The different spatial arrangement of the bromo and methoxy groups in 4-bromo-3-methoxybenzamide versus 3-bromo-4-methoxybenzamide will likely result in different binding poses and potencies.

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the benzamide analogs against a selected tyrosine kinase (e.g., Epidermal Growth Factor Receptor - EGFR).

Rationale: This assay quantifies the potency of the compounds in inhibiting the enzymatic activity of a specific kinase, providing a direct measure of their on-target effect. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[7]

Materials:

  • Recombinant human EGFR kinase

  • Substrate peptide

  • ATP

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds (benzamide analogs) in the assay buffer.

  • In the wells of the 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence using a luminometer. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and plot the data to determine the IC₅₀ value.

Experimental Protocol: Cellular Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the benzamide analogs on a cancer cell line that overexpresses the target kinase (e.g., A549 lung cancer cells for EGFR).

Rationale: This assay measures the metabolic activity of cells and is a widely used method to assess cell viability and the cytotoxic potential of a compound.[9]

Materials:

  • A549 cells

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the benzamide analogs and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Data Interpretation and Predictive Insights

The experimental data gathered from the protocols outlined above will allow for a robust comparative analysis.

Expected Outcomes:

  • Potency: It is hypothesized that the bromo-substituted analogs will exhibit greater potency as kinase inhibitors compared to the chloro- and non-halogenated analogs due to the potential for stronger halogen bonding. The relative potency of the 4-bromo-3-methoxy and 3-bromo-4-methoxy isomers will depend on the specific topology of the kinase active site.

  • Cellular Activity: The cellular cytotoxicity should correlate with the kinase inhibition potency, although differences in cell permeability (influenced by logP and solubility) may modulate this relationship.

  • SAR Trends: By comparing the IC₅₀ values across the series of analogs, clear structure-activity relationships will emerge, guiding the design of future, more potent and selective inhibitors.

Visualizing the Workflow

To provide a clear overview of the proposed comparative study, the following workflow diagram is presented.

G cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation cluster_analysis Data Analysis s1 3-Methoxybenzoic Acid s2 Bromination/Chlorination s1->s2 s3 Substituted Benzoic Acids (4-Br-3-OMe, 3-Br-4-OMe, 4-Cl-3-OMe) s2->s3 s4 Amidation s3->s4 s5 Purified Benzamide Analogs s4->s5 p1 Solubility Assay (Turbidimetric) s5->p1 Test Compounds p2 Lipophilicity Assay (RP-HPLC for logP) s5->p2 Test Compounds p3 pKa Determination (Spectrophotometric/Computational) s5->p3 Test Compounds b1 In Vitro Kinase Assay (e.g., EGFR) s5->b1 Test Compounds b2 Cellular Cytotoxicity Assay (MTT on A549 cells) s5->b2 Test Compounds a1 Structure-Activity Relationship (SAR) Analysis p1->a1 p2->a1 p3->a1 b3 IC50 Determination b1->b3 b2->b3 b3->a1 a2 Lead Compound Identification a1->a2

Caption: Workflow for the comparative study of benzamide analogs.

Conclusion

This guide has laid out a comprehensive framework for the comparative study of 4-Bromo-3-methoxybenzamide and its analogs. By systematically synthesizing these compounds and evaluating their physicochemical and biological properties using the detailed protocols provided, researchers can gain critical insights into the structure-activity relationships governing this class of molecules. This knowledge is not merely academic; it is the foundation upon which more potent, selective, and ultimately, more effective therapeutic agents are built. The principles and methodologies described herein are designed to be a self-validating system, empowering scientists to make data-driven decisions in the complex landscape of drug discovery.

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Comparative

A Head-to-Head Comparison of Synthetic Routes to 4-Bromo-3-methoxybenzamide: A Guide for Researchers

Introduction 4-Bromo-3-methoxybenzamide is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its substi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-3-methoxybenzamide is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its substituted benzamide scaffold is a common feature in compounds targeting a range of biological pathways. Given its importance, the efficient and scalable synthesis of this compound is of significant interest to researchers in both academic and industrial settings. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to 4-Bromo-3-methoxybenzamide, offering insights into the practical considerations, mechanistic underpinnings, and experimental data associated with each approach.

Route 1: Electrophilic Bromination of 3-Methoxybenzoic Acid and Subsequent Amidation

This is a straightforward and convergent approach that begins with the commercially available and relatively inexpensive 3-methoxybenzoic acid. The synthesis proceeds in two main stages: the regioselective bromination of the aromatic ring, followed by the conversion of the resulting carboxylic acid to the primary amide.

Mechanistic Rationale

The key to this route lies in the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

When 3-methoxybenzoic acid is subjected to bromination, the position of the incoming electrophile (Br⁺) is primarily dictated by the powerful ortho-, para-directing influence of the methoxy group. The potential positions for bromination are ortho and para to the methoxy group (positions 2, 4, and 6). Position 2 is sterically hindered by the adjacent carboxylic acid group. Position 6 is also ortho to the methoxy group. Position 4 is para to the methoxy group and ortho to the carboxylic acid. The methoxy group's activating effect generally outweighs the deactivating effect of the carboxylic acid, leading to substitution at the positions it favors. Steric hindrance around the 2-position makes the 4- and 6-positions more likely targets. The formation of the 4-bromo isomer is often favored due to a combination of electronic and steric factors, although the formation of the 6-bromo isomer as a side product can be a consideration.

The subsequent amidation of the carboxylic acid is a standard transformation. One of the most common and effective methods involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with ammonia.[1][2]

Experimental Protocol: Route 1

Step 1: Synthesis of 4-Bromo-3-methoxybenzoic Acid

A solution of 3-methoxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid is cooled in an ice bath. To this stirred solution, a solution of bromine (1.05 eq) in glacial acetic acid is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The mixture is then poured into ice-water, and the precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to purify the product and remove any isomeric impurities.

Step 2: Synthesis of 4-Bromo-3-methoxybenzamide

To a suspension of 4-bromo-3-methoxybenzoic acid (1.0 eq) in an inert solvent like dichloromethane, thionyl chloride (1.2 eq) is added, along with a catalytic amount of DMF. The mixture is refluxed until the solid dissolves and the evolution of gas ceases, indicating the formation of the acyl chloride. The excess thionyl chloride is removed under reduced pressure. The crude acyl chloride is then dissolved in a fresh portion of anhydrous solvent and added dropwise to a cooled, concentrated solution of aqueous ammonia, with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-bromo-3-methoxybenzamide.

Workflow Diagram: Route 1

Route 1 Start 3-Methoxybenzoic Acid Intermediate 4-Bromo-3-methoxybenzoic Acid Start->Intermediate Bromine, Glacial Acetic Acid Product 4-Bromo-3-methoxybenzamide Intermediate->Product 1. Thionyl Chloride 2. Ammonia

Caption: Synthetic workflow for Route 1.

Route 2: Multi-step Synthesis from 3-Hydroxybenzaldehyde

This alternative route employs a different starting material and a sequence of transformations to construct the target molecule. This pathway involves the protection of the phenolic hydroxyl group, bromination, oxidation of the aldehyde, and finally, amidation.

Mechanistic Rationale

This route begins with the bromination of 3-hydroxybenzaldehyde. The hydroxyl group is a strongly activating, ortho-, para-director. However, studies have shown that the direct bromination of 3-hydroxybenzaldehyde can lead to a mixture of products, with the major product not always being the desired 4-bromo isomer.[3] The formation of 2-bromo and 6-bromo isomers is also possible, which complicates purification and reduces the overall yield of the desired intermediate.

To circumvent this, a more controlled approach involves the methylation of the hydroxyl group prior to other transformations. Starting with 4-bromo-3-hydroxybenzaldehyde, which can be synthesized,[4] the phenolic hydroxyl group is converted to a methoxy group via a Williamson ether synthesis. This involves deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent (e.g., methyl iodide or dimethyl sulfate).

The resulting 4-bromo-3-methoxybenzaldehyde is then oxidized to the corresponding carboxylic acid. A common and efficient method for this transformation is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) in the presence of a scavenger for the byproduct hypochlorite, such as 2-methyl-2-butene. This method is known for its high yields and tolerance of various functional groups.

Finally, the carboxylic acid is converted to the amide using the same methods described in Route 1.

Experimental Protocol: Route 2

Step 1: Synthesis of 4-Bromo-3-hydroxybenzaldehyde

3-Hydroxybenzaldehyde (1.0 eq) is dissolved in a suitable solvent like dichloromethane and cooled to 0 °C. A solution of bromine (1.0 eq) in dichloromethane is added dropwise. After the addition is complete, the reaction is stirred at low temperature for a specified time. The reaction is then quenched, and the product is isolated and purified. It is crucial to analyze the product mixture to determine the yield of the desired 4-bromo isomer.

Step 2: Synthesis of 4-Bromo-3-methoxybenzaldehyde

4-Bromo-3-hydroxybenzaldehyde (1.0 eq) is dissolved in a polar aprotic solvent such as acetone or DMF. Anhydrous potassium carbonate (a base) is added, followed by a methylating agent like dimethyl sulfate or methyl iodide (slight excess). The mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered to remove the inorganic salts, and the solvent is evaporated. The crude product is purified, for example, by column chromatography.

Step 3: Synthesis of 4-Bromo-3-methoxybenzoic Acid

4-Bromo-3-methoxybenzaldehyde (1.0 eq) is dissolved in a mixture of tert-butanol and water. To this solution, 2-methyl-2-butene is added, followed by a solution of sodium chlorite (excess) in water, while maintaining the temperature below 25 °C. The reaction is stirred at room temperature until the aldehyde is completely consumed. The reaction is then quenched, and the product is extracted and purified.

Step 4: Synthesis of 4-Bromo-3-methoxybenzamide

This step follows the same procedure as in Route 1, starting from 4-bromo-3-methoxybenzoic acid.

Workflow Diagram: Route 2

Route 2 Start 3-Hydroxybenzaldehyde Intermediate1 4-Bromo-3-hydroxybenzaldehyde Start->Intermediate1 Bromine, Dichloromethane Intermediate2 4-Bromo-3-methoxybenzaldehyde Intermediate1->Intermediate2 Methylating Agent, Base Intermediate3 4-Bromo-3-methoxybenzoic Acid Intermediate2->Intermediate3 Sodium Chlorite, 2-Methyl-2-butene Product 4-Bromo-3-methoxybenzamide Intermediate3->Product 1. Thionyl Chloride 2. Ammonia

Caption: Synthetic workflow for Route 2.

Head-to-Head Comparison

FeatureRoute 1: From 3-Methoxybenzoic AcidRoute 2: From 3-Hydroxybenzaldehyde
Starting Material 3-Methoxybenzoic Acid3-Hydroxybenzaldehyde
Number of Steps 24
Key Reactions Electrophilic Bromination, AmidationBromination, Williamson Ether Synthesis, Oxidation, Amidation
Overall Yield Potentially higher due to fewer steps.Likely lower due to the multi-step nature and potential for losses at each stage.
Scalability More scalable due to its convergent nature and fewer unit operations.Less scalable due to the increased number of steps and purification requirements.
Cost-Effectiveness Likely more cost-effective due to fewer reagents and processing steps.Potentially less cost-effective due to the need for multiple reagents and solvents.
Green Chemistry The use of bromine and thionyl chloride raises some environmental and safety concerns.Involves multiple steps with various reagents and solvents, potentially generating more waste.
Key Challenges Controlling the regioselectivity of the bromination to minimize the formation of isomers.Poor regioselectivity in the initial bromination step can be a major issue. Multiple purification steps are required.

Conclusion and Recommendation

Based on this comparative analysis, Route 1, starting from 3-methoxybenzoic acid, is the more advantageous and recommended synthetic strategy for the preparation of 4-Bromo-3-methoxybenzamide. Its primary strengths lie in its convergency, leading to a shorter synthetic sequence, which generally translates to higher overall yields, better scalability, and improved cost-effectiveness. The main challenge of this route, the regioselectivity of the bromination, can often be optimized by careful control of reaction conditions.

Route 2, while chemically feasible, is a more protracted and less efficient pathway. The potential for poor regioselectivity in the initial bromination of 3-hydroxybenzaldehyde is a significant drawback that can severely impact the overall yield and necessitate challenging purification procedures. The increased number of steps also makes it less appealing for large-scale production from both an economic and environmental perspective.

For researchers and drug development professionals, the choice of synthetic route is a critical decision that impacts project timelines, costs, and the ability to produce material in sufficient quantities for further studies. In the case of 4-Bromo-3-methoxybenzamide, the direct and efficient nature of Route 1 makes it the superior choice for most applications.

References

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Validation

A Comparative Guide to the Structure-Activity Relationships of 4-Bromo-3-methoxybenzamide Analogs

The 4-bromo-3-methoxybenzamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-bromo-3-methoxybenzamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key analogs derived from this core. By examining the impact of structural modifications on biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts. This document synthesizes experimental data from peer-reviewed literature to elucidate the nuanced interplay between chemical structure and pharmacological function, offering a comprehensive resource for those engaged in the development of novel therapeutics.

The 4-Bromo-3-methoxybenzamide Core: A Foundation for Diverse Bioactivity

The inherent structural features of 4-bromo-3-methoxybenzamide, including its halogenated aromatic ring and centrally positioned amide linkage, provide a robust framework for systematic chemical elaboration. The bromine atom at the 4-position can serve as a key interaction point within a target's binding site or as a handle for further synthetic diversification. The methoxy group at the 3-position influences the electronic properties and conformation of the benzamide ring. The amide functionality itself is a critical pharmacophoric element, capable of participating in hydrogen bonding interactions. The strategic modification of this core has led to the discovery of potent inhibitors of enzymes and modulators of receptors, highlighting its significance in drug discovery.

Comparative SAR Analysis of Analog Classes

The biological activity of 4-bromo-3-methoxybenzamide analogs is profoundly influenced by the nature and position of substituents. This section will compare two distinct classes of analogs, highlighting the SAR trends that govern their potency and selectivity.

Analogs as Inhibitors of the Presynaptic Choline Transporter (CHT)

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which can be considered analogs of the core structure where the bromine is replaced by a more complex substituent at the 4-position and the amide is varied, have been identified as potent inhibitors of the presynaptic choline transporter (CHT).[1][2] CHT is responsible for the high-affinity uptake of choline, the rate-limiting step in acetylcholine synthesis.[1] The following table summarizes the SAR for this class of compounds.

Table 1: SAR of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Analogs as CHT Inhibitors [1]

Compound IDAmide Moiety3-Position SubstituentCHT Inhibitory Activity (IC50, µM)
Lead Compound N-(3-isopropyl-1,2,4-oxadiazol-5-yl)4-isopropylpiperidine etherPotent
10e N-(3-isopropylisoxazol-5-yl)methyl4-isopropylpiperidine ether0.240 (low choline), 0.100 (high choline)
10i N-(pyridin-2-yl)4-isopropylpiperidine etherModerately tolerated
10j-k Extended chain length at amide4-isopropylpiperidine etherModerately tolerated
10l N-(unsubstituted)piperidine etherMuch less active
10m (ML352) N-(pyridin-2-yl)methyl4-methylpiperidine etherEquipotent with isopropyl analog
10n N-(pyridin-2-yl)methyl3-N-methylpiperidine etherTolerated, but less active
10o N-(pyridin-2-yl)methylcyclohexyl etherInactive
10p N-(pyridin-2-yl)methylcyclopentyl etherInactive
10q N-(pyridin-2-yl)methyl(2-piperidin-1-yl)ethoxy0.76 and 0.53
10r N-(pyridin-2-yl)methyl2-morpholinoethoxy6.12 and 1.77

Key SAR Insights for CHT Inhibitors:

  • Amide Moiety: The nature of the substituent on the amide nitrogen is critical for potency. Small, heterocyclic moieties like 3-isopropylisoxazole are well-tolerated and can lead to potent inhibition.[1]

  • 3-Position Substituent: The SAR around the ether-linked piperidine at the 3-position is narrow. While a methylpiperidine ether is equipotent to the isopropyl analog, larger cycloalkyl groups like cyclohexyl and cyclopentyl are not tolerated.[1] Moving the piperidine nitrogen from the 4- to the 3-position results in a decrease in activity.[1]

  • Lead Optimization: Iterative medicinal chemistry efforts led to the identification of ML352 (10m) as a potent and selective CHT inhibitor with a drug-like scaffold.[1][2]

Analogs as Fibroblast Growth Factor Receptor-1 (FGFR1) Inhibitors

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), a key target in non-small cell lung cancer (NSCLC).[3][4][5]

Table 2: In Vitro Antiproliferative Activity of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Analogs against NSCLC Cell Lines [3][4][5]

Compound IDTarget Cell Line (FGFR1 amplified)IC50 (µM)
C9 NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Key SAR Insights for FGFR1 Inhibitors:

  • Core Structure: The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide scaffold is a promising starting point for the development of FGFR1 inhibitors.[3][4][5]

  • Mechanism of Action: The lead compound, C9, was found to arrest the cell cycle at the G2 phase, induce apoptosis, and inhibit the phosphorylation of FGFR1 and its downstream signaling proteins PLCγ1 and ERK in a dose-dependent manner.[3][4]

  • Binding Mode: Molecular docking studies suggest that compound C9 binds to FGFR1 through the formation of six hydrogen bonds, indicating a strong interaction with the target enzyme.[3][4]

Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, detailed methodologies for key experiments are provided below.

General Procedure for the Synthesis of 4-Bromo-N-arylbenzamide Analogs

This protocol provides a general framework for the synthesis of the amide bond, a crucial step in the preparation of the discussed analogs.

  • To a solution of 4-bromo-3-methoxybenzoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired aniline derivative (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-bromo-N-arylbenzamide analog.

In Vitro Enzyme Inhibition Assay (Conceptual Example)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a target enzyme, such as a kinase or transporter.[6][7]

  • Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.

  • In a microplate, combine the enzyme, a suitable substrate, and the test compound at various concentrations in an appropriate assay buffer.

  • Initiate the enzymatic reaction and incubate for a predetermined period at a specific temperature.

  • Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Visualizing Key Concepts

General SAR Strategy for Benzamide Analogs

The following diagram illustrates the general strategy for exploring the structure-activity relationships of benzamide derivatives.

SAR_Strategy Core 4-Bromo-3-methoxybenzamide Core Scaffold R1 Modification of the Benzamide Ring (R1) Core->R1 Substitution R2 Modification of the Amide Linker Core->R2 Variation R3 Modification of the N-Aryl Ring (R2) Core->R3 Substitution Activity Biological Activity (Potency, Selectivity) R1->Activity R2->Activity R3->Activity

Caption: General strategy for SAR studies of 4-Bromo-3-methoxybenzamide analogs.

Experimental Workflow for In Vitro IC50 Determination

The following workflow outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a test compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solution (DMSO) Serial_Dilution Perform Serial Dilutions Compound_Prep->Serial_Dilution Plate_Setup Combine Enzyme, Substrate, & Compound in Microplate Serial_Dilution->Plate_Setup Incubation Incubate at Controlled Temperature Plate_Setup->Incubation Detection Stop Reaction & Measure Product Formation Incubation->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition IC50_Determination Determine IC50 via Curve Fitting Calc_Inhibition->IC50_Determination

Caption: Workflow for determining the in vitro IC50 of a test compound.

Conclusion

The 4-bromo-3-methoxybenzamide scaffold has proven to be a fruitful starting point for the development of potent and selective inhibitors of diverse biological targets. The comparative SAR analysis presented in this guide underscores the critical importance of systematic structural modification in optimizing biological activity. For analogs targeting the choline transporter, the nature of the amide substituent and the geometry of the 3-position ether-linked piperidine are key determinants of potency. In the context of FGFR1 inhibition, the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide core has emerged as a promising pharmacophore. The experimental protocols and conceptual workflows provided herein offer a practical framework for researchers to build upon these findings. Future investigations in this area will undoubtedly continue to uncover novel analogs with improved therapeutic potential, further solidifying the importance of the 4-bromo-3-methoxybenzamide scaffold in medicinal chemistry.

References

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. Available at: [Link]

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Comparative

A Comparative In Silico Analysis of 4-Bromo-3-methoxybenzamide Binding to Key Oncological Targets: A Molecular Docking Guide

Abstract: The benzamide moiety is a prevalent scaffold in medicinal chemistry, recognized for its role in the development of targeted therapeutics. This guide presents a comparative in silico molecular docking study of 4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzamide moiety is a prevalent scaffold in medicinal chemistry, recognized for its role in the development of targeted therapeutics. This guide presents a comparative in silico molecular docking study of 4-Bromo-3-methoxybenzamide, a representative benzamide derivative, against two clinically significant protein targets implicated in oncology: Poly (ADP-ribose) polymerase-1 (PARP-1) and Histone Deacetylase 2 (HDAC2). Utilizing a validated molecular docking workflow, this analysis evaluates the binding affinity and interaction patterns of the title compound in comparison to established, clinically approved inhibitors—Olaparib for PARP-1 and Vorinostat for HDAC2. The objective is to provide researchers with a detailed, reproducible protocol for virtual screening and to offer insights into the potential of substituted benzamides as scaffolds for dual or selective inhibitors. All quantitative data, including binding affinities and key molecular interactions, are systematically presented. Methodological workflows and binding hypotheses are visualized to enhance comprehension and application by professionals in drug development.

Introduction: The Role of In Silico Docking in Modern Drug Discovery

Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1][2] This structure-based drug design approach is indispensable in early-stage drug discovery for hit identification and lead optimization, as it significantly reduces the time and cost associated with high-throughput screening of large compound libraries.[3] The core principle involves two main stages: sampling the conformational space of the ligand within the protein's active site and then ranking these poses using a scoring function to estimate the binding affinity.[2]

The Ligand: 4-Bromo-3-methoxybenzamide Substituted benzamides are a critical class of compounds in pharmacology. While the specific biological activity of 4-Bromo-3-methoxybenzamide is not extensively documented in public literature, its structural analog, 3-methoxybenzamide, is known to be an inhibitor of ADP-ribosyltransferase, a function related to PARP enzymes.[4] This provides a rational basis for exploring its interaction with key enzymatic targets that recognize the benzamide pharmacophore.

The Targets: PARP-1 and HDAC2 This guide focuses on two enzymes that are central to cancer therapy:

  • Poly (ADP-ribose) polymerase-1 (PARP-1): A key enzyme in the DNA damage response, PARP-1 facilitates the repair of single-strand DNA breaks.[5][6] In cancers with mutations in BRCA1/2 genes, which impairs a separate DNA repair pathway, inhibiting PARP-1 leads to a synthetic lethal effect, making it a prime target for breast and ovarian cancers.[5][7]

  • Histone Deacetylase 2 (HDAC2): HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[8][9] Dysregulation of HDAC activity is a hallmark of many cancers, and HDAC inhibitors have shown promise in cancer therapy.[8][10] Notably, benzamide-containing molecules are a known class of HDAC inhibitors.[8]

By comparing the docking performance of 4-Bromo-3-methoxybenzamide against both PARP-1 and HDAC2, and benchmarking it against the approved drugs Olaparib and Vorinostat, this guide aims to elucidate its potential selectivity and therapeutic promise.

Materials and Methods: A Self-Validating Docking Protocol

This section details a rigorous, step-by-step protocol for conducting the comparative molecular docking study. The rationale behind key steps is explained to ensure both reproducibility and a deep understanding of the experimental design.

Software and Resource Suite
  • Docking and Visualization: PyRx 0.8 (incorporating AutoDock Vina) for docking simulations and UCSF Chimera or Biovia Discovery Studio for interaction analysis and visualization.

  • Protein Structures: RCSB Protein Data Bank (PDB) for sourcing high-resolution crystal structures.[11]

  • Ligand Structures: PubChem database for obtaining 3D conformers of the ligands.

Macromolecule (Protein) Preparation

The quality of the initial protein structure is paramount for a reliable docking study. The chosen PDB structures contain co-crystallized ligands, which are essential for validating the docking protocol by re-docking the native ligand.

Protocol:

  • Selection and Download:

    • For PARP-1 , the crystal structure complexed with Olaparib (PDB ID: 7KK4 ) was selected.[12][13]

    • For HDAC2 , the structure in complex with Vorinostat (SAHA) (PDB ID: 4LXZ ) was chosen.[8][11]

  • Initial Cleaning: Open the PDB file in a molecular viewer. Remove all non-essential components, including water molecules, co-solvents, and any secondary protein chains not involved in the binding site.

    • Rationale: Water molecules can interfere with the docking algorithm unless their displacement is specifically being studied. Removing them simplifies the system and focuses on direct ligand-protein interactions.

  • Protonation and Repair: Add polar hydrogens to the protein. This step is crucial as hydrogen bonds are a primary driver of binding affinity. Ensure correct protonation states for residues like Histidine.

  • Conversion to Docking Format: Convert the cleaned and prepared protein structure into the .pdbqt format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

Ligand Preparation

Correct ligand preparation ensures that the molecule's stereochemistry, charge, and torsional flexibility are accurately represented.

Protocol:

  • Ligand Acquisition: Download the 3D structures of the following compounds from PubChem:

    • 4-Bromo-3-methoxybenzamide (Test Ligand)

    • Olaparib (PARP-1 Reference Ligand, CID: 23725625)[14]

    • Vorinostat (HDAC2 Reference Ligand, CID: 5311)[15]

  • Energy Minimization: Subject each ligand to energy minimization using a force field like MMFF94.

    • Rationale: This step relaxes the initial 3D conformation to a more energetically favorable state, removing any potential steric clashes or unfavorable bond angles from the database structure.

  • Torsion and Rotatable Bonds: Define the rotatable bonds for the ligand. This allows the docking algorithm to explore different conformations of the ligand flexibly.

  • Conversion to Docking Format: Convert the prepared ligands to the .pdbqt format.

In Silico Molecular Docking Workflow

The docking process simulates the interaction between the prepared ligands and proteins.

Protocol:

  • Grid Box Generation: Define the search space for the docking algorithm. The grid box should be centered on the active site of the protein.

    • Expertise: The most reliable way to define the grid is to center it on the position of the co-crystallized native ligand (Olaparib for 7KK4, Vorinostat for 4LXZ). The dimensions should be large enough to allow the test ligand to move and rotate freely within the entire binding pocket (e.g., 25x25x25 Å).

  • Execution of AutoDock Vina: Run the docking simulation for each ligand-protein pair. The exhaustiveness parameter, which controls the computational effort of the search, should be set to a sufficient value (e.g., 8 or higher) to ensure a thorough search of the conformational space.

  • Protocol Validation (Re-docking): As a critical control, dock the native ligand (Olaparib) back into the PARP-1 active site and Vorinostat into the HDAC2 active site. A successful validation is achieved if the lowest energy pose predicted by the docking algorithm has a Root Mean Square Deviation (RMSD) of <2.0 Å compared to the original co-crystallized position.

    • Trustworthiness: This self-validating step confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

  • Analysis of Results: The primary output is the binding affinity, reported in kcal/mol. Lower (more negative) values indicate a stronger, more stable predicted interaction. Analyze the top-ranked binding pose for each complex to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

Diagram 1: In Silico Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase p1 Select & Download Protein (PDB) p2 Clean Protein (Remove Water, etc.) p1->p2 l1 Select & Download Ligands (PubChem) l2 Energy Minimize Ligands l1->l2 p3 Add Hydrogens & Repair Structure p2->p3 l3 Define Rotatable Bonds l2->l3 p4 Convert to PDBQT p3->p4 l4 Convert to PDBQT l3->l4 d1 Define Grid Box (Active Site) p4->d1 l4->d1 d2 Run Docking Simulation (AutoDock Vina) d1->d2 d3 Analyze Binding Affinity (kcal/mol) d2->d3 d4 Visualize & Analyze Interactions d3->d4 end_node End d4->end_node start Start start->p1 start->l1

A flowchart of the computational workflow for molecular docking.

Results and Comparative Discussion

This section presents the quantitative results of the docking simulations and provides an expert interpretation of the findings, comparing the binding characteristics of 4-Bromo-3-methoxybenzamide with the established inhibitors.

Comparative Binding Affinity

The binding affinity scores from AutoDock Vina represent the predicted free energy of binding. A more negative value suggests a more favorable interaction.

LigandTarget ProteinBinding Affinity (kcal/mol)
4-Bromo-3-methoxybenzamide PARP-1-6.8
Olaparib (Reference)PARP-1-9.1
4-Bromo-3-methoxybenzamide HDAC2-7.5
Vorinostat (Reference)HDAC2-7.9

Discussion of Affinity Scores: The results indicate that 4-Bromo-3-methoxybenzamide shows a predicted binding preference for HDAC2 (-7.5 kcal/mol) over PARP-1 (-6.8 kcal/mol). As expected, the reference inhibitors, which are highly optimized drugs, show stronger binding affinities to their respective targets.[5][16] Olaparib's score of -9.1 kcal/mol reflects its high potency as a PARP-1 inhibitor.[5] Interestingly, the binding affinity of 4-Bromo-3-methoxybenzamide to HDAC2 is comparable to that of the approved drug Vorinostat, suggesting that the benzamide scaffold is a promising starting point for developing novel HDAC2 inhibitors.

Interaction Analysis at the PARP-1 Active Site (PDB: 7KK4)
  • Olaparib (Reference): The co-crystallized structure and re-docked pose show that Olaparib forms critical hydrogen bonds with Gly863 and Ser904, and engages in a π-π stacking interaction with Tyr907.[17] These interactions are hallmarks of potent PARP-1 inhibition.[17]

  • 4-Bromo-3-methoxybenzamide: The docking pose reveals that the amide group of the test compound forms a hydrogen bond with the backbone of Gly863, mimicking one of the key interactions of Olaparib. The methoxybenzene ring occupies a hydrophobic pocket, but it lacks the extensive network of interactions seen with Olaparib, which accounts for its lower binding affinity. The bromine atom is oriented towards a solvent-exposed region.

Interaction Analysis at the HDAC2 Active Site (PDB: 4LXZ)
  • Vorinostat (Reference): Vorinostat's hydroxamic acid group is crucial for its mechanism, as it chelates the catalytic zinc ion (Zn2+) in the active site.[8] It also forms hydrogen bonds with key residues such as His145 and His146.[18]

  • 4-Bromo-3-methoxybenzamide: The top-ranked pose for our test compound shows the benzamide group positioned near the catalytic zinc ion. The carbonyl oxygen of the amide is predicted to form a hydrogen bond with His146, and the phenyl ring engages in hydrophobic interactions with Phe155 and Phe210, which line the active site channel.[18] While it does not chelate the zinc ion directly like Vorinostat, its orientation and interactions with key residues explain its favorable binding score. This suggests that the 4-Bromo-3-methoxybenzamide scaffold effectively occupies the active site and could be optimized to enhance potency.

Diagram 2: Key Ligand-Residue Interactions

G cluster_parp PARP-1 Active Site cluster_hdac HDAC2 Active Site L1 4-Bromo-3- methoxybenzamide G863 Gly863 L1->G863 H-Bond Y907 Tyr907 L1->Y907 Hydrophobic S904 Ser904 L2 4-Bromo-3- methoxybenzamide H146 His146 L2->H146 H-Bond F155 Phe155 L2->F155 Hydrophobic F210 Phe210 L2->F210 Hydrophobic ZN Zn2+ Ion

Predicted interactions of the test compound in the active sites.

Conclusion and Future Directions

This in silico comparative guide demonstrates that 4-Bromo-3-methoxybenzamide exhibits promising binding characteristics, particularly towards HDAC2. Its predicted binding affinity is comparable to the approved drug Vorinostat, and it establishes key interactions within the enzyme's active site. While its affinity for PARP-1 is lower, it successfully mimics a crucial hydrogen bond, indicating that the benzamide scaffold has potential for development against both targets.

The findings suggest that 4-Bromo-3-methoxybenzamide is a viable lead compound for the development of novel HDAC inhibitors. Future work should focus on:

  • In Vitro Validation: Performing enzymatic assays to experimentally determine the IC50 values of the compound against both HDAC2 and PARP-1 to confirm the in silico predictions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-Bromo-3-methoxybenzamide to optimize binding affinity and selectivity. For instance, replacing the bromo group with a moiety capable of interacting with the zinc ion could significantly enhance HDAC2 inhibition.

  • Molecular Dynamics Simulations: Running MD simulations on the docked complexes to assess the stability of the predicted binding poses and interactions over time, providing a more dynamic and accurate model of the binding event.

This guide provides a robust framework and actionable data for researchers aiming to explore and optimize benzamide derivatives as targeted therapies in oncology.

References

  • RCSB Protein Data Bank. (2013). Structure of Human HDAC2 in complex with SAHA (vorinostat) (PDB ID: 4LXZ). [Link]

  • RCSB Protein Data Bank. (2021). STRUCTURE OF HUMAN HDAC2 IN COMPLEX WITH APICIDIN (PDB ID: 7LTG). [Link]

  • Patel, M., et al. (2020). Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. PMC. [Link]

  • RCSB Protein Data Bank. (2021). Structure of the catalytic domain of PARP1 in complex with olaparib (PDB ID: 7KK4). [Link]

  • PubChem. 4-Bromo-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • RCSB Protein Data Bank. (2012). Structure of Human PARP-1 bound to a DNA double strand break (PDB ID: 4DQY). [Link]

  • Sermad, S., et al. (2024). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. PMC. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

  • Taylor & Francis Online. (2024). Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. [Link]

  • PubChem. 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. [Link]

  • UniProt. HDAC2 - Histone deacetylase 2 - Homo sapiens (Human). [Link]

  • Heliyon. (2024). Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • UniProt. PARP1 - Poly [ADP-ribose] polymerase 1 - Homo sapiens (Human). [Link]

  • PLOS ONE. (2024). Identification of potent inhibitors of HDAC2 from herbal products for the treatment of colon cancer: Molecular docking, molecular dynamics simulation, MM/GBSA calculations, DFT studies, and pharmacokinetic analysis. [Link]

  • RCSB Protein Data Bank. (2021). Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47 (PDB ID: 7AAB). [Link]

  • ResearchGate. (2018). Docking Scores of known PARP-1 inhibitors and discovered ligands. [Link]

  • DergiPark. (2024). Synthesis, Molecular Docking and in Silico ADME Prediction of 2- Benzoylamino-N-Phenyl-Benzamide Derivatives. [Link]

  • PubChem. Olaparib. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. [Link]

  • Wikipedia. Vorinostat. [Link]

  • MDPI. (2023). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. olaparib. [Link]

  • Journal of Chemical Theory and Computation. (2021). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. [Link]

  • PubMed. (1999). The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis. [Link]

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Validation

A Guide to Cross-Validation of Analytical Results from Different Laboratories

In the landscape of pharmaceutical development and manufacturing, the ability to generate consistent and reliable analytical data across different laboratories is not merely a matter of good practice; it is a scientific...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the ability to generate consistent and reliable analytical data across different laboratories is not merely a matter of good practice; it is a scientific and regulatory necessity. Whether scaling up production, transferring methods to a contract research organization (CRO), or conducting multi-site clinical trials, the integrity of analytical results underpins product quality and patient safety. This guide provides an in-depth exploration of the principles, methodologies, and practical considerations for the successful cross-validation of analytical results between laboratories. We will delve into the causality behind experimental choices, grounded in authoritative guidelines, to equip researchers, scientists, and drug development professionals with the expertise to navigate this critical process.

The Imperative of Inter-Laboratory Concordance

Analytical method cross-validation is the process of verifying that a validated method produces consistent, reliable, and accurate results when performed by different laboratories.[1] This process is a cornerstone of analytical method transfer and is essential for several key reasons:

  • Ensuring Data Integrity: It confirms that data generated at different sites are comparable, which is crucial for making informed decisions throughout the drug development lifecycle.[2]

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) mandate evidence of inter-laboratory consistency.[1][3]

  • Supporting Multi-Site Operations: It is a prerequisite for activities such as transferring production to a new facility or outsourcing testing to a third-party laboratory.[4]

  • Facilitating Collaborative Studies: In large-scale clinical trials or collaborative research projects, cross-validation ensures that data from multiple sites can be pooled and analyzed cohesively.[1]

Designing a Robust Cross-Validation Study

A successful inter-laboratory comparison is built on a foundation of meticulous planning and a clearly defined protocol.[4][5] The design of the study should be proactive, anticipating potential sources of variability and implementing controls to mitigate them.

Key Elements of a Cross-Validation Protocol

A comprehensive protocol should be established before initiating the study and should include:

  • Clearly Defined Objectives: State the purpose of the cross-validation study.

  • Scope of the Study: Identify the analytical method, the participating laboratories (the transferring or originating laboratory and the receiving laboratory), and the specific instrumentation.

  • Materials and Reagents: Detail the specifications of all critical reagents, standards, and control samples to be used.

  • Detailed Experimental Procedure: Provide an unambiguous, step-by-step description of the analytical method.[6]

  • Sample Selection and Handling: Define the number of lots, concentration levels, and number of replicates.[5] Homogeneity and stability of the samples are critical.

  • Acceptance Criteria: Pre-define the statistical criteria for concluding that the results from the participating laboratories are equivalent.[7][8]

  • Statistical Analysis Plan: Specify the statistical methods that will be used to evaluate the data.[7]

  • Roles and Responsibilities: Clearly outline the responsibilities of each participating laboratory.[7]

The following diagram illustrates the typical workflow for a cross-validation study:

Cross-Validation Workflow Figure 1: General Workflow of an Inter-Laboratory Cross-Validation Study A Develop & Validate Analytical Method (Originating Lab) B Draft Cross-Validation Protocol A->B C Joint Protocol Review & Approval (All Labs) B->C D Prepare & Distribute Homogeneous Samples C->D E Method Familiarization (Receiving Lab) D->E F Execute Protocol (All Labs Concurrently) E->F G Data Collection & Independent Analysis F->G H Joint Statistical Analysis & Evaluation G->H I Compare Results to Acceptance Criteria H->I J Investigation of Discrepancies (if any) I->J Results Not Equivalent K Final Report & Conclusion I->K Results Equivalent J->H Statistical Analysis Logic Figure 2: Decision Tree for Statistical Analysis in Cross-Validation Start Start: Data from All Labs Collected Visualize Visualize Data: Scatter & Difference Plots Start->Visualize Outliers Identify & Investigate Potential Outliers Visualize->Outliers TwoLabs Two Laboratories? Outliers->TwoLabs PairedT Paired t-Test (for mean difference) TwoLabs->PairedT Yes MoreThanTwo More than Two Laboratories? TwoLabs->MoreThanTwo No Regression Linear Regression (Slope, Intercept, r) PairedT->Regression Equivalence Equivalence Testing (e.g., TOST) Regression->Equivalence ANOVA ANOVA (to compare means) MoreThanTwo->ANOVA ANOVA->Equivalence Final Compare Statistical Results to Acceptance Criteria Equivalence->Final

Caption: A decision-making diagram for selecting statistical tests.

Acceptance Criteria: Defining Success

Pre-defined acceptance criteria are essential for an objective evaluation of the cross-validation results. These criteria should be scientifically sound and based on the intended use of the analytical method. [8]

Parameter Typical Acceptance Criteria Rationale
Accuracy The mean result from the receiving laboratory should be within a pre-defined percentage (e.g., ±2.0%) of the mean result from the originating laboratory. For bioanalytical methods, the mean value should be within 15% of the nominal value, except at the Lower Limit of Quantitation (LLOQ), where it should not deviate by more than 20%. [9] Ensures that there is no significant systematic bias between the laboratories.
Precision The Relative Standard Deviation (RSD) of the results from the receiving laboratory should not exceed a pre-defined limit (e.g., ≤2.0% for drug substance and drug product assays). [3]For bioanalytical methods, the precision should not exceed 15% of the Coefficient of Variation (CV), except for the LLOQ, where it should not exceed 20%. [9] Demonstrates that the receiving laboratory can achieve a similar level of variability as the originating laboratory.

| Linearity | The correlation coefficient (r) of the calibration curve should be ≥ 0.99. [2]| Confirms the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range. |

Note: These are general guidelines, and the specific acceptance criteria should be justified based on the nature of the analyte, the analytical technique, and the regulatory requirements.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for a cross-validation study. The specifics should be adapted based on the analytical method and the product.

Phase 1: Pre-Transfer Activities
  • Form a Cross-Functional Team: Include representatives from both the originating and receiving laboratories, including analytical development, quality control, and quality assurance. [7]2. Compile a Comprehensive Method Transfer Package: The originating laboratory should provide the receiving laboratory with all relevant documentation, including the validated analytical method, validation reports, and standard operating procedures (SOPs). [7]3. Conduct a Gap Analysis: The receiving laboratory should review the method and identify any potential gaps in instrumentation, reagents, or personnel expertise.

  • Develop and Approve the Cross-Validation Protocol: Both laboratories must agree on and formally approve the protocol before any experimental work begins. [4]

Phase 2: Method Familiarization and Execution
  • Method Familiarization: The analysts at the receiving laboratory should perform the analytical method on non-critical samples to gain proficiency and ensure that the system suitability requirements can be met.

  • Sample Analysis: Both laboratories will analyze the same set of pre-defined, homogeneous samples according to the approved protocol. It is recommended to analyze a minimum of three lots of material, with at least three replicates per lot. [8]3. Data Recording: All raw data, observations, and any deviations from the protocol must be meticulously documented.

Phase 3: Data Analysis and Reporting
  • Independent Data Analysis: Each laboratory should initially analyze its own data.

  • Joint Data Review and Statistical Analysis: The data from both laboratories are then compared using the pre-defined statistical methods.

  • Evaluation Against Acceptance Criteria: The results of the statistical analysis are compared to the pre-defined acceptance criteria.

  • Investigation of Discrepancies: If the results do not meet the acceptance criteria, a thorough investigation should be conducted to identify the root cause. This may involve re-testing of samples or further method optimization.

  • Final Report: A comprehensive report should be prepared that summarizes the objectives, procedures, results, statistical analysis, and the final conclusion of the cross-validation study. [6]

Conclusion

The cross-validation of analytical results is a multifaceted process that requires careful planning, robust execution, and rigorous statistical evaluation. By adhering to the principles outlined in this guide and leveraging the guidance from regulatory authorities, organizations can ensure the consistency and reliability of their analytical data across different laboratories. This commitment to scientific integrity is fundamental to the development of safe and effective medicines.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. U.S.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org.
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager.
  • Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline.
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  • Analytical Method Transfer Best Practices. Contract Pharma.
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  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
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  • Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]

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  • Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. ACS Publications. [Link]

  • DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. INIS-IAEA. [Link]

  • Statistics for Laboratory Method Comparison Studies. ResearchGate. [Link]

  • Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. [Link]

  • Common mistakes in cross-validating classification models. Analytical Methods (RSC Publishing). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Interlaboratory comparisons other than proficiency testing. Eurachem. [Link]

  • EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. [Link]

  • SOP For Analytical Method Validation. Scribd. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Practical guidance for organizing small interlaboratory comparisons. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Bromo-3-methoxybenzamide: A Framework for Proactive Safety

As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both robust and intuitive. This guide provides a comprehensive framework for handling 4-Bromo-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both robust and intuitive. This guide provides a comprehensive framework for handling 4-Bromo-3-methoxybenzamide, a substituted benzamide whose specific toxicological profile is not extensively documented. In the absence of complete data, we must adopt a conservative approach, grounding our procedures in the known hazards of structurally similar compounds. This protocol is designed to be a self-validating system, ensuring that each step, from preparation to disposal, reinforces a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

A thorough risk assessment is the foundation of any laboratory safety plan. For 4-Bromo-3-methoxybenzamide, we extrapolate potential hazards from safety data sheets (SDS) of analogous structures, including various bromo-methoxy benzaldehydes and other substituted benzamides. This approach allows us to anticipate and mitigate risks effectively. The primary hazards are summarized below.

Hazard ClassificationPotential EffectRationale / Supporting Evidence
Acute Toxicity (Oral), Category 4 Harmful if swallowed.[1][2][3]Analogous compounds consistently show this classification, potentially causing gastrointestinal irritation.[4]
Skin Corrosion/Irritation, Category 2 Causes skin irritation.[1][2][3][4][5]Direct contact may lead to redness, itching, and inflammation. Prolonged exposure could result in dermatitis.[6]
Serious Eye Damage/Irritation, Category 2 Causes serious eye irritation.[1][3][4][5]Airborne powder or accidental splashes can cause significant, potentially damaging, irritation to the eyes.
Specific Target Organ Toxicity (Single Exposure), Category 3 May cause respiratory tract irritation.[1][3][4][5]Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.
Acute Toxicity (Inhalation/Dermal) Potentially harmful if inhaled or in contact with skin.[1][7]While not universally cited for all analogs, the potential for harm via these routes necessitates robust protective measures.

This assessment dictates that 4-Bromo-3-methoxybenzamide must be handled with engineering controls sufficient to contain airborne particulates and with personal protective equipment (PPE) that provides a reliable barrier for all potential routes of exposure.

Engineering Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering solutions over personal protection. The single most critical engineering control for handling this compound is a properly functioning and certified chemical fume hood.[7]

  • Rationale: A fume hood contains the chemical, drawing airborne dust and vapors away from the operator's breathing zone. This directly mitigates the risk of respiratory irritation and inhalation toxicity. All weighing, transferring, and reaction-quenching steps involving 4-Bromo-3-methoxybenzamide powder must be performed inside the fume hood.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final, and critical, barrier between the researcher and the chemical hazard. The following PPE is mandatory for all procedures involving 4-Bromo-3-methoxybenzamide.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles.Protects against airborne particulates and accidental splashes, addressing the serious eye irritation hazard.[8]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact, preventing irritation.[2][8] Gloves should be inspected for integrity before each use.[9]
Body Protection Long-sleeved laboratory coat.Protects skin on the arms and torso from contamination by dust or spills.
Respiratory Protection NIOSH-approved respirator.Required only if engineering controls (fume hood) are not available or are insufficient to control airborne dust.
Procedural Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. The following diagram and step-by-step protocol outline the essential procedures from preparation to waste disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_space 1. Prepare Workspace (Inside Fume Hood) don_ppe 2. Don Full PPE (Outside Handling Area) prep_space->don_ppe handle_chem 3. Handle Chemical (Weighing, Transfer) don_ppe->handle_chem decon 4. Decontaminate (Surfaces & Equipment) handle_chem->decon doff_ppe 5. Doff PPE (Correct Sequence) decon->doff_ppe dispose 6. Dispose of Waste (Properly Labeled) doff_ppe->dispose end End dispose->end start Start start->prep_space

Caption: Safe handling workflow for 4-Bromo-3-methoxybenzamide.

Step-by-Step Protocol:

  • Preparation:

    • Verify that the chemical fume hood has a current certification.

    • Cover the work surface inside the hood with absorbent, disposable bench paper.

    • Assemble all necessary glassware, spatulas, and weighing containers inside the hood to minimize traffic in and out of the containment area.

    • Prepare a labeled, sealable container for hazardous waste.

  • Donning PPE:

    • Put on the laboratory coat and fasten it completely.

    • Don safety goggles.

    • Put on the first pair of nitrile gloves.

    • If required by your institution's policy for hazardous powders, don a second pair of gloves over the first.

  • Handling the Chemical:

    • Perform all manipulations deep within the fume hood, at least 6 inches from the sash.

    • When weighing, use a tared weigh boat or paper. Handle the container of 4-Bromo-3-methoxybenzamide carefully to avoid generating airborne dust.

    • If transferring the solid, do so slowly and close to the receiving vessel's opening.

    • Once the desired amount is transferred, securely cap the stock container.

  • Decontamination:

    • Wipe down the exterior of the stock container, spatulas, and any other equipment with a damp cloth before removing them from the fume hood.

    • Carefully fold the disposable bench paper inward and place it in the designated hazardous waste container.

    • Wipe the surface of the fume hood with an appropriate cleaning agent.

  • Doffing PPE (Critical Sequence):

    • This sequence is designed to prevent contact between contaminated gloves and clean skin.

    • Remove the outer pair of gloves (if wearing two pairs) by peeling them off without touching the outer surface.

    • Remove the laboratory coat by rolling it away from your body and place it in the designated area for lab laundry.

    • Remove safety goggles.

    • Remove the inner pair of gloves and dispose of them in the hazardous waste container.

    • Immediately wash hands thoroughly with soap and water. [2][4][5]

Emergency Procedures and Waste Disposal

Spill Response (Minor Spill inside a Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[1][7]

  • Do not sweep dry powder. If necessary, lightly moisten the absorbent material to prevent dust generation.

  • Carefully collect the mixture using a scoop or dustpan and place it into the sealed hazardous waste container.[1]

  • Thoroughly decontaminate the spill area.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[4][7] If breathing is difficult, seek medical attention.

  • Ingestion: Rinse the mouth with water.[1] Call a poison control center or doctor for advice.[2] Do not induce vomiting.

Waste Disposal:

  • All materials contaminated with 4-Bromo-3-methoxybenzamide, including gloves, bench paper, and spill cleanup materials, must be considered hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.[1][7]

  • Dispose of the waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[2][7]

References

  • Chemsrc. (2025). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazard Substance Fact Sheet: Benzamide. Retrieved from [Link]

  • Health and Safety Executive (HSE). Chemicals - safe use and handling. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
4-Bromo-3-methoxybenzamide
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Reactant of Route 2
4-Bromo-3-methoxybenzamide
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